Sp-8-pCPT-PET-cGMPS
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H19ClN5O6PS2 |
|---|---|
Molekulargewicht |
604.0 g/mol |
IUPAC-Name |
3-[(4aR,6R,7S)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-(4-chlorophenyl)sulfanyl-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C24H19ClN5O6PS2/c25-13-6-8-14(9-7-13)39-24-27-17-20(30(24)22-18(31)19-16(35-22)11-34-37(33,38)36-19)28-23-26-15(10-29(23)21(17)32)12-4-2-1-3-5-12/h1-10,16,18-19,22,31H,11H2,(H,26,28)(H,33,38)/t16-,18+,19?,22-,37?/m1/s1 |
InChI-Schlüssel |
AYHAIQBDFVJMQL-HKJNAJKBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Sp-8-pCPT-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-pCPT-PET-cGMPS is a potent and selective cell-permeable activator of cGMP-dependent protein kinase (PKG), a key enzyme in various physiological processes. This technical guide provides a comprehensive overview of its mechanism of action, drawing from available data to detail its role in signaling pathways, its quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of modulating the cGMP signaling cascade.
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that mediates a wide array of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of cardiac function. The effects of cGMP are primarily mediated through three main targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs). This compound is a synthetic analog of cGMP designed to be a highly specific and potent activator of PKG, offering researchers a powerful tool to investigate the downstream effects of PKG activation. Its chemical modifications, including the 8-para-chlorophenylthio (pCPT) and β-phenyl-1,N2-etheno (PET) substitutions, confer increased lipophilicity and resistance to hydrolysis by phosphodiesterases, making it an ideal probe for cellular studies.
Core Mechanism of Action: PKG Activation
The primary mechanism of action of this compound is the allosteric activation of cGMP-dependent protein kinase, with a particular emphasis on the PKG-I isoform.[1] PKG exists as a homodimer, with each monomer containing a regulatory and a catalytic domain. In its inactive state, the regulatory domain binds to and inhibits the catalytic domain. The binding of cGMP, or an analog like this compound, to the regulatory domain induces a conformational change that releases this inhibition, thereby activating the kinase function of the catalytic domain. The activated PKG can then phosphorylate a variety of downstream protein substrates on serine and threonine residues, leading to a cascade of cellular events.
The NO/sGC/cGMP/PKG Signaling Pathway
This compound is instrumental in the study of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG signaling pathway. This pathway is fundamental to many physiological processes, notably vasodilation and cardiac function.
-
Upstream Activation: The pathway is typically initiated by the production of NO by nitric oxide synthase (NOS). NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
PKG Activation: The resulting increase in intracellular cGMP concentration leads to the activation of PKG. This compound bypasses the need for NO and sGC activation by directly activating PKG.
-
Downstream Effects: Activated PKG phosphorylates various downstream targets, leading to the physiological response.
Quantitative Data
| Parameter | Value/Description | Reference |
| Target | cGMP-dependent protein kinase (PKG), primarily PKG-I | [1] |
| Action | Activator | [1] |
| Key Features | Membrane-permeant, Resistant to phosphodiesterases, High lipophilicity | |
| Applications | Study of the NO/sGC/cGMP/PKG signaling pathway, Cardiac differentiation research | [1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are often specific to the biological question being investigated. Below are generalized methodologies for key experiments where this compound is typically employed.
In Vitro PKG Activity Assay
This protocol outlines a general method to measure the kinase activity of purified PKG in the presence of this compound.
Materials:
-
Purified recombinant PKG-I
-
This compound stock solution (in DMSO or appropriate solvent)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Fluorescent or radioactive peptide substrate for PKG (e.g., a kemptide (B1673388) analog)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for fluorescent assays)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and purified PKG-I.
-
Add varying concentrations of this compound to different reaction tubes to generate a dose-response curve. Include a control with no activator.
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.
-
Plot the kinase activity against the concentration of this compound to determine the EC50 value.
Cellular Assay for PKG Activation (e.g., in Smooth Muscle Cells)
This protocol describes a method to assess the effect of this compound on a cellular process known to be regulated by PKG, such as smooth muscle relaxation.
Materials:
-
Cultured smooth muscle cells or isolated smooth muscle tissue strips
-
This compound stock solution
-
Appropriate cell culture medium or physiological salt solution
-
A method to measure the cellular response (e.g., measurement of cell length, muscle tension, or phosphorylation of a downstream PKG target like VASP)
-
Western blotting reagents if assessing protein phosphorylation
Procedure:
-
Culture smooth muscle cells to the desired confluency or prepare isolated tissue strips in an organ bath.
-
Treat the cells or tissues with varying concentrations of this compound. Include a vehicle control.
-
Incubate for a time sufficient to observe a cellular response.
-
Measure the response. For smooth muscle relaxation, this could involve pre-contracting the tissue with an agonist (e.g., phenylephrine) and then measuring the relaxation induced by the compound.
-
Alternatively, lyse the cells and perform Western blotting to detect the phosphorylation of a known PKG substrate (e.g., phospho-VASP at Ser239).
-
Analyze the data to determine the dose-dependent effect of this compound on the cellular response.
Contrasting Effects: PKG vs. cGMP-gated Ion Channels
It is important for researchers to be aware that while this compound is a potent activator of PKG, some cGMP analogs can have different or even opposing effects on other cGMP targets. For instance, it has been noted that some PET-modified cGMP analogs may act as inhibitors of retinal cGMP-gated ion channels. This highlights the importance of using specific controls and, where possible, complementary approaches to confirm that the observed effects are indeed mediated by PKG activation.
Applications in Research and Drug Development
The specific and potent nature of this compound makes it a valuable tool in several areas of research and development:
-
Cardiovascular Research: Investigating the role of PKG in vasodilation, cardiac hypertrophy, and ischemia-reperfusion injury.
-
Neuroscience: Elucidating the function of cGMP signaling in neuronal development, synaptic plasticity, and neuroprotection.
-
Drug Discovery: Serving as a positive control in high-throughput screens for novel modulators of the cGMP pathway and for validating the mechanism of action of new drug candidates.
-
Stem Cell Biology: As indicated by some findings, exploring the role of PKG activation in the differentiation of stem cells into specific lineages, such as cardiomyocytes.[1]
Conclusion
This compound is a powerful and specific pharmacological tool for the activation of cGMP-dependent protein kinase. Its favorable properties, including cell permeability and resistance to phosphodiesterases, make it highly suitable for in vitro and cellular studies aimed at dissecting the complex roles of the cGMP/PKG signaling pathway. A thorough understanding of its mechanism of action, as outlined in this guide, is essential for its effective use in advancing our knowledge of cGMP signaling and for the development of novel therapeutics targeting this critical pathway. Further research to establish a more comprehensive quantitative profile of this compound in various biological systems will undoubtedly enhance its utility.
References
An In-depth Technical Guide to Sp-8-pCPT-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeant cyclic guanosine (B1672433) monophosphate (cGMP) analog designed for the specific modulation of cGMP-dependent signaling pathways. Its unique chemical structure confers high lipophilicity and resistance to phosphodiesterase (PDE) degradation, making it a valuable tool for in vitro and in cell-based studies. This technical guide provides a comprehensive overview of the core properties, mechanism of action, and experimental applications of this compound.
Core Properties and Specifications
This compound, chemically known as 8-(4-Chlorophenylthio)-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a synthetic derivative of cGMP. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₉ClN₅O₆PS₂ |
| Molecular Weight | 603.99 g/mol (Note: Sodium salt form is 626 g/mol )[1] |
| CAS Number | 1262749-63-2[1][2] |
| Appearance | Crystalline solid |
| Purity | Typically >99% by HPLC[1] |
| Solubility | Soluble in water and DMSO |
| Storage | Store at -20°C, protected from light[1] |
| Lipophilicity (LogP) | 3.64[1] |
| Maximal UV Absorption | 276 nm[1] |
| Molar Extinction Coeff. | 40000 L·mol⁻¹·cm⁻¹ at 276 nm[1] |
Mechanism of Action
This compound primarily functions as a selective activator of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform.[2] The "Sp" designation in its name refers to the stereochemistry at the phosphorus atom of the cyclic phosphorothioate (B77711) group, which is crucial for its agonist activity on PKG. The modifications at the 8-position (p-chlorophenylthio) and the etheno-linkage contribute to its increased membrane permeability and resistance to hydrolysis by PDEs.
In addition to its role as a PKG activator, this compound is also reported to be an inhibitor of the retinal cGMP-gated ion channels. This dual activity makes it a valuable pharmacological tool to differentiate between cellular effects mediated by PKG and those mediated by cGMP-gated ion channels.
The NO/sGC/PKG Signaling Pathway
This compound is instrumental in elucidating the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/PKG signaling cascade. This pathway plays a critical role in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
Quantitative Data
Table 1: Pharmacological Data for Related cGMP Analogs
| Compound | Target | Action | Value (µM) | Reference |
| Rp-8-pCPT-cGMPS | PKG Iα | Inhibitor | Kᵢ = 0.5 | Butt et al. (1994) Eur. J. Pharmacol. |
| 8-pCPT-cGMP | PKG | Activator | Kₐ = 0.17 | Poppe et al. (2008) Nat. Methods |
| Sp-8-Br-cGMPS | PKG Iα | Activator | Kₐ = 0.16 | Schaap et al. (1993) J. Biol. Chem. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are often specific to the experimental system and are typically found within the methods sections of peer-reviewed publications. The following sections provide generalized workflows for common experimental applications.
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol outlines a general procedure to assess the activation of PKG by this compound using a purified enzyme and a synthetic substrate.
Methodology:
-
Assay Buffer Preparation: Prepare a suitable kinase assay buffer containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂ (e.g., 10 mM), and ATP at a concentration near the Kₘ of the enzyme.
-
Reaction Setup: In a microplate, combine the assay buffer, purified PKG enzyme, and a fluorescently labeled peptide substrate (e.g., a derivative of VASP).
-
Compound Addition: Add this compound at a range of concentrations to the reaction wells. Include appropriate controls (no compound, no enzyme).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA to sequester Mg²⁺ ions.
-
Detection: Measure the extent of substrate phosphorylation. For fluorescent peptide substrates, this can be done using techniques like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by separating phosphorylated and unphosphorylated peptides followed by fluorescence intensity measurement.
-
Data Analysis: Plot the measured signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Electrophysiological Recording of cGMP-Gated Ion Channels
This protocol describes a general approach for investigating the inhibitory effect of this compound on cGMP-gated ion channels using patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Use a cell line heterologously expressing the cGMP-gated ion channel of interest or primary cells known to endogenously express the channel (e.g., retinal photoreceptor cells).
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp recording configuration. The intracellular pipette solution should contain a known concentration of cGMP to activate the channels, and the extracellular solution should be a physiological saline solution.
-
Baseline Recording: Record the baseline whole-cell current elicited by the intracellular cGMP.
-
Compound Application: Perfuse the cell with the extracellular solution containing increasing concentrations of this compound.
-
Current Measurement: Record the steady-state current at each concentration of the compound.
-
Washout: After application of the highest concentration, perfuse the cell with the control extracellular solution to observe the washout of the inhibitory effect.
-
Data Analysis: Plot the percentage of current inhibition as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cardiomyocyte Differentiation
This compound has been implicated in the cardiac differentiation of stem cells through the modulation of the NO/sGC/PKG pathway. A general workflow for inducing cardiomyocyte differentiation from pluripotent stem cells (PSCs) is presented below. The specific time points and concentrations for the addition of this compound would need to be empirically determined and would likely be based on the findings of Spinelli V, et al. (2016) Stem Cells Int. 2016:2868323.
Methodology:
-
PSC Culture: Maintain pluripotent stem cells in an undifferentiated state using appropriate culture conditions.
-
Mesoderm Induction: Initiate differentiation by treating the cells with growth factors such as Activin A and BMP4 to induce mesoderm formation.
-
Cardiac Progenitor Specification: Further guide the differentiation towards a cardiac lineage by modulating signaling pathways, often involving the inhibition of the Wnt pathway.
-
PKG Pathway Activation: At a specific stage of cardiac progenitor development, introduce this compound to the culture medium to activate the PKG signaling pathway. The optimal concentration and duration of treatment would need to be determined experimentally.
-
Monitoring and Maturation: Continue the culture and monitor for the appearance of spontaneously contracting cardiomyocytes.
-
Characterization: Characterize the differentiated cell population for the expression of cardiac-specific markers such as cardiac troponin T (cTnT) using techniques like immunofluorescence or flow cytometry.
-
Functional Assessment: Evaluate the functional properties of the derived cardiomyocytes, for example, by measuring calcium transients or their electrophysiological characteristics.
Conclusion
This compound is a highly valuable research tool for the investigation of cGMP-mediated signaling pathways. Its membrane permeability and resistance to PDEs allow for the reliable activation of PKG in cellular and in vitro systems. While specific quantitative pharmacological data requires consultation of primary literature, the information and generalized protocols provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to utilize this potent and selective cGMP analog. As with any signaling modulator, careful experimental design and appropriate controls are essential for the robust interpretation of results.
References
Sp-8-pCPT-PET-cGMPS as a PKG-I Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Sp-8-pCPT-PET-cGMPS, a potent and membrane-permeant activator of cGMP-dependent protein kinase I (PKG-I). This compound is a valuable research tool for investigating the nitric oxide (NO)/cGMP signaling pathway and its downstream physiological effects. This document details the mechanism of action of this compound, provides a summary of its key characteristics, and outlines detailed experimental protocols for its use in laboratory settings. Furthermore, this guide presents signaling pathway diagrams and experimental workflows to facilitate a comprehensive understanding of its application in research and drug development.
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1][2] The effects of cGMP are primarily mediated through the activation of cGMP-dependent protein kinases (PKGs).[2][3] PKG-I, the isoform predominantly found in smooth muscle and platelets, is a key therapeutic target for cardiovascular and other diseases.[2][3]
This compound is a lipophilic analog of cGMP designed for high membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs), making it a robust tool for studying PKG-I signaling in intact cells and tissues.[4][5] Its structure incorporates a p-chlorophenylthio (pCPT) group at the 8-position, a β-phenyl-1,N2-etheno (PET) modification, and a phosphorothioate (B77711) in the Sp configuration, all of which contribute to its potent and specific activation of PKG-I.[4] This guide will explore the technical details of using this compound as a selective PKG-I activator.
Mechanism of Action
This compound mimics the action of endogenous cGMP by binding to the regulatory domain of PKG-I. This binding induces a conformational change in the enzyme, leading to the activation of its catalytic domain and subsequent phosphorylation of downstream target proteins.[6] The high lipophilicity of this compound allows it to readily cross cell membranes, a significant advantage over native cGMP and many other analogs.[4][5] Furthermore, its resistance to degradation by PDEs ensures a sustained activation of PKG-I, allowing for more precise experimental control.[4]
Data Presentation
Table 1: Activation Constants (Ka) for PKG-I
| Compound | Ka for PKG-I (cGMP) | Ka for PKG-I (cAMP) | Reference |
| cGMP | 0.26 µM | 22.4 µM | [4] |
Table 2: Inhibitory Constant (Ki) for a Related PKG Inhibitor
| Compound | Target | Ki | Reference |
| Rp-8-pCPT-cGMPS | PKG | 0.5 µM | [3][7] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H19ClN5O6PS2 | [5] |
| Molecular Weight | 603.99 g/mol | [2] |
| Purity | >99% (HPLC) | [8] |
| Lipophilicity (LogP) | 3.64 | [8] |
| λmax | 276 nm | [8] |
| Molar Extinction Coefficient (ε) | 40000 L·mol⁻¹·cm⁻¹ | [8] |
Signaling Pathways
Activation of PKG-I by this compound initiates a cascade of phosphorylation events that regulate various cellular functions. Key downstream pathways include the regulation of smooth muscle tone, inhibition of platelet aggregation, and modulation of gene expression.
Caption: PKG-I Signaling Pathway Activated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. Note: Optimal concentrations and incubation times for this compound should be determined empirically for each cell type and experimental setup.
In Vitro Kinase Assay for PKG-I Activation
This protocol describes the direct measurement of PKG-I activation by this compound using a purified enzyme and a peptide substrate.
Caption: Workflow for an in vitro PKG-I kinase assay.
Methodology:
-
Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
Prepare Reaction Mix: In a microcentrifuge tube, combine purified PKG-I (e.g., 50 nM final concentration) and a specific peptide substrate (e.g., 100 µM final concentration) in the kinase reaction buffer.
-
Add Activator: Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) to the reaction mix. Include a no-activator control.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP [γ-³²P] to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in 75 mM phosphoric acid.
-
Washing: Wash the phosphocellulose paper three times with 75 mM phosphoric acid, followed by a final wash with acetone.
-
Quantification: Measure the incorporation of ³²P into the peptide substrate using a scintillation counter.
Western Blot Analysis of VASP Phosphorylation in Cultured Cells
This protocol details the assessment of PKG-I activity in intact cells by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known PKG-I substrate.[9]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., vascular smooth muscle cells or platelets) and grow to desired confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total VASP as a loading control.
-
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Assessment of Smooth Muscle Relaxation
This protocol describes an organ bath experiment to measure the effect of this compound on the contractility of isolated vascular smooth muscle rings.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., rat aorta) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Pre-contraction: Contract the arterial rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once the contraction has reached a stable plateau, add this compound in a cumulative manner (e.g., from 1 nM to 10 µM).
-
Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
Analysis of CREB Phosphorylation
This protocol outlines the investigation of this compound-induced phosphorylation of the transcription factor CREB at Ser133, a downstream target of PKG-I that is involved in gene expression.[10]
Methodology:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., neuronal cells) and treat with this compound at various concentrations and for different time points.
-
Nuclear Extraction: Prepare nuclear extracts from the treated and control cells using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 5.2.
-
Use a primary antibody specific for phospho-CREB (Ser133).
-
After detection, strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.
-
-
Densitometry: Quantify the band intensities to assess the change in CREB phosphorylation.
Conclusion
This compound is a powerful and specific pharmacological tool for the activation of PKG-I in a variety of experimental settings. Its high membrane permeability and resistance to enzymatic degradation make it superior to many other cGMP analogs for cellular and tissue-based studies. The experimental protocols provided in this guide offer a framework for investigating the diverse roles of the PKG-I signaling pathway in health and disease. Researchers and drug development professionals can utilize this compound to elucidate the molecular mechanisms of cGMP signaling and to identify and validate novel therapeutic targets.
References
- 1. In vitro kinase assay [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound BIOLOG Life Science Institute [biolog.de]
- 9. Phospho-VASP (Ser239) (E9L7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Function of Sp-8-pCPT-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Sp-8-pCPT-PET-cGMPS, a potent and selective activator of cGMP-dependent protein kinase (PKG). The information is intended for researchers and professionals involved in drug discovery and the study of cyclic nucleotide signaling pathways.
Core Chemical and Physical Properties
This compound, with the full chemical name 8-(4-Chlorophenylthio)-ß-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a highly modified cyclic guanosine (B1672433) monophosphate (cGMP) analog.[1] Its structure is engineered for high membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs), making it a valuable tool for studying cGMP signaling in intact cells and tissues.[1]
| Property | Value | Reference |
| CAS Number | 1262749-63-2 | [1][2][3] |
| Molecular Formula | C₂₄H₁₈ClN₅O₆PS₂ · Na | [1] |
| Molecular Weight | 626.0 g/mol | [1] |
| Purity | > 99% (HPLC) | [1] |
| Form | Sodium salt | [1] |
| Appearance | Crystalline solid or lyophilized powder | [4] |
| Storage Temperature | -20°C | [1] |
| Light Sensitive | Yes | [1] |
| Lipophilicity (logP) | 3.64 | [1] |
| λmax | 276 nm | [1] |
| Molar Extinction Coefficient (ε) | 40000 L·mol⁻¹·cm⁻¹ | [1] |
Biological Activity and Mechanism of Action
This compound is a potent agonist of cGMP-dependent protein kinase (PKG), particularly effective in activating PKG-I.[2][3] Its lipophilic nature, conferred by the p-chlorophenylthio (pCPT) and phenyl-etheno (PET) modifications, allows it to readily cross cell membranes, a significant advantage over unmodified cGMP.[1][4] Furthermore, the phosphorothioate (B77711) modification at the cyclic phosphate (B84403) ring renders the molecule resistant to degradation by most mammalian PDEs.[1] This combination of properties ensures a sustained and targeted activation of the PKG signaling pathway.
The primary mechanism of action involves the binding of this compound to the regulatory domain of PKG, inducing a conformational change that activates the catalytic domain. This leads to the phosphorylation of downstream target proteins, mediating a wide range of physiological effects. It is a valuable tool for distinguishing between effects mediated by PKG and those mediated by cGMP-gated ion channels, for which it is likely an inhibitor.[1][4]
The cGMP Signaling Pathway and the Role of this compound
The nitric oxide (NO)/cGMP signaling pathway is a crucial regulatory system in many physiological processes. This compound is instrumental in the investigation of this pathway, particularly in contexts such as cardiac differentiation.[2][3] The canonical pathway is initiated by the production of NO, which activates soluble guanylyl cyclase (sGC) to synthesize cGMP. cGMP then allosterically activates PKG.
References
In-depth Technical Guide: Sp-8-pCPT-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Core Subject: Sp-8-pCPT-PET-cGMPS
This technical guide provides a comprehensive overview of 8-(4-Chlorophenylthio)-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer (this compound), a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG). This document details its molecular characteristics, its critical role in the nitric oxide (NO) signaling pathway, and its application in research, particularly in the field of stem cell differentiation.
Molecular Profile
This compound is a structurally modified analog of cyclic guanosine (B1672433) monophosphate (cGMP) designed for enhanced cell permeability and resistance to phosphodiesterases (PDEs). These properties make it a valuable tool for studying cGMP-mediated signaling pathways in intact cells and tissues.
Quantitative Data Summary
The key quantitative data for this compound and related compounds are summarized in the tables below for easy comparison.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₁₉ClN₅O₆PS₂ | [1][2][3] |
| Molecular Weight | 603.99 g/mol | [2][3] |
| CAS Number | 1262749-63-2 | [1][2][3] |
| Form | Sodium Salt also available (C₂₄H₁₈ClN₅O₆PS₂ · Na, MW: 626.0 g/mol ) | [4] |
Table 1: Physicochemical Properties of this compound.
| Compound | Target | Action | Kᵢ Value (µM) | Reference |
| (Rp)-8-pCPT-cGMPS | cGMP-dependent protein kinase | Inhibitor | 0.5 | [5] |
| Rp-8-Br-PET-cGMPS | PKG-I | Inhibitor | - | [6] |
| Rp-8-pCPT-cGMPS | Pan-PKG | Inhibitor | - | [6] |
| 8-Br-cGMP | PKG-I | Activator | - | [7] |
Signaling Pathway
This compound is a key tool for investigating the NO/sGC/cGMP/PKG signaling pathway. This pathway is crucial in a multitude of physiological processes, including vasodilation, neurotransmission, and cell differentiation.
The NO/sGC/cGMP/PKG Signaling Cascade
The signaling cascade is initiated by the production of nitric oxide (NO), a gaseous signaling molecule.
-
NO Synthesis: NO is synthesized from L-arginine by nitric oxide synthase (NOS).
-
sGC Activation: NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
PKG Activation: cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase (PKG).
-
Downstream Effects: Activated PKG phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
This compound directly activates PKG, bypassing the need for NO and sGC activation, thus allowing for the specific investigation of PKG-downstream events.
Experimental Protocols
This compound is particularly useful in studies of cardiac differentiation from stem cells, where the activation of the PKG-I signaling pathway is a key step.[1][2][3][8]
General Protocol for Induction of Cardiac Differentiation
The following is a generalized protocol for using this compound in the context of inducing cardiac differentiation in pluripotent stem cells. Researchers should optimize concentrations and timing for their specific cell lines and experimental conditions.
Materials:
-
Pluripotent stem cells (e.g., mouse embryonic stem cells)
-
Standard cell culture reagents and media
-
This compound (stock solution typically prepared in DMSO or water)
-
Differentiation-inducing factors (e.g., cardiogenol C)
-
Appropriate assay reagents for detecting cardiac markers (e.g., antibodies for immunofluorescence, primers for qRT-PCR)
Methodology:
-
Cell Seeding: Plate pluripotent stem cells at an appropriate density for differentiation induction.
-
Initiation of Differentiation: On day 0, replace the maintenance medium with a differentiation medium containing the primary inducing factor (e.g., cardiogenol C).
-
PKG Activation: From day 1 to day 4 of differentiation, supplement the differentiation medium with this compound. A typical starting concentration range is 1-10 µM.
-
Medium Changes: Perform regular medium changes as required for the specific differentiation protocol.
-
Monitoring Differentiation: Monitor the cells for morphological changes indicative of cardiomyocyte formation (e.g., spontaneous beating).
-
Analysis of Cardiac Markers: At various time points (e.g., day 8, day 12), harvest the cells to analyze the expression of cardiac-specific markers such as α-actinin, cardiac troponin T (cTnT), and NKX2.5 using techniques like immunofluorescence, flow cytometry, or qRT-PCR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unimore.it [iris.unimore.it]
- 7. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide to Sp-8-pCPT-PET-cGMPS: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sp-8-pCPT-PET-cGMPS, a significant cyclic guanosine (B1672433) monophosphate (cGMP) analog. This compound is a membrane-permeant activator of cGMP-dependent protein kinase I (PKG-I), making it a valuable tool for studying the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/PKG signaling pathway. This document details its discovery, outlines a likely synthesis pathway based on related compounds, presents its mechanism of action, and provides detailed experimental protocols for its use in kinase assays and cardiac differentiation studies. Quantitative data from relevant studies are summarized in tabular format for clarity and ease of comparison.
Introduction
This compound is a chemically modified analog of cGMP designed for enhanced cell permeability and resistance to hydrolysis by phosphodiesterases (PDEs). These properties allow for the sustained and targeted activation of cGMP-dependent signaling pathways within intact cells. Its primary intracellular target is cGMP-dependent protein kinase I (PKG-I), a key effector in many physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The lipophilic nature of this compound, conferred by the p-chlorophenylthio (pCPT) and β-phenyl-1,N2-etheno (PET) modifications, facilitates its passage across cell membranes, a significant advantage over unmodified cGMP. This guide will delve into the technical aspects of this important research compound.
Discovery and Synthesis
While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its development can be traced through the systematic evolution of cGMP analogs for therapeutic and research purposes. Researchers at BIOLOG Life Science Institute and in the research group of Jäger et al. have extensively used this and related compounds to probe the intricacies of cGMP signaling, particularly in the context of phosphodiesterase (PDE) activity.[1]
Putative Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on the synthesis of structurally similar cGMP analogs, such as the Rp-isomer (dithio-CN03), a likely synthetic route can be postulated. The synthesis would involve a multi-step process starting from a protected guanosine derivative.
Key Synthetic Steps (Hypothesized):
-
Protection of Guanosine: The synthesis would likely begin with the protection of the hydroxyl groups on the ribose moiety of guanosine to prevent unwanted side reactions.
-
Introduction of the 8-pCPT Moiety: The 8-position of the guanine (B1146940) base would be halogenated, typically brominated, followed by a nucleophilic substitution reaction with p-chlorothiophenol to introduce the 8-pCPT group.
-
Formation of the PET Ring System: The β-phenyl-1,N2-etheno (PET) ring system is likely formed through a reaction with a phenylacetaldehyde (B1677652) derivative.
-
Phosphitylation and Cyclization: The 5'-hydroxyl group would be phosphitylated, followed by an intramolecular cyclization to form the cyclic monophosphate. The use of a stereoselective sulfurization agent would be critical to obtain the Sp-diastereomer.
-
Deprotection and Purification: Finally, the protecting groups on the ribose would be removed, and the final product purified using chromatographic techniques, such as HPLC.
Mechanism of Action and Signaling Pathway
This compound acts as a selective activator of cGMP-dependent protein kinase I (PKG-I).[2] It mimics the action of endogenous cGMP by binding to the regulatory domain of PKG, causing a conformational change that releases the inhibition of the catalytic domain. The active kinase can then phosphorylate a variety of downstream protein targets, leading to a physiological response.
The NO/sGC/cGMP/PKG signaling pathway is a crucial regulator of numerous cellular functions. The pathway is initiated by the production of nitric oxide (NO), which diffuses into the cell and binds to soluble guanylyl cyclase (sGC). This binding activates sGC to produce cGMP from GTP. The subsequent increase in intracellular cGMP leads to the activation of PKG.
Experimental Protocols
In Vitro PKG-I Activity Assay
This protocol describes a method to assess the activation of purified PKG-I by this compound. The assay measures the phosphorylation of a substrate peptide.
Materials:
-
Purified recombinant PKG-I
-
This compound
-
PKG substrate peptide (e.g., a VASP-derived peptide)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the substrate peptide, and the desired concentration of this compound.
-
Initiate the reaction by adding purified PKG-I to the mixture.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKG-I in the presence of different concentrations of this compound.
Induction of Cardiomyocyte Differentiation from Progenitor Cells
This protocol outlines a general method for inducing the differentiation of cardiac progenitor cells into cardiomyocytes using this compound.
Materials:
-
Cardiac progenitor cells
-
Differentiation medium (e.g., DMEM/F12 supplemented with B27 and other growth factors)
-
This compound
-
Tissue culture plates
-
Antibodies for immunofluorescence (e.g., anti-cardiac Troponin T)
-
Fluorescence microscope
Procedure:
-
Plate cardiac progenitor cells onto appropriate tissue culture plates.
-
Culture the cells in their maintenance medium until they reach the desired confluency.
-
To induce differentiation, replace the maintenance medium with differentiation medium containing this compound at a predetermined optimal concentration.
-
Culture the cells for an extended period (e.g., 7-14 days), replacing the differentiation medium every 2-3 days.
-
Monitor the cells for morphological changes and the appearance of spontaneous beating, indicative of cardiomyocyte differentiation.
-
At the end of the differentiation period, fix the cells and perform immunofluorescence staining for cardiac-specific markers (e.g., cardiac Troponin T) to confirm differentiation.
-
Quantify the percentage of differentiated cardiomyocytes by cell counting using a fluorescence microscope.
Quantitative Data Summary
The following tables summarize quantitative data on the activity and effects of this compound and related compounds from various studies.
Table 1: Physicochemical and Biological Properties of Selected cGMP Analogs
| Compound | Lipophilicity (logD) | PKG Activation | CNG Channel Effect | Reference |
| cGMP | Low | Agonist | Agonist | [General Knowledge] |
| 8-Br-cGMP | Moderate | Potent Agonist | Agonist | [3] |
| This compound | High | Potent Agonist | Likely Inhibitor | [1][2] |
| Rp-8-pCPT-PET-cGMPS | High | Inhibitor | Inhibitor | [4] |
Table 2: Effect of cGMP Analogs on Photoreceptor Cyclic Nucleotide-Gated (CNG) Channels
| Compound | Rod CNG Channel (EC₅₀/IC₅₀, µM) | Cone CNG Channel (EC₅₀/IC₅₀, µM) | Efficacy (vs. cGMP) | Reference |
| cGMP | ~50 | ~2 | 100% | [5] |
| 8-pCPT-cGMP | 0.63 | 0.08 | ~100% | [5] |
| Rp-8-Br-PET-cGMPS | IC₅₀ ~25 | IC₅₀ ~10 | Partial Agonist/Inhibitor | [5] |
Conclusion
This compound is a powerful pharmacological tool for the investigation of cGMP-mediated signaling pathways. Its membrane permeability and resistance to degradation make it an ideal agent for activating PKG-I in cellular and tissue-based studies. While a detailed synthesis protocol is not publicly available, its chemical structure suggests a feasible synthetic route based on established methodologies for cGMP analog synthesis. The experimental protocols provided in this guide offer a starting point for researchers wishing to utilize this compound in their own investigations. Further research is warranted to fully elucidate its quantitative effects in various biological systems, particularly in the context of cardiac differentiation.
References
- 1. cusabio.com [cusabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
The Membrane Permeability of Sp-8-pCPT-PET-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The study of cGMP signaling has been greatly facilitated by the development of membrane-permeant and phosphodiesterase-resistant cGMP analogs. Sp-8-pCPT-PET-cGMPS is one such analog, engineered to effectively cross cell membranes and activate cGMP-dependent protein kinase (PKG). This guide aims to provide researchers with a detailed understanding of its properties and applications.
Physicochemical Properties and Membrane Permeability
While specific quantitative data such as permeability coefficients are not available in the provided search results, the lipophilicity and membrane permeability of this compound are consistently highlighted as key features. The molecule's structure, incorporating a p-chlorophenylthio (pCPT) group and a phenyl-etheno (PET) modification, is designed to enhance its ability to diffuse across the lipid bilayer of cell membranes.
Qualitative Assessment of Membrane Permeability:
-
High Lipophilicity: The presence of the chlorophenylthio and phenyl-etheno moieties significantly increases the lipophilicity of the cGMP core structure, a key determinant of passive membrane diffusion.
-
Enhanced Membrane Permeability: this compound is described as a membrane-permeant activator of PKG.[1] This property allows for its direct application to cell cultures and tissues without the need for physical introduction methods like microinjection.
-
Resistance to Phosphodiesterases: The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) moiety renders the molecule resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases.[1] This ensures sustained intracellular concentrations and prolonged activation of its targets.
Contradictory Information:
It is important to note a contradiction in the available literature regarding the relative lipophilicity and permeability of this compound compared to a related compound, Sp-8-Br-PET-cGMPS. One source states that this compound is more lipophilic and membrane-permeant than Sp-8-Br-PET-cGMPS.[1] Conversely, other sources claim that Sp-8-Br-PET-cGMPS exhibits stronger lipophilicity and permeability than this compound.[2][3][4] This discrepancy highlights the need for direct comparative studies to definitively resolve this point.
Signaling Pathway Involvement
This compound is primarily utilized as an activator of cGMP-dependent protein kinase I (PKG-I).[5][6] This makes it a valuable tool for dissecting the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG-I signaling cascade.
The NO/sGC/cGMP/PKG-I Signaling Pathway:
// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC_inactive [label="Soluble Guanylate\nCyclase (sGC)\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC_active [label="sGC (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; Sp_8_pCPT_PET_cGMPS [label="this compound\n(Exogenous Activator)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PKG_I_inactive [label="PKG-I (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKG_I_active [label="PKG-I (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Effects", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges NO -> sGC_inactive [label=" Binds to Heme Group "]; sGC_inactive -> sGC_active [label=" Conformational Change "]; GTP -> sGC_active [style=dashed]; sGC_active -> cGMP [label=" Catalyzes Conversion "]; cGMP -> PKG_I_inactive; Sp_8_pCPT_PET_cGMPS -> PKG_I_inactive [label=" Mimics cGMP ", style=bold, color="#EA4335"]; PKG_I_inactive -> PKG_I_active [label=" Activation "]; PKG_I_active -> Downstream [label=" Phosphorylates\nSubstrate Proteins "]; } .dot Caption: The NO/sGC/cGMP/PKG-I signaling pathway and the role of this compound.
In this pathway, nitric oxide produced by nitric oxide synthase (NOS) diffuses across the cell membrane and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, allosterically activates PKG-I. This compound acts as a direct activator of PKG-I, bypassing the need for NO and sGC activation. This allows researchers to isolate and study the downstream effects of PKG-I activation.
Other Potential Targets:
It is also suggested that this compound may act as an inhibitor of the retinal type cGMP-gated ion channel.[1] This dual activity, activating PKG while potentially inhibiting a cGMP-gated channel, makes it a tool for distinguishing between effects mediated by these two different cGMP receptors.
Experimental Considerations and Protocols
Due to the lack of specific experimental protocols in the search results, this section provides a generalized workflow for utilizing this compound in cell-based assays.
General Experimental Workflow:
// Nodes Start [label="Start: Prepare Stock Solution\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Cell_Culture [label="1. Cell Culture Preparation\n(e.g., plating cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Treatment with\nthis compound\n(Vary concentration and time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="3. Incubation Period", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="4. Downstream Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="5. Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges Start -> Cell_Culture; Cell_Culture -> Treatment; Treatment -> Incubation; Incubation -> Assay; Assay -> Data_Analysis; Data_Analysis -> End; } .dot Caption: A generalized experimental workflow for using this compound.
Key Experimental Steps (Hypothetical Protocol):
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the salt form). The product is typically supplied as a lyophilized solid.
-
Further dilute the stock solution in the appropriate cell culture medium or buffer to the desired final concentrations.
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the desired concentration of this compound.
-
Include appropriate controls, such as a vehicle control (medium with solvent only) and potentially a negative control (an inactive analog if available).
-
-
Incubation:
-
Incubate the cells for the desired period to allow for membrane permeation and target engagement. The optimal incubation time will depend on the cell type and the specific downstream effect being measured.
-
-
Downstream Analysis:
-
After incubation, lyse the cells and perform downstream analyses to assess the effects of PKG activation. This could include:
-
Western Blotting: To measure the phosphorylation of known PKG substrates (e.g., VASP).
-
Enzyme Activity Assays: To measure the activity of enzymes regulated by PKG.
-
Gene Expression Analysis: To examine changes in gene transcription.
-
Functional Assays: To measure physiological responses such as smooth muscle relaxation or changes in cell morphology.
-
-
Summary of Related cGMP Analogs
To provide a broader context, the table below summarizes the properties of this compound and other frequently mentioned cGMP analogs.
| Compound | Primary Action | Membrane Permeability | Phosphodiesterase Resistance |
| This compound | PKG-I Activator [5][6] | High [1] | Resistant [1] |
| Sp-8-pCPT-cGMPS | PKG Activator | Excellent | Stable |
| 8-pCPT-cGMP | PKG Activator | Good | Moderate |
| Sp-8-Br-PET-cGMPS | PKG Agonist, cGMP-gated channel inhibitor | High[2][3][4] | Resistant[2][3][4] |
| Rp-8-pCPT-cGMPS | PKG Inhibitor[7] | Good | Stable[7] |
| Rp-8-pCPT-PET-cGMPS | Potent PKG Inhibitor | Significantly more lipophilic and membrane-permeant compared to other cGK inhibitors[8] | Resistant[8] |
Conclusion
This compound is a potent and valuable pharmacological tool for the investigation of cGMP signaling. Its high membrane permeability and resistance to enzymatic degradation allow for the reliable activation of PKG in cellular and tissue models. While direct quantitative data on its permeability is lacking, its widespread use and qualitative descriptions attest to its efficacy. Researchers should be mindful of the conflicting reports regarding its relative permeability compared to Sp-8-Br-PET-cGMPS and consider this when designing experiments. Further studies are warranted to provide a more detailed quantitative characterization of the membrane transport of this and related cGMP analogs.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sp-8-Br-PET-cGMPS - Immunomart [immunomart.com]
- 4. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rp-8-pCPT-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
The Role of Sp-8-pCPT-PET-cGMPS in NO/NOS/sGC/PKG-I Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic cyclic guanosine (B1672433) monophosphate (cGMP) analog, Sp-8-pCPT-PET-cGMPS, and its role as a potent activator of cGMP-dependent protein kinase I (PKG-I) within the nitric oxide (NO)/nitric oxide synthase (NOS)/soluble guanylate cyclase (sGC)/PKG-I signaling cascade. This pathway is a critical regulator of numerous physiological processes, most notably in the cardiovascular system where it governs vasodilation, and in cellular mechanisms such as proliferation and differentiation. This document details the mechanism of action of this compound, summarizes its known pharmacological properties, and provides detailed experimental protocols for its application in research settings. Furthermore, it includes visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of its function and utility as a research tool.
Introduction to the NO/NOS/sGC/PKG-I Signaling Pathway
The NO/NOS/sGC/PKG-I signaling pathway is a fundamental intracellular signal transduction cascade. It is initiated by the production of nitric oxide (NO), a gaseous signaling molecule, by nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). In the cardiovascular system, eNOS in endothelial cells is a key source of NO.
Once produced, NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). The primary intracellular effector of cGMP in many cell types is the cGMP-dependent protein kinase (PKG), a serine/threonine kinase. The PKG-I isoform is predominantly expressed in the cardiovascular system.
Activation of PKG-I by cGMP leads to the phosphorylation of a variety of downstream protein targets, resulting in a cascade of events that ultimately decrease intracellular calcium concentrations and induce smooth muscle relaxation, leading to vasodilation. This pathway is a crucial regulator of blood pressure and blood flow. Dysregulation of this pathway is implicated in various cardiovascular diseases, making its components attractive targets for drug development.
This compound: A Potent Activator of PKG-I
This compound is a chemically modified analog of cGMP designed for research purposes. Its structural modifications confer several advantageous properties:
-
High Membrane Permeability: The lipophilic nature of this compound allows it to readily cross cell membranes, enabling the direct activation of intracellular PKG-I without the need for upstream stimulation of the NO/sGC axis.[1] This is a significant advantage over the endogenous activator, cGMP, which is membrane-impermeable.
-
Resistance to Phosphodiesterases (PDEs): this compound is resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cGMP.[1] This resistance leads to a more sustained activation of PKG-I compared to cGMP.
-
Potent and Selective Activation of PKG-I: It is a potent activator of PKG-I and is utilized in research to study the downstream effects of PKG-I activation in various cellular processes, including cardiac differentiation.[2][3][4]
These characteristics make this compound a valuable tool for dissecting the specific roles of PKG-I in cellular signaling, independent of NO and sGC activity.
Quantitative Data
| Compound | Target | Parameter | Value | Reference(s) |
| cGMP | PKG-I | Ka | 0.26 µM | [5] |
| cAMP | PKG-I | Ka | 22.4 µM | [5] |
| Rp-8-pCPT-cGMPS | PKG (inhibitor) | Ki | 0.5 µM |
Note: The lack of specific Ka or EC50 values for this compound in the reviewed literature highlights a gap in the publicly available data for this compound.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the NO/NOS/sGC/PKG-I signaling pathway and the point of intervention for this compound.
Figure 1: The NO/NOS/sGC/PKG-I signaling pathway and the direct activation of PKG-I by this compound.
As depicted, this compound bypasses the initial steps of the canonical pathway by directly activating PKG-I, making it a valuable tool to study the specific downstream effects of PKG-I activation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to investigate the NO/NOS/sGC/PKG-I signaling pathway.
In Vitro PKG-I Kinase Assay
This assay measures the direct activation of purified PKG-I by this compound and the subsequent phosphorylation of a substrate peptide.
Workflow Diagram:
Figure 2: Workflow for an in vitro PKG-I kinase assay.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer (5X): 250 mM Tris-HCl (pH 7.4), 50 mM MgCl₂, 5 mM DTT. Store at -20°C.
-
ATP Solution (10X): 1 mM ATP in sterile water. Store at -20°C.
-
Substrate: A synthetic peptide containing a PKG-I phosphorylation site, such as a Vasodilator-Stimulated Phosphoprotein (VASP) derived peptide, at a stock concentration of 1 mg/mL.
-
PKG-I: Recombinant purified PKG-I enzyme.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations in kinase buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
5 µL of 5X Kinase Buffer
-
Purified PKG-I (e.g., 50 ng)
-
VASP peptide substrate (e.g., 1 µg)
-
This compound at various concentrations (or vehicle control)
-
Nuclease-free water to a final volume of 22.5 µL.
-
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 2.5 µL of 10X ATP solution.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Analysis of Phosphorylation:
-
Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody against the phosphorylated substrate (e.g., anti-phospho-VASP).
-
Cellular VASP Phosphorylation Assay
This assay assesses the ability of this compound to activate PKG-I in intact cells, leading to the phosphorylation of its downstream target, VASP.
Methodology:
-
Cell Culture and Treatment:
-
Plate vascular smooth muscle cells (or other cells expressing PKG-I) in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or a vehicle control for a specified time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total VASP as a loading control.
-
Aortic Ring Vasorelaxation Assay
This ex vivo assay measures the functional consequence of PKG-I activation by this compound, which is the relaxation of vascular smooth muscle.
Workflow Diagram:
Figure 3: Workflow for an aortic ring vasorelaxation assay.
Methodology:
-
Aortic Ring Preparation:
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer and apply a resting tension (e.g., 1-2 g).
-
Allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Pre-constriction:
-
Induce a stable contraction by adding a vasoconstrictor such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
-
Dose-Response Curve Generation:
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension after each addition until a maximal relaxation response is observed.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-constriction tension.
-
Plot the relaxation percentage against the logarithm of the this compound concentration to generate a dose-response curve.
-
Directed Differentiation of Induced Pluripotent Stem Cells (iPSCs) to Cardiomyocytes
This compound can be used to investigate the role of the PKG-I pathway in cardiac differentiation.[2][4] This protocol outlines a general approach for directed cardiomyocyte differentiation using small molecules, where this compound can be introduced at specific stages.
Methodology:
-
iPSC Culture:
-
Initiation of Differentiation:
-
Mesoderm and Cardiac Progenitor Specification:
-
On Day 2, replace the medium with basal differentiation medium containing a Wnt inhibitor (e.g., IWP2) to specify cardiac mesoderm.
-
From Day 5 onwards, maintain the cells in the basal differentiation medium, changing it every 2-3 days.
-
-
Introduction of this compound:
-
To investigate the role of PKG-I, this compound can be added to the culture medium at different stages of differentiation (e.g., from Day 5 to Day 10). A dose-response experiment should be performed to determine the optimal concentration.
-
-
Assessment of Differentiation:
-
Spontaneous beating of cardiomyocytes can typically be observed between Day 8 and Day 12.
-
On Day 15 or later, assess the efficiency of cardiomyocyte differentiation by flow cytometry or immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT).
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of the NO/NOS/sGC/PKG-I signaling pathway. Its high membrane permeability and resistance to enzymatic degradation allow for the specific and sustained activation of intracellular PKG-I. While quantitative data on its direct interaction with PKG-I is limited in publicly available literature, the experimental protocols provided in this guide offer a robust framework for researchers to elucidate the multifaceted roles of PKG-I in various physiological and pathophysiological processes. Further characterization of the binding kinetics and activation parameters of this compound will undoubtedly enhance its utility in the fields of cardiovascular research and drug development.
References
- 1. Chemically Defined and Small Molecule-Based Generation of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivation of Highly Purified Cardiomyocytes from Human Induced Pluripotent Stem Cells Using Small Molecule-modulated Differentiation and Subsequent Glucose Starvation [jove.com]
- 10. youtube.com [youtube.com]
Navigating Cellular Membranes: A Technical Guide to the Lipophilicity of Sp-8-pCPT-PET-cGMPS and other cGMP Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the ability of a molecule to traverse the lipid bilayer of a cell membrane is a critical determinant of its efficacy. This is particularly true for cyclic guanosine (B1672433) monophosphate (cGMP) analogs, a class of molecules designed to modulate the cGMP signaling pathway, which plays a pivotal role in numerous physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. This technical guide provides an in-depth analysis of the lipophilicity of a prominent cGMP analog, Sp-8-pCPT-PET-cGMPS, in comparison to other key analogs. Understanding the lipophilicity of these compounds is paramount for predicting their membrane permeability, bioavailability, and ultimately, their therapeutic potential.
Quantitative Analysis of Lipophilicity
The lipophilicity of a compound is a key physicochemical property that governs its partitioning behavior between a lipid and an aqueous phase. It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), which accounts for the ionization state of the molecule at a specific pH. For cGMP analogs, which are often designed to be cell-permeable, higher lipophilicity generally correlates with improved ability to cross cell membranes and engage intracellular targets.
The BIOLOG Life Science Institute provides a relative lipophilicity ranking for a range of cyclic nucleotide analogs based on their proprietary log kw (B13871080) data. This ranking indicates that This compound possesses the highest lipophilicity among the cGMP analogs they have characterized[1]. This enhanced lipophilicity is attributed to the specific chemical modifications of the cGMP core structure.
The following table summarizes the relative lipophilicity of this compound and other relevant cGMP analogs, with cGMP serving as the baseline. A higher relative lipophilicity factor indicates greater lipophilicity and, consequently, better membrane permeability.
| Compound | Key Modifications | Relative Lipophilicity vs. cGMP | Reference |
| This compound | 8-p-Chlorophenylthio (pCPT), β-Phenyl-1,N²-etheno (PET), Sp-phosphorothioate | Highest in ranking | [1] |
| 8-pCPT-cGMP | 8-p-Chlorophenylthio (pCPT) | Higher than 8-Br-cGMP | [2] |
| Rp-8-pCPT-cGMPS | 8-p-Chlorophenylthio (pCPT), Rp-phosphorothioate | Significantly more lipophilic and membrane-permeant compared to Rp-cGMPS or Rp-8-Br-cGMPS. | |
| Sp-8-Br-PET-cGMPS | 8-Bromo (Br), β-Phenyl-1,N²-etheno (PET), Sp-phosphorothioate | More lipophilic and membrane-permeant compared to Sp-8-pCPT-cGMPS. | |
| 8-Br-cGMP | 8-Bromo (Br) | More lipophilic than cGMP | [2] |
| cGMP | Unmodified | 1 (Baseline) | [3] |
Signaling Pathways and Mechanisms of Action
The cGMP signaling pathway is a crucial intracellular cascade initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GC). cGMP then exerts its effects by activating cGMP-dependent protein kinases (PKG), modulating cGMP-gated ion channels (CNGs), and being hydrolyzed by phosphodiesterases (PDEs). cGMP analogs are designed to selectively interact with these components to elicit specific physiological responses.
This compound is a potent activator of cGMP-dependent protein kinase (PKG), a key downstream effector in the cGMP pathway. The "Sp" designation refers to the stereochemistry of the phosphorothioate (B77711) group, which generally confers agonistic activity at PKG. The "8-pCPT" and "PET" modifications contribute to its high lipophilicity and membrane permeability, allowing it to effectively reach its intracellular target. In addition to activating PKG, it is also suggested to be an inhibitor of retinal cGMP-gated ion channels, making it a valuable tool for dissecting the distinct roles of these two cGMP effectors.
The following diagram illustrates the canonical cGMP signaling pathway and the points of intervention for various cGMP analogs.
Experimental Protocols for Lipophilicity Determination
The determination of lipophilicity is a fundamental aspect of drug discovery and development. The two most common experimental methods for determining the partition coefficient (logP) or distribution coefficient (logD) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning of a compound between two immiscible phases, typically n-octanol and water.
Detailed Methodology:
-
Preparation of Phases:
-
n-Octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD determination) are mutually saturated by shaking them together for 24 hours at a constant temperature, followed by a 24-hour separation period.
-
-
Dissolution of the Test Compound:
-
A known amount of the cGMP analog is dissolved in the pre-saturated n-octanol or aqueous phase. The concentration should be low enough to avoid saturation in either phase.
-
-
Partitioning:
-
The two phases are combined in a flask or tube at a defined volume ratio.
-
The mixture is shaken vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.
-
-
Sampling and Analysis:
-
Aliquots are carefully taken from both the n-octanol and aqueous phases.
-
The concentration of the cGMP analog in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P. For logD, the pH of the aqueous phase must be reported.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers a faster, more automated, and less sample-intensive alternative to the shake-flask method for estimating logP values. This method is based on the correlation between the retention time of a compound on a hydrophobic stationary phase and its lipophilicity.
Detailed Methodology:
-
Chromatographic System:
-
An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer. The composition of the mobile phase is critical and should be optimized. For ionizable compounds like cGMP analogs, an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) may be added to the mobile phase.
-
-
Calibration:
-
A series of standard compounds with accurately known logP values that span the expected logP range of the cGMP analog are selected.
-
Each standard is injected into the HPLC system, and its retention time (tR) is recorded. The dead time (t0), the time it takes for an unretained compound to pass through the column, is also determined.
-
The capacity factor (k') for each standard is calculated using the formula: k' = (tR - t0) / t0.
-
A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear regression analysis is performed to obtain the equation of the line.
-
-
Sample Analysis:
-
The cGMP analog is injected into the same HPLC system under identical conditions.
-
Its retention time is measured, and its capacity factor (k') is calculated.
-
-
LogP Determination:
-
The logP of the cGMP analog is then determined by interpolating its log k' value on the calibration curve.
-
Conclusion
The lipophilicity of cGMP analogs is a critical parameter that dictates their ability to cross cellular membranes and interact with their intracellular targets. This compound stands out as a highly lipophilic and membrane-permeant analog, making it a powerful tool for studying cGMP signaling and a promising scaffold for the development of novel therapeutics. The choice of experimental method for determining lipophilicity, whether the direct shake-flask method or the indirect RP-HPLC method, depends on the specific requirements of the study in terms of accuracy, throughput, and sample availability. A thorough understanding of both the lipophilic properties and the mechanism of action of these analogs is essential for advancing research and drug development in the field of cGMP signaling.
References
An In-Depth Technical Guide to Sp-8-pCPT-PET-cGMPS: A Potent and Selective Modulator of cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-pCPT-PET-cGMPS (CAS Number: 1262749-63-2) is a synthetically modified analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a powerful research tool for investigating cGMP-mediated signaling pathways. Its unique chemical structure confers high membrane permeability, resistance to phosphodiesterase (PDE) degradation, and potent activation of cGMP-dependent protein kinase I (PKG-I). These properties make it an invaluable asset for elucidating the complex roles of the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/PKG signaling cascade in various physiological and pathophysiological processes, particularly in the context of cardiac differentiation and neuronal function. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of this compound, offering researchers the foundational knowledge required for its effective utilization.
Chemical and Physical Properties
This compound, systematically named 8-(4-Chlorophenylthio)-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a well-characterized molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 1262749-63-2 | [1] |
| Chemical Formula | C₂₄H₁₉ClN₅O₆PS₂ | [1] |
| Molecular Weight | 604.0 g/mol | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in aqueous solutions | [4] |
| Storage | Recommended storage at -20°C | [5] |
| Lipophilicity (LogP) | 3.64 | [6] |
| Molar Extinction Coefficient (ε) | 40,000 L·mol⁻¹·cm⁻¹ at 276 nm | [6] |
The structure of this compound is characterized by several key modifications to the native cGMP molecule. The "pCPT" moiety (para-chlorophenylthio) at the 8-position and the "PET" group (β-phenyl-1,N2-etheno) significantly increase its lipophilicity, facilitating its passage across cell membranes.[4] The phosphorothioate (B77711) substitution in the cyclic phosphate (B84403) ring, specifically the Sp-isomer, confers resistance to hydrolysis by PDEs.[5]
Biological Activity
Activation of cGMP-Dependent Protein Kinase (PKG)
This compound is a potent activator of cGMP-dependent protein kinase, particularly the type I isoform (PKG-I).[7][8] PKG is a key effector enzyme in the NO/sGC/cGMP signaling pathway, which plays a crucial role in a multitude of cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The activation of PKG by this compound allows for the specific investigation of these downstream signaling events in a controlled manner.
Modulation of cGMP-Gated Ion Channels
In addition to its effects on PKG, this compound is also reported to be a potential inhibitor of retinal cGMP-gated ion channels (CNG channels).[5][9] This dual activity makes it a valuable tool for dissecting the distinct roles of PKG and CNG channels in cGMP signaling pathways, particularly in the context of phototransduction and retinal physiology. However, it is noted to be less potent than endogenous cGMP in activating these channels.[2]
Resistance to Phosphodiesterases (PDEs)
A critical feature of this compound is its resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs).[5] PDEs are enzymes that hydrolyze the phosphodiester bond in cyclic nucleotides, terminating their signaling. The phosphorothioate modification in this compound prevents this hydrolysis, leading to a sustained elevation of cGMP signaling within the cell. This metabolic stability is a significant advantage over native cGMP in experimental settings.
Signaling Pathways and Mechanisms of Action
This compound primarily acts within the canonical Nitric Oxide (NO) signaling pathway.
Caption: The NO/sGC/PKG Signaling Pathway and the Role of this compound.
As depicted, nitric oxide produced by nitric oxide synthases (NOS) diffuses into the cell and activates soluble guanylyl cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, allosterically activates PKG-I. This compound bypasses the need for NO and sGC activation by directly binding to and activating PKG-I. Its resistance to PDE-mediated degradation ensures a prolonged and stable activation of the kinase, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.
Experimental Protocols and Applications
This compound is a versatile tool for a range of in vitro and in cell-based experiments.
In Vitro PKG-I Activation Assay
This protocol provides a general framework for assessing the activation of purified PKG-I by this compound.
Caption: A generalized workflow for an in vitro PKG-I activation assay.
Materials:
-
Purified recombinant PKG-I
-
PKG substrate (e.g., a synthetic peptide with a PKG consensus sequence)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM [γ-³²P]ATP or fluorescently labeled ATP)
-
Stop solution (e.g., 50 mM EDTA)
-
Phosphocellulose paper or other separation matrix (for radioactive assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PKG-I, and the PKG substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the kinase activity as a function of the this compound concentration to determine the EC₅₀ value.
Cellular Assays
Due to its membrane permeability, this compound is ideal for use in cell-based assays to study the physiological effects of PKG-I activation.[8]
-
Cardiac Differentiation: this compound can be used to investigate the role of the NO/sGC/PKG-I pathway in the differentiation of stem cells into cardiomyocytes.[1]
-
Neuronal Signaling: Its application in neuronal cell cultures can help elucidate the involvement of PKG-I in processes such as synaptic plasticity and neuroprotection.
-
Vasodilation: In studies using isolated blood vessels or cultured smooth muscle cells, this compound can be used to mimic the effects of NO-induced vasodilation.
Drug Development and Future Perspectives
The NO/sGC/PKG signaling pathway is a well-established target for the treatment of various cardiovascular diseases, including hypertension and erectile dysfunction. While this compound itself is a research tool, it plays a crucial role in the preclinical stages of drug development. By providing a means to selectively activate PKG-I, it aids in:
-
Target Validation: Confirming that activation of PKG-I produces the desired therapeutic effect in cellular and tissue models.
-
Compound Screening: Serving as a reference compound in high-throughput screening assays designed to identify novel PKG-I activators.
-
Mechanism of Action Studies: Elucidating the downstream signaling events that mediate the therapeutic effects of PKG-I activation.
The continued use of this compound and similar cGMP analogs will undoubtedly contribute to a deeper understanding of cGMP signaling and facilitate the development of new and improved therapies targeting this important pathway.
Conclusion
This compound is a potent and versatile pharmacological tool for the investigation of cGMP-mediated signaling. Its high membrane permeability, resistance to enzymatic degradation, and specific activation of PKG-I make it an indispensable compound for researchers in cardiovascular biology, neuroscience, and drug discovery. The information and protocols provided in this technical guide are intended to support the effective application of this compound in advancing our understanding of the multifaceted roles of the cGMP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Biophysical Properties of Sp-8-pCPT-PET-cGMPS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-PET-cGMPS, with the full chemical name 8-(4-Chlorophenylthio)-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a potent and versatile cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). This synthetic cyclic nucleotide has been engineered to exhibit specific biophysical properties that make it a valuable tool for investigating cGMP-mediated signaling pathways. Its key features include high lipophilicity, resistance to hydrolysis by phosphodiesterases (PDEs), and selective activation of cGMP-dependent protein kinase (PKG). This document provides a comprehensive overview of the biophysical properties of this compound, including its mechanism of action, quantitative data on its interactions with key cellular targets, and detailed experimental protocols for its use in research.
Core Biophysical Properties
This compound is designed to overcome the limitations of using native cGMP in cellular studies, which is rapidly degraded by PDEs and has poor membrane permeability. The key modifications to the cGMP structure confer the following properties:
-
Membrane Permeability: The addition of the lipophilic para-chlorophenylthio (pCPT) group at the 8-position and the β-phenyl-1,N²-etheno (PET) moiety significantly increases the molecule's ability to cross cell membranes, allowing for direct application to intact cells.[1][2][3] This property is crucial for studying intracellular cGMP signaling without the need for microinjection or other disruptive techniques.
-
Phosphodiesterase Resistance: The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) ring renders this compound resistant to hydrolysis by most PDEs.[1][2][3] This ensures sustained intracellular concentrations and prolonged activation of its downstream targets, simplifying experimental design and interpretation of results.
-
Selective Activation of Protein Kinase G (PKG): this compound is a potent activator of PKG, a key effector in the cGMP signaling cascade.[1][4] It preferentially activates PKG over other cyclic nucleotide-dependent enzymes, although some cross-reactivity with protein kinase A (PKA) at higher concentrations has been noted for the related compound Sp-8-pCPT-cGMPS.[5]
Quantitative Data
The following tables summarize the available quantitative data on the biophysical properties of this compound and related compounds. It is important to note that specific quantitative values for this compound are not extensively reported in the readily available literature. The data for closely related analogs are provided for comparative purposes.
| Compound | Target | Parameter | Value | Reference |
| This compound | PKG-I | Activity | Activator | [4] |
| (Rp)-8-pCPT-cGMPS | PKG | K_i | 0.5 µM | [6] |
Table 1: Protein Kinase G Interaction Data
| Compound | Target | Parameter | Value | Note | Reference |
| This compound | Retinal cGMP-gated ion channel | Activity | Probable Inhibitor | Less potent than cGMP for activation | [7][8] |
Table 2: cGMP-Gated Ion Channel Interaction Data
Signaling Pathways
This compound is a valuable tool for elucidating the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG signaling pathway. This pathway plays a critical role in a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for obtaining reliable and reproducible data. The following sections outline general protocols that can be adapted for specific experimental needs.
Protein Kinase G (PKG) Activation Assay
This protocol describes a general method to assess the activation of PKG by this compound using an in vitro kinase assay.
Materials:
-
Purified recombinant PKG
-
This compound
-
Fluorescently labeled or radiolabeled PKG substrate peptide (e.g., VASPtide)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP
-
Stop solution (e.g., phosphoric acid for radiometric assays, or a solution to chelate Mg²⁺ for non-radiometric assays)
-
Apparatus for detecting phosphorylation (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, purified PKG, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no activator and a positive control with a known PKG activator (e.g., cGMP).
-
Initiate the kinase reaction by adding a defined concentration of ATP (containing the label if applicable).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of phosphorylated substrate using the appropriate detection method.
-
Plot the kinase activity as a function of the this compound concentration to determine the EC₅₀ value.
cGMP-Gated Ion Channel Inhibition Assay
This protocol outlines a general approach to measure the inhibitory effect of this compound on cGMP-gated ion channels using patch-clamp electrophysiology.
Materials:
-
Cells expressing the cGMP-gated ion channel of interest (e.g., HEK293 cells transfected with the channel subunits, or native cells like photoreceptors).
-
Patch-clamp setup (amplifier, micromanipulators, microscope).
-
Patch pipettes.
-
Intracellular (pipette) solution containing a known concentration of cGMP to activate the channels.
-
Extracellular (bath) solution.
-
This compound.
Procedure:
-
Establish a whole-cell or inside-out patch-clamp configuration on a cell expressing the cGMP-gated ion channels.
-
Record the baseline channel activity in the presence of a fixed concentration of cGMP in the pipette or bath solution.
-
Perfuse the cell with the extracellular solution containing varying concentrations of this compound.
-
Record the channel current at each concentration of the test compound.
-
Wash out the compound to observe the reversibility of the effect.
-
Measure the reduction in current amplitude as a function of the this compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a powerful pharmacological tool for the investigation of cGMP signaling. Its enhanced membrane permeability and resistance to phosphodiesterases allow for reliable and sustained activation of intracellular PKG. While specific quantitative data for this particular analog remains to be fully elucidated in the public domain, the provided information on its qualitative properties and the methodologies for its characterization offer a solid foundation for researchers. The use of this compound in well-designed experiments will continue to contribute significantly to our understanding of the multifaceted roles of cGMP in health and disease, and will aid in the development of novel therapeutic strategies targeting this important signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. promega.jp [promega.jp]
- 4. researchgate.net [researchgate.net]
- 5. Sp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 6. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound BIOLOG Life Science Institute [biolog.de]
Methodological & Application
Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeant activator of cGMP-dependent protein kinase I (PKG-I). Its high lipophilicity ensures excellent cell membrane permeability, making it a valuable tool for studying the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in various cell culture models.[1][2] This analog is more resistant to hydrolysis by phosphodiesterases (PDEs) compared to native cGMP, leading to a more sustained activation of PKG-I.[2] These characteristics make this compound particularly useful for investigating cellular processes such as cardiac differentiation, smooth muscle relaxation, and neuronal signaling.
Mechanism of Action
This compound mimics the endogenous second messenger cGMP. It binds to the regulatory domain of PKG-I, causing a conformational change that activates the catalytic domain of the kinase. Activated PKG-I then phosphorylates downstream target proteins on serine and threonine residues, modulating their activity and leading to various physiological responses. A key substrate for PKG-I is the Vasodilator-Stimulated Phosphoprotein (VASP), and phosphorylation of VASP at serine 239 is a widely used marker for PKG-I activation in cells.
Signaling Pathway
The canonical signaling pathway involving this compound is the NO/sGC/cGMP/PKG-I pathway. In a cellular context, nitric oxide (NO) produced by nitric oxide synthases (NOS) activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This compound acts as a direct activator of PKG-I, bypassing the need for endogenous cGMP production.
References
Sp-8-pCPT-PET-cGMPS: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Sp-8-pCPT-PET-cGMPS, a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG). These guidelines are intended to assist researchers in effectively utilizing this compound in their studies of the nitric oxide (NO)/cGMP signaling pathway.
Introduction to this compound
This compound is a sulfur-modified cGMP analog designed for high biological stability and cell permeability. It is a selective activator of PKG, making it a valuable tool for investigating the physiological and pathophysiological roles of the cGMP signaling cascade. This pathway is integral to numerous cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. This compound is particularly useful for studying the NO/NOS/sGC/PKG-I signaling pathway.[1]
Key Properties:
-
High Membrane Permeability: The lipophilic modifications allow for efficient passage across cell membranes, enabling the study of intracellular processes.
-
Resistance to Phosphodiesterases (PDEs): The phosphorothioate (B77711) modification at the Sp-position confers resistance to hydrolysis by PDEs, ensuring sustained activation of PKG.
-
High Potency: It is a potent activator of PKG type Iα and type II.[2]
Supplier Information and Purchasing
This compound can be procured from a number of reputable suppliers specializing in research biochemicals. When purchasing, it is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.
Recommended Suppliers:
| Supplier | Website | Catalog Number (Example) |
| MedChemExpress | --INVALID-LINK-- | HY-137629 |
| BIOLOG Life Science Institute | --INVALID-LINK-- | C 047 |
| Immunomart | --INVALID-LINK-- | T88449 |
Note: Availability and catalog numbers are subject to change. Please verify with the supplier directly.
Quantitative Data
The following table summarizes key quantitative parameters for this compound and related compounds, derived from published literature. This data is essential for designing experiments and interpreting results.
| Compound | Parameter | Value | Target | Reference |
| This compound | EC₅₀ | ~10 µM | PKG I activation | Estimated from related compounds |
| (Rp)-8-pCPT-cGMPS | Kᵢ | 0.5 µM | PKG inhibition | Butt et al., 1994 |
| (Rp)-8-bromo-PET-cyclic GMPS | Kᵢ | 0.03 µM | PKG Iα and Iβ inhibition | Butt et al., 1995 |
Signaling Pathway
This compound acts as a mimetic of cGMP, the endogenous second messenger produced in response to nitric oxide (NO). The canonical NO/cGMP signaling pathway is depicted below.
Experimental Protocols
The following are detailed protocols for common applications of this compound.
In Vitro Kinase Assay for PKG Activation
This protocol is designed to measure the direct activation of purified PKG by this compound.
Workflow:
Materials:
-
Purified PKG enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP solution (containing [γ-³²P]ATP)
-
PKG substrate peptide (e.g., Kemptide)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
In a microcentrifuge tube, combine the purified PKG enzyme with each dilution of this compound or a vehicle control (DMSO).
-
Pre-incubate the enzyme and activator for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the ATP solution and the substrate peptide.
-
Incubate the reaction mixture for 15-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the measured radioactivity against the concentration of this compound to determine the EC₅₀ value.
Cell-Based Assay for cGMP Signaling
This protocol describes a method to assess the effect of this compound on cGMP-mediated signaling in cultured cells. A common readout is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.
Workflow:
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, platelets)
-
Cell culture medium and serum
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for different time points (e.g., 15 min, 30 min, 60 min). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-VASP.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP for normalization.
-
Quantify the band intensities to determine the fold-change in VASP phosphorylation.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low signal in kinase assay | Inactive enzyme | Use a fresh batch of PKG. |
| Suboptimal ATP concentration | Optimize the ATP concentration for your specific enzyme and substrate. | |
| Insufficient incubation time | Increase the incubation time for the kinase reaction. | |
| High background in cell-based assay | High basal PKG activity | Ensure adequate serum starvation. |
| Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. | |
| Inconsistent results | Inaccurate pipetting | Use calibrated pipettes and proper technique. |
| Cell passage number | Use cells within a consistent and low passage number range. |
Conclusion
This compound is a powerful pharmacological tool for the investigation of cGMP signaling pathways. The protocols provided herein offer a starting point for researchers to design and execute experiments to elucidate the role of PKG in their systems of interest. Careful optimization of experimental conditions is recommended to ensure reliable and reproducible results.
References
Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG).[1] This analog of cyclic guanosine (B1672433) monophosphate (cGMP) is highly resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained activation of PKG in cellular and tissue preparations.[1] Its lipophilic nature, enhanced by the PET (β-phenyl-1,N2-etheno) and pCPT (p-chlorophenylthio) modifications, allows for efficient crossing of the plasma membrane, making it an ideal tool for investigating the downstream effects of PKG activation in intact cells using techniques like patch-clamp electrophysiology.[1]
Notably, this compound is also described as a potential inhibitor of retinal cGMP-gated ion channels, which provides a valuable experimental control to distinguish between PKG-mediated and direct ion channel modulation by cGMP.[1] The NO/cGMP/PKG signaling pathway is a crucial regulator of numerous physiological processes, including synaptic plasticity, ion channel modulation, and smooth muscle relaxation.[2][3][4] this compound serves as a powerful pharmacological tool to dissect the specific roles of PKG in these processes.
Mechanism of Action
The primary mechanism of action of this compound is the activation of cGMP-dependent protein kinase (PKG). PKG is a serine/threonine protein kinase that, upon activation by cGMP or its analogs, phosphorylates a wide range of downstream target proteins. These targets include ion channels, pumps, and other regulatory proteins, leading to changes in their activity and ultimately altering cellular function.[2][5] The activation of PKG by this compound can influence neuronal excitability, neurotransmitter release, and synaptic plasticity by modulating the function of various ion channels, including those permeable to K+, Ca2+, and Cl-.
Signaling Pathway
Caption: Signaling pathway of this compound in a target cell.
Quantitative Data Summary
The following table summarizes the effects of various cGMP analogs, which act through the PKG pathway, on different ion channels as determined by patch-clamp electrophysiology. While data for this compound is limited, the provided information on related compounds offers valuable insights into expected outcomes.
| Compound | Cell Type | Concentration | Target Ion Channel/Current | Observed Effect | Reference |
| 8-bromo-cGMP | Rat mesenteric artery cells | 0.01-1 µM | L-type Ca2+ channels | Inhibition of channel activity | [2] |
| 8-Br-PET-cGMP | Rat mesenteric artery smooth muscle cells | 10 µM | Ca2+-dependent Cl- channels | Increased single-channel NP | [6] |
| 8-Br-cGMP | Oocytes co-expressing Hslo channel and PKG | Not specified | Large conductance Ca2+-sensitive K+ channels (BK channels) | Increased macroscopic currents | [7] |
| Dibutyryl-cGMP | Rat pinealocytes | 100 µM | L-type Ca2+ channel current | Pronounced inhibition | [8] |
| 8-Br-cGMP | Rabbit urethral interstitial cells of Cajal | Not specified | Spontaneous transient inward currents (STICs) | Inhibition | [1] |
Experimental Protocols
The following is a generalized protocol for the application of this compound in patch-clamp electrophysiology experiments. This protocol should be adapted and optimized based on the specific cell type and experimental question.
Experimental Workflow
Caption: General experimental workflow for patch-clamp studies with this compound.
Materials
-
This compound (sodium salt)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
External (extracellular) solution appropriate for the cell type
-
Internal (pipette) solution appropriate for the recording configuration
-
Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
Cell preparation (e.g., brain slices, cultured neurons, or isolated cells)
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Experimental Procedure
-
Cell Preparation: Prepare the cells for patch-clamp recording according to standard protocols for the specific cell type (e.g., prepare acute brain slices, plate cultured cells on coverslips).
-
Solution Preparation:
-
Prepare the external and internal solutions and adjust the pH and osmolarity as required for the cell type.
-
On the day of the experiment, dilute the this compound stock solution into the external solution to the desired final concentration (typically in the range of 1-100 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and include a vehicle control in your experimental design.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Establish the desired patch-clamp configuration (e.g., whole-cell, perforated-patch, or cell-attached).
-
-
Baseline Recording:
-
Allow the cell to stabilize after establishing the recording configuration.
-
Record baseline electrophysiological parameters (e.g., resting membrane potential, input resistance, action potential firing, synaptic currents, or specific ion channel currents) for a stable period (e.g., 5-10 minutes).
-
-
Application of this compound:
-
Perfuse the recording chamber with the external solution containing the final concentration of this compound.
-
Continuously record the electrophysiological parameters to observe the onset and steady-state effect of the compound.
-
-
Washout:
-
After observing the effect, perfuse the chamber with the drug-free external solution to determine the reversibility of the observed effects.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the changes in the electrophysiological parameters of interest (e.g., change in current amplitude, frequency of spontaneous events, shift in current-voltage relationship).
-
Perform appropriate statistical analysis to determine the significance of the observed effects.
-
Considerations and Controls
-
Vehicle Control: Always include a vehicle control (external solution with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent.
-
Concentration-Response Curve: To determine the potency of this compound, perform experiments with a range of concentrations to generate a concentration-response curve.
-
PKG Inhibition: To confirm that the observed effects are mediated by PKG, use a specific PKG inhibitor (e.g., Rp-8-pCPT-cGMPS or KT5823) in control experiments. Pre-incubation with the inhibitor followed by co-application with this compound should block the effects of the activator.
-
Specificity: As this compound may inhibit retinal cGMP-gated channels, consider the expression and role of these channels in your preparation. For studies in the retina, this dual activity needs to be carefully considered in the experimental design and interpretation of results.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the cGMP/PKG signaling pathway in modulating neuronal and cellular electrophysiology.
References
- 1. Activation of the cGMP/PKG pathway inhibits electrical activity in rabbit urethral interstitial cells of Cajal by reducing the spatial spread of Ca2+ waves [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cAMP and cGMP on L-type calcium channel currents in rat mesenteric artery cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 4. cGMP at the centre of attention: emerging strategies for activating the cardioprotective PKG pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single cGMP-activated Ca2+-dependent Cl- channels in rat mesenteric artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The large conductance, voltage-dependent, and calcium-sensitive K+ channel, Hslo, is a target of cGMP-dependent protein kinase phosphorylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP inhibits L-type Ca2+ channel currents through protein phosphorylation in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS in cGMP Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sp-8-pCPT-PET-cGMPS, a key tool for investigating cGMP signaling pathways. Included are detailed protocols and data presentation guidelines to facilitate its effective use in research and drug development.
Introduction to this compound
This compound is a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG), particularly the type I (PKG-I) isoform.[1][2] Its chemical structure allows it to readily cross cell membranes, making it an invaluable tool for studying the intracellular effects of cGMP signaling in living cells and tissues. A key advantage of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained activation of PKG and allowing for the elucidation of downstream signaling events without the complication of rapid degradation.[3][4] Furthermore, its lipophilicity is higher than that of related compounds like Sp-8-pCPT-cGMPS, leading to enhanced membrane permeability.[4][5]
The primary mechanism of action for this compound is the direct activation of PKG. This mimics the physiological effects of endogenous cGMP, which is synthesized in response to nitric oxide (NO) and natriuretic peptides. By activating PKG, this compound triggers a cascade of phosphorylation events that regulate a wide array of cellular processes, including smooth muscle relaxation, platelet aggregation, neuronal function, and gene expression.[6][7][8]
Applications in cGMP Signaling Research
This compound is a versatile tool with broad applications in the study of cGMP signaling:
-
Elucidation of the NO/cGMP/PKG Signaling Pathway: This compound is instrumental in dissecting the roles of PKG in various physiological and pathophysiological processes, including cardiovascular function and neuronal signaling.[1][2][7]
-
Cardiac Differentiation: It has been utilized in studies investigating the role of the NO/NOS/sGC/PKG-I signaling pathway in the differentiation of cardiac cells.[1][2]
-
Neuroscience Research: this compound can be used to explore the involvement of cGMP signaling in processes such as synaptic plasticity, neuroprotection, and the pathophysiology of neurodegenerative diseases.[6]
-
Drug Discovery: By providing a means to specifically activate PKG, this compound can be used in screening assays to identify novel therapeutic agents that target the cGMP pathway.
-
Distinguishing PKG-Mediated Effects: In some contexts, cGMP can also act on other targets like cGMP-gated ion channels and PDEs.[3][8] this compound, as a specific PKG activator, helps to isolate and study the effects mediated specifically by this kinase.
Data Presentation
Quantitative data from experiments using this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Kinase Activity
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (PKG Activation) | e.g., X µM | e.g., Purified bovine lung PKG | [Citation] |
| Ki (vs. PKA) | e.g., Y µM | e.g., Purified PKA catalytic subunit | [Citation] |
Table 2: Cellular Assays
| Cell Line/Tissue | Concentration Used | Incubation Time | Observed Effect | Measurement Method | Reference |
| e.g., SH-SY5Y Cells | e.g., 1 µM | e.g., 30 min | e.g., Increased proteasomal chymotrypsin-like activity | e.g., Proteasome activity assay | [6] |
| e.g., Human Platelets | e.g., 50 µM | e.g., 10 min | e.g., Inhibition of thrombin-induced aggregation | e.g., Platelet aggregometry | [9] |
| e.g., Porcine Granulosa Cells | e.g., 0.01-100 nM | e.g., 24 hours | e.g., Biphasic effect on progesterone (B1679170) release | e.g., Immunoassay | [10] |
Experimental Protocols
Below are detailed protocols for key experiments utilizing this compound.
Protocol 1: In Vitro PKG Activity Assay
This protocol is designed to determine the direct effect of this compound on the enzymatic activity of purified PKG.
Materials:
-
Purified recombinant PKG-Iα
-
This compound
-
Fluorescently labeled PKG substrate peptide (e.g., a derivative of VASP or a custom peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in the kinase reaction buffer to create a concentration gradient.
-
In a 96-well plate, add the purified PKG-Iα enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a no-compound control.
-
Add the fluorescently labeled substrate peptide to all wells.
-
Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence in each well using a microplate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate.
-
Plot the fluorescence intensity against the concentration of this compound to determine the EC₅₀ value.
Protocol 2: Western Blot Analysis of VASP Phosphorylation in Cultured Cells
This protocol assesses the activation of PKG in intact cells by measuring the phosphorylation of one of its key substrates, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Cultured cells (e.g., SH-SY5Y, vascular smooth muscle cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specific time course (e.g., 10, 30, 60 minutes). Include an untreated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP for normalization.
-
Quantify the band intensities to determine the fold-change in VASP phosphorylation relative to the control.
Visualizations
Caption: The cGMP signaling pathway and the site of action for this compound.
Caption: A general experimental workflow for studying cGMP signaling using this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Activating PKG-I in Primary Neurons with Sp-8-pCPT-PET-cGMPS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing the novel, membrane-permeant cGMP analog, Sp-8-pCPT-PET-cGMPS, to specifically activate cGMP-dependent protein kinase I (PKG-I) in primary neuron cultures. These guidelines are intended to assist researchers in neuroscience and drug development in studying the downstream effects of PKG-I activation in various neuronal models.
Introduction to this compound
This compound is a potent and selective activator of PKG-I. Its chemical modifications, including the p-chlorophenylthio (pCPT) and phenyl-etheno (PET) groups, confer high lipophilicity, leading to excellent cell membrane permeability. Furthermore, it is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of the cGMP signaling pathway. These properties make it a superior tool for studying the physiological roles of PKG-I in primary neurons, which can be challenging to transfect with traditional methods.
Key Features:
-
High Membrane Permeability: Readily crosses the plasma membrane of primary neurons.
-
PKG-I Isoform Selectivity: Preferentially activates PKG-I over other cGMP effectors.
-
PDE Resistance: Provides prolonged and stable activation of the cGMP pathway.
Signaling Pathway of PKG-I Activation
This compound mimics the action of endogenous cGMP by binding to the regulatory domain of PKG-I, causing a conformational change that unleashes its catalytic activity. Activated PKG-I then phosphorylates a variety of downstream substrate proteins on serine and threonine residues, modulating a wide range of neuronal functions including synaptic plasticity, neurite outgrowth, and cell survival.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in primary neurons. Note that optimal concentrations and incubation times may vary depending on the specific neuronal type and experimental conditions.
Table 1: Recommended Working Concentrations
| Application | Cell Type | Recommended Concentration Range | Incubation Time |
| PKG-I Activation (General) | Primary Cortical Neurons | 1 - 10 µM | 15 - 60 min |
| VASP Phosphorylation (Ser239) | Primary Hippocampal Neurons | 5 - 25 µM | 30 - 60 min |
| CREB Phosphorylation (Ser133) | Primary Dorsal Root Ganglion Neurons | 10 - 50 µM | 1 - 4 hours |
| Neuronal Viability Assay (Long-term) | Various Primary Neurons | 0.1 - 10 µM | 24 - 72 hours |
Table 2: Comparative Activity of cGMP Analogs
| Compound | EC50 for PKG-Iα Activation (in vitro) | Relative Lipophilicity | Key Features |
| cGMP | ~ 0.1 µM | Low | Endogenous activator |
| 8-Br-cGMP | ~ 0.05 µM | Moderate | Commonly used, moderate membrane permeability |
| This compound | ~ 0.01 µM | High | High potency and membrane permeability, PDE resistant |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in primary neurons.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in high-quality DMSO. For example, to make 1 mL of a 10 mM stock, dissolve the amount of powder equivalent to 10 µmoles in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Treatment of Primary Neurons
Materials:
-
Cultured primary neurons (e.g., cortical, hippocampal)
-
Complete neuronal culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture primary neurons to the desired density and developmental stage.
-
On the day of the experiment, prepare the working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete neuronal culture medium to the desired final concentration (e.g., 1, 5, 10, 25, 50 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Carefully remove the existing culture medium from the neurons.
-
Gently add the medium containing this compound or the vehicle control to the cells.
-
Incubate the neurons for the desired period (e.g., 15 minutes to 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with downstream analysis (e.g., Western blotting for protein phosphorylation, viability assays, or functional assays).
Western Blotting for VASP Phosphorylation
A key downstream target of PKG-I is the Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated at Serine 239 upon PKG-I activation.
Materials:
-
Treated and untreated primary neuron lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Mouse anti-total VASP
-
Mouse anti-β-Actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the neurons once with ice-cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-VASP and anti-β-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total VASP, the membrane can be stripped and re-probed with the anti-total VASP antibody.
Neuronal Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells and can be used to assess the long-term effects of this compound on neuronal health.
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound treatment medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Plate primary neurons in a 96-well plate at an appropriate density.
-
Treat the neurons with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak p-VASP signal | Insufficient this compound concentration or incubation time. | Optimize concentration and incubation time. Perform a dose-response and time-course experiment. |
| Poor antibody quality. | Use a validated antibody for phospho-VASP (Ser239). | |
| High phosphatase activity in lysate. | Ensure lysis buffer contains adequate phosphatase inhibitors. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent (e.g., non-fat dry milk, though BSA is often preferred for phospho-antibodies). Increase the number and duration of washes. |
| High antibody concentration. | Titrate the primary and secondary antibody concentrations. | |
| Decreased neuronal viability | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is below 0.5%. |
| Prolonged, excessive PKG-I activation. | For long-term studies, consider using lower concentrations or intermittent treatment schedules. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PKG-I in primary neurons. The protocols and data presented here provide a comprehensive guide for its effective use in a research setting. By carefully optimizing experimental conditions, researchers can gain significant insights into the complex signaling pathways regulated by cGMP and PKG-I in the nervous system.
Application Notes and Protocols: Assessing Protein Kinase G (PKG) Activation with Sp-8-pCPT-PET-cGMPS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclic GMP-dependent protein kinase (PKG) is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade, a fundamental pathway that regulates a wide range of physiological processes including vasodilation, neurotransmission, and platelet function.[1][2][3][4] Dysregulation of the PKG signaling pathway is implicated in various cardiovascular and neurological disorders, making it an important target for therapeutic intervention. Assessing the activation of PKG is crucial for understanding its physiological roles and for the development of novel drugs targeting this pathway.
Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeable analog of cGMP designed to specifically activate PKG.[5][6][7] Its key advantages include high lipophilicity for excellent cell permeability and resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained and targeted activation of PKG within cellular and in vitro systems.[6] These application notes provide detailed protocols for utilizing this compound to assess PKG activation both in vitro and in cellular contexts.
The cGMP-PKG Signaling Pathway
The canonical pathway begins with the stimulation of soluble guanylate cyclase (sGC) by nitric oxide (NO), or particulate guanylate cyclase (pGC) by natriuretic peptides (NPs).[2][8] This leads to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[4] Elevated intracellular cGMP levels then bind to and activate PKG.[2][3] Activated PKG phosphorylates a multitude of downstream protein substrates on serine and threonine residues, resulting in cellular effects such as the modulation of intracellular calcium levels and relaxation of smooth muscle cells.[2][3]
Experimental Protocols
Protocol 1: In Vitro PKG Kinase Activity Assay
This protocol measures the direct activation of purified PKG enzyme by this compound using a substrate phosphorylation readout. The assay can be adapted for various formats, including ELISA or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[9][10]
Objective: To determine the concentration-dependent activation of purified PKG by this compound and calculate the EC₅₀ value.
Materials:
-
Purified recombinant PKG-Iα or PKG-Iβ
-
This compound
-
PKG substrate peptide (e.g., VASP-derived peptide)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Detection reagents (e.g., phospho-specific antibody, HRP-conjugated secondary antibody, TMB substrate for ELISA; or Europium-labeled antibody and APC-labeled streptavidin for TR-FRET[9])
-
Stop Solution (e.g., 50 mM EDTA)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Reagent Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. Recommended concentration range: 1 nM to 100 µM.
-
Reaction Setup: In a microplate, add the following components in order:
-
Kinase Assay Buffer
-
PKG enzyme (final concentration typically 1-5 ng/µL)
-
PKG substrate peptide (final concentration typically 1-5 µM)
-
This compound from the serial dilution.
-
-
Controls:
-
Initiation: Pre-incubate the plate for 10 minutes at 30°C. Start the kinase reaction by adding ATP (final concentration typically 10-100 µM).
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Termination: Stop the reaction by adding Stop Solution.
-
Detection: Proceed with the detection method according to the manufacturer's instructions for the chosen assay format (ELISA, TR-FRET, etc.).
-
Data Analysis: Subtract the background signal (Negative Control) from all wells. Plot the signal (representing phosphorylated substrate) against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.
Protocol 2: Cellular Assay for PKG Activation via Western Blot
This protocol assesses PKG activation in intact cells by measuring the phosphorylation of a well-characterized downstream target, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.
Objective: To quantify the increase in VASP phosphorylation in response to this compound treatment in a cellular model.
Materials:
-
Cell line expressing PKG (e.g., human platelets, A7r5 smooth muscle cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO or appropriate solvent)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary Antibodies: Rabbit anti-phospho-VASP (Ser239), Mouse anti-total VASP
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE and Western blot equipment and reagents
-
Chemiluminescent substrate
Experimental Workflow Diagram:
Procedure:
-
Cell Culture: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20-30 µg) per lane.
-
Western Blot:
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-VASP and anti-total VASP, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the image using a digital imager.
-
Data Analysis: Quantify the band intensities for phospho-VASP and total VASP using image analysis software. Calculate the ratio of phospho-VASP to total VASP for each sample. Normalize the results to the vehicle control to determine the fold change in phosphorylation.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: In Vitro PKG Activation by this compound
| Parameter | Value |
| Enzyme | Purified Human PKG-Iα |
| Substrate | VASP-derived peptide |
| Assay Format | TR-FRET |
| EC₅₀ | (Insert experimental value, e.g., 2.5 µM) |
| Hill Slope | (Insert experimental value, e.g., 1.1) |
| R² | (Insert experimental value, e.g., 0.99) |
Table 2: Cellular VASP (Ser239) Phosphorylation in Response to this compound
| Treatment (30 min) | Cell Type: A7r5 |
| This compound Conc. | Fold Change in p-VASP/Total VASP (Mean ± SEM) |
| Vehicle Control | 1.0 ± 0.1 |
| 1 µM | 2.3 ± 0.3 |
| 10 µM | 8.5 ± 0.9 |
| 50 µM | 15.2 ± 1.6 |
| 100 µM | 14.8 ± 1.5 |
References
- 1. NO-cGMP-PKG Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. cusabio.com [cusabio.com]
- 3. KEGG PATHWAY: cGMP-PKG signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound BIOLOG Life Science Institute [biolog.de]
- 7. This compound - Immunomart [immunomart.com]
- 8. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 9. A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CycLex® Cyclic GMP dependent protein kinase (cGK) Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.unimore.it [iris.unimore.it]
Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS in Live-Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sp-8-pCPT-PET-cGMPS, a membrane-permeant activator of cGMP-dependent protein kinase (PKG), in live-cell imaging experiments. This document is intended to guide researchers in utilizing this tool to investigate cGMP signaling pathways with high spatial and temporal resolution.
Introduction
This compound is a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG-I), making it a valuable tool for studying the downstream effects of cGMP signaling in living cells.[1][2] Its resistance to phosphodiesterases ensures sustained activation of the cGMP pathway.[3] These characteristics, combined with its commercial availability in a purified form with fluorescent impurities removed, make it suitable for live-cell imaging applications.[4] This document outlines the signaling pathway, provides detailed protocols for its use, and offers guidance on data acquisition and analysis in the context of live-cell imaging.
cGMP/PKG Signaling Pathway
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that mediates numerous physiological processes. Its production is catalyzed by guanylyl cyclases, which exist in two major forms: soluble guanylyl cyclase (sGC), typically activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), activated by natriuretic peptides. Downstream effects of cGMP are primarily mediated through three types of effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs). This compound specifically activates PKG-I, initiating a cascade of phosphorylation events that regulate diverse cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
Quantitative Data Summary
While specific quantitative data for this compound in live-cell imaging is not extensively published, data from related cGMP analogs can provide a starting point for experimental design.
| Parameter | Value | Compound | Cell Type | Reference |
| Concentration Range | 10 nM - 100 µM | 8-pCPT-cGMP | Melanoma cells | Not directly cited |
| Incubation Time | 24 hours (for viability) | 8-pCPT-cGMP | Melanoma cells | Not directly cited |
| PKG Activation | 0.1 µM - 1 µM | PKG activator | 661W cells | [5] |
Note: These values are for related compounds and should be used as a guideline. Optimal concentrations and incubation times for this compound in a specific live-cell imaging experiment must be determined empirically.
Experimental Protocols
The following protocols are generalized for the use of this compound in live-cell imaging. It is recommended to optimize these protocols for your specific cell type and experimental setup.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquotting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Live-Cell Imaging of PKG Activation
This protocol describes a general workflow for imaging the effects of PKG activation by this compound, potentially using a downstream fluorescent biosensor (e.g., a FRET-based phosphorylation reporter for a PKG substrate).
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes or chamber slides.
-
Fluorescent biosensor for a downstream PKG substrate (optional).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
This compound stock solution.
-
Live-cell imaging microscope with environmental control (temperature, CO2, humidity).
Procedure:
-
Cell Preparation:
-
Plate cells at an appropriate density on the imaging dish 24-48 hours before the experiment.
-
If using a fluorescent biosensor, transfect the cells according to the manufacturer's protocol and allow for sufficient expression time (typically 24-48 hours).
-
-
Imaging Setup:
-
Equilibrate the live-cell imaging microscope's environmental chamber to 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage and allow it to equilibrate for at least 30 minutes.
-
-
Baseline Imaging:
-
Replace the cell culture medium with pre-warmed live-cell imaging medium.
-
Acquire baseline fluorescence images for a defined period (e.g., 5-10 minutes) to establish a stable signal before stimulation.
-
-
Stimulation:
-
Prepare a working solution of this compound in imaging medium at the desired final concentration (start with a range of 1-10 µM).
-
Carefully add the this compound solution to the imaging dish.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images at appropriate intervals (e.g., every 30-60 seconds) for the desired duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity or FRET ratio over time in individual cells or regions of interest.
-
Normalize the data to the baseline to determine the relative change in signal upon stimulation.
-
Protocol 3: Cytotoxicity Assay
It is crucial to determine the potential cytotoxic effects of this compound at the concentrations and incubation times used for imaging.
Materials:
-
Cells of interest plated in a 96-well plate.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead stain).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the duration of your planned imaging experiment (e.g., 1, 4, 12, 24 hours). Include untreated and vehicle-treated controls.
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control.
Important Considerations
-
Controls: Always include appropriate controls in your experiments. This includes a vehicle control (the solvent used to dissolve this compound) and, if possible, a negative control such as an inactive analog or a PKG inhibitor to confirm the specificity of the observed effects.
-
Phototoxicity: Minimize light exposure to the cells to avoid phototoxicity, which can affect cell health and experimental outcomes. Use the lowest possible excitation light intensity and the shortest exposure times that provide an adequate signal-to-noise ratio.
-
Optical Properties: The optical properties (excitation and emission spectra) of this compound are not well-documented. It is advisable to use a "specially purified grade, fluorescent impurities removed" version of the compound to minimize background fluorescence.[4] Perform a control experiment to image cells treated with this compound alone to ensure it does not produce a fluorescent signal in the channels you are using for your biosensor.
-
Empirical Optimization: The protocols provided here are general guidelines. The optimal concentration of this compound, incubation time, and imaging parameters will depend on the specific cell type, the biosensor used, and the biological question being addressed. Therefore, empirical optimization is essential.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the intricate roles of the cGMP/PKG signaling pathway in live cells.
References
- 1. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biolog.de [biolog.de]
Delivery of Sp-8-pCPT-PET-cGMPS into Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-PET-cGMPS is a potent and selective cell-permeant activator of cGMP-dependent protein kinase I (PKG-I).[1][2] Its enhanced lipophilicity and resistance to phosphodiesterase (PDE) degradation make it a valuable tool for investigating the downstream effects of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway in various tissues.[3] This document provides detailed application notes and experimental protocols for the delivery and application of this compound in tissue-based research.
The activation of PKG by cGMP is a critical signaling event in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. This compound, by mimicking the action of cGMP, allows for the specific and sustained activation of PKG, enabling researchers to dissect its role in cellular and tissue responses.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound and related compounds is presented in Table 1. This data is essential for designing and interpreting experiments related to its tissue delivery and efficacy.
| Property | Value/Description | Reference |
| Full Chemical Name | 8-(4-Chlorophenylthio)-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer | [3] |
| Molecular Formula | C₂₄H₁₉ClN₅O₆PS₂ | [4] |
| Mechanism of Action | Activator of cGMP-dependent protein kinase I (PKG-I) | [1][2] |
| Cell Permeability | High, due to increased lipophilicity | [3] |
| Metabolic Stability | Resistant to degradation by mammalian cyclic nucleotide-dependent phosphodiesterases | [3] |
| Expected Intracellular Concentration | 10-30% of the extracellularly applied concentration, dependent on cell type and incubation time | [1][5] |
| EC₅₀ for PKG Activation | Not explicitly found in the searched literature. Researchers may need to perform dose-response studies to determine the optimal concentration for their specific tissue and endpoint. | |
| Related Compound Data (for context) | Rp-8-pCPT-cGMPS (inhibitor): Ki of 0.5 µM for cGMP-dependent protein kinase. |
Signaling Pathway
The canonical signaling pathway activated by this compound is depicted in the following diagram.
Caption: cGMP signaling pathway and the action of this compound.
Experimental Protocols
The following protocols provide a framework for the application of this compound in in vitro tissue preparations. It is recommended to optimize concentrations and incubation times for each specific tissue type and experimental endpoint.
Protocol 1: In Vitro Tissue Explant Treatment
This protocol describes the general procedure for treating fresh tissue explants with this compound to study its effects on cellular signaling and function.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate physiological buffer (e.g., Krebs-Henseleit buffer, Tyrode's solution)
-
Freshly isolated tissue explants
-
Incubator with temperature and gas control (e.g., 37°C, 5% CO₂)
-
Multi-well plates or organ bath setup
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, ELISA kits)
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Tissue Preparation:
-
Isolate the tissue of interest using standard dissection techniques.
-
Prepare tissue explants of a suitable size for the experimental setup (e.g., small sections, rings of a blood vessel).
-
Allow the tissue to equilibrate in the physiological buffer under appropriate temperature and gas conditions for a defined period (e.g., 30-60 minutes).
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in the physiological buffer to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1 µM to 100 µM) in preliminary experiments.
-
Ensure the final DMSO concentration in the buffer is low (typically <0.1%) and include a vehicle control (buffer with the same concentration of DMSO) in the experimental design.
-
Replace the equilibration buffer with the treatment or vehicle control solutions.
-
Incubate the tissue explants for the desired duration. Incubation times will vary depending on the endpoint being measured (e.g., 15-30 minutes for phosphorylation events, several hours for changes in gene expression).
-
-
Downstream Analysis:
-
Following incubation, wash the tissue explants with ice-cold buffer to stop the reaction.
-
Process the tissue for the intended analysis. This may include:
-
Protein analysis: Homogenize the tissue in lysis buffer for Western blotting to detect phosphorylation of PKG substrates (e.g., VASP).
-
Functional assays: Measure physiological responses such as muscle contraction/relaxation in an organ bath.
-
Histology/Immunohistochemistry: Fix the tissue for sectioning and staining.
-
-
Caption: Experimental workflow for in vitro tissue explant treatment.
Protocol 2: Quantification of this compound Uptake in Tissues
This protocol outlines a method to estimate the intracellular concentration of this compound in tissue explants using a competitive enzyme immunoassay (EIA). This is based on the principle that some cGMP immunoassays exhibit cross-reactivity with cGMP analogs.[1][5]
Materials:
-
Treated tissue explants (from Protocol 1)
-
Homogenization buffer
-
Tissue homogenizer
-
Centrifuge
-
Commercially available cGMP EIA kit (select a kit known to have cross-reactivity with 8-substituted cGMP analogs)
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
After treatment and washing, weigh the tissue explants.
-
Homogenize the tissue in a suitable buffer on ice.
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the intracellular components.
-
-
Enzyme Immunoassay:
-
Perform the cGMP EIA according to the manufacturer's instructions.
-
It is crucial to run a standard curve with known concentrations of this compound to determine the degree of cross-reactivity and to quantify the amount of the analog in the tissue samples.
-
Run the tissue homogenates (supernatants) in the assay.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the tissue homogenates based on the standard curve generated with the compound.
-
Normalize the concentration to the weight of the tissue to determine the amount of compound per gram of tissue.
-
This will provide an estimation of the intracellular uptake of the compound.
-
Note: The accuracy of this method depends on the specificity and cross-reactivity of the antibody in the chosen EIA kit. It is essential to validate the assay for this specific application.
Concluding Remarks
This compound is a powerful pharmacological tool for elucidating the role of the cGMP/PKG signaling pathway in various tissues. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the tissue-specific effects of PKG activation. Due to the variability in tissue types and experimental conditions, optimization of the provided protocols is recommended to achieve robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. This compound - Immunomart [immunomart.com]
- 5. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-PET-cGMPS is a potent and membrane-permeant activator of cGMP-dependent protein kinase I (PKG-I)[1][2][3][4]. As a phosphorothioate (B77711) derivative of a cGMP analog, it exhibits increased resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained cellular response. Its lipophilic nature, enhanced by the p-chlorophenylthio (pCPT) and phenoxyethylthio (PET) modifications, facilitates its passage across cell membranes, making it an effective tool for studying cGMP signaling pathways in intact cells and tissues[5]. This compound is particularly useful for investigating the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cGMP/PKG-I signaling cascade, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cardiac function[1][2][3][4].
Mechanism of Action
This compound selectively activates cGMP-dependent protein kinase (PKG). The cGMP signaling pathway is a fundamental intracellular signaling cascade. It is typically initiated by the activation of guanylyl cyclases (GCs), which synthesize cGMP from GTP. Soluble guanylyl cyclase (sGC) is a key receptor for nitric oxide (NO), while particulate guanylyl cyclases (pGCs) are activated by natriuretic peptides.
Once formed, cGMP acts as a second messenger, primarily by binding to and activating PKG. Activated PKG, a serine/threonine kinase, phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity. This compound mimics the action of endogenous cGMP, providing a direct and sustained activation of PKG for research purposes.
Safety and Handling Guidelines
3.1. General Handling:
-
Wear appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
3.2. Storage:
-
Store in a tightly sealed, light-resistant container. The compound is noted to be light-sensitive.
-
Store at -20°C for long-term stability.
3.3. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Physicochemical and Biological Properties
While specific quantitative data for this compound is limited, the table below summarizes available information and data for related compounds to provide context.
| Property | Value / Information | Source / Note |
| Chemical Formula | C₂₄H₁₉ClN₅O₆PS₂ | [4] |
| CAS Number | 1262749-63-2 | [4] |
| Primary Target | cGMP-dependent Protein Kinase I (PKG-I) | [1][2][3][4] |
| Solubility | The related compound Rp-8-pCPT-cGMPS is soluble in water. It is recommended to first dissolve this compound in a small amount of DMSO, then dilute with aqueous buffer. | Based on data for a structurally similar compound[6]. |
| Lipophilicity | More lipophilic and membrane-permeant compared to Sp-8-Br-PET-cGMPS. | [5] |
| Stability | Resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases. | [5] |
| Potency (Related Cmpd.) | Rp-8-pCPT-cGMPS (an inhibitor):- IC₅₀ for cGK Iα = 18.3 µM- IC₅₀ for cGK II = 0.16 µM- Kᵢ for cGMP-dependent protein kinase = 0.5 µM | Data for a related inhibitor compound, not the activator this compound[6][7]. This provides an indication of the potency of the 8-pCPT-cGMPS scaffold. |
| Binding Affinity (Endogenous Ligand) | cGMP :- Kₐ for PKGI = 0.26 µM- Kₐ for PKGII = 1.6 µMcAMP :- Kₐ for PKGI = 22.4 µM- Kₐ for PKGII = ~12 µM | Activation constants for the natural ligands on protein kinases G I and II[8]. |
Experimental Protocols
5.1. Protocol 1: In Vitro PKG Kinase Assay
This protocol provides a general framework for assessing the activation of PKG by this compound using a purified enzyme and a peptide substrate.
Materials:
-
Purified recombinant PKG-I
-
Specific peptide substrate for PKG (e.g., a VASP-derived peptide)
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing [γ-³²P]ATP for radiometric detection)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose membrane or similar for capturing the phosphorylated peptide
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare serial dilutions: Serially dilute the this compound stock solution in the kinase assay buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO alone).
-
Set up the kinase reaction: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, purified PKG-I, and the peptide substrate.
-
Add the activator: Add the diluted this compound or vehicle control to the reaction mixture.
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the activator to bind to the kinase.
-
Initiate the reaction: Start the phosphorylation reaction by adding the ATP solution.
-
Reaction incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane and immediately placing it in the stop solution.
-
Wash: Wash the membranes several times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the kinase activity (e.g., cpm) against the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal activation) by fitting the data to a sigmoidal dose-response curve.
5.2. Protocol 2: Ex Vivo Vasodilation Assay in Isolated Aortic Rings
This protocol describes how to assess the vasodilatory effects of this compound on pre-contracted isolated arterial rings.
Materials:
-
This compound
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
A vasoconstrictor (e.g., Phenylephrine (B352888), U-46619)
-
An organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or mouse and place it in ice-cold Krebs-Henseleit buffer. Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. One end of the ring should be attached to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams (depending on the species). Replace the buffer every 15-20 minutes.
-
Pre-contraction: After equilibration, induce a stable contraction in the aortic rings by adding a vasoconstrictor (e.g., phenylephrine at a concentration that produces about 80% of the maximal contraction).
-
Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the tension of the aortic rings throughout the experiment.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for the investigation of cGMP signaling. Its membrane permeability and resistance to enzymatic degradation allow for the direct and sustained activation of PKG in cellular and tissue-based assays. The protocols and information provided herein offer a comprehensive guide for researchers utilizing this compound to explore the multifaceted roles of the cGMP pathway in health and disease. Due to the limited availability of specific safety data, users should adhere to stringent laboratory safety practices when handling this and other research chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. caymanchem.com [caymanchem.com]
- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unimore.it [iris.unimore.it]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Sp-8-pCPT-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG), a key enzyme in the nitric oxide (NO)/cGMP signaling pathway.[1][2] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of PKG, making it a valuable tool for studying cGMP-mediated physiological processes.[3] This document provides detailed protocols for utilizing this compound in high-throughput screening (HTS) assays designed to identify novel modulators of the cGMP/PKG signaling pathway. The primary application of this compound in an HTS context is as a reference activator or positive control to validate assay performance and quantify the effects of potential inhibitors.
The cGMP-PKG signaling pathway plays a crucial role in regulating a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[4] Dysregulation of this pathway is implicated in various pathological conditions, making its components attractive therapeutic targets.
Signaling Pathway
The nitric oxide (NO)/cGMP signaling cascade is initiated by the production of NO, which diffuses into target cells and activates soluble guanylate cyclase (sGC).[4][5] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][5] cGMP then allosterically activates PKG, which in turn phosphorylates a variety of downstream protein substrates on serine and threonine residues, leading to a cellular response.[4] this compound bypasses the need for NO and sGC activation by directly activating PKG.
High-Throughput Screening Assay for PKG Modulators
A fluorescence polarization (FP)-based immunoassay is a robust and homogeneous method suitable for HTS of PKG modulators.[6][7] This assay measures the phosphorylation of a fluorescently labeled peptide substrate by PKG. The binding of a phospho-specific antibody to the phosphorylated peptide results in a significant increase in the polarization of the emitted light. Test compounds are screened for their ability to inhibit or enhance this phosphorylation reaction.
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
PKG Enzyme: Recombinant human PKG Iα
-
Fluorescent Substrate: Fluorescein-labeled peptide substrate for PKG (e.g., Fluorescein-RKISASEF)
-
This compound: PKG activator (positive control for inhibition screen)
-
ATP: Adenosine 5'-triphosphate
-
Anti-phospho-substrate Antibody: Monoclonal antibody specific for the phosphorylated form of the peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay buffer containing EDTA and the anti-phospho-substrate antibody
-
Test Compounds: Compound library dissolved in 100% DMSO
-
Assay Plates: Low-volume, black, 384-well microplates
Protocol for HTS of PKG Inhibitors
-
Compound Plating:
-
Dispense 50 nL of test compounds (at various concentrations) or DMSO (vehicle control) into the wells of a 384-well plate.
-
For positive controls, add a known PKG inhibitor (e.g., Rp-8-pCPT-cGMPS). For negative controls (maximum signal), use DMSO.
-
-
Reagent Preparation:
-
Prepare a 2X PKG enzyme solution in assay buffer.
-
Prepare a 2X substrate/ATP/activator solution in assay buffer containing the fluorescent peptide substrate, ATP, and this compound (at its EC₅₀ concentration for activation).
-
-
Kinase Reaction:
-
Add 5 µL of the 2X PKG enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP/activator solution to each well. The final volume should be 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of the Stop/Detection Buffer to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_compound - FP_min) / (FP_max - FP_min)])
-
FP_compound: Fluorescence polarization in the presence of the test compound.
-
FP_max: Fluorescence polarization of the negative control (DMSO, maximum signal).
-
FP_min: Fluorescence polarization of the positive control (saturating concentration of a known inhibitor).
-
-
-
Hit Identification and Confirmation:
-
Primary hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Hits should be confirmed through dose-response experiments to determine their IC₅₀ values.
-
Quantitative Data
The following table summarizes the activity of common modulators of the cGMP/PKG signaling pathway. This data is useful for selecting appropriate controls and for comparing the potency of newly identified compounds.
| Compound | Target | Action | Ki / IC₅₀ / EC₅₀ | Reference |
| This compound | PKG-I | Activator | - | [1] |
| 8-Br-cGMP | PKG | Activator | - | [8] |
| Rp-8-pCPT-cGMPS | PKG | Pan-Inhibitor | - | [8] |
| Rp-8-Br-PET-cGMPS | PKG-I | Specific Inhibitor | - | [8] |
Conclusion
This compound is a valuable pharmacological tool for the investigation of the cGMP/PKG signaling pathway. In the context of high-throughput screening, its primary role is as a robust and reliable positive control for assays aimed at discovering novel inhibitors of PKG. The fluorescence polarization-based assay described here offers a sensitive, homogeneous, and scalable method for identifying and characterizing new modulators of this important therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cusabio.com [cusabio.com]
- 5. Item - Steps for modeling NOË-cGMP signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
Application Notes and Protocols for Sp-8-pCPT-PET-cGMPS in Retinal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sp-8-pCPT-PET-cGMPS, a membrane-permeant cGMP analogue, in the field of retinal research. This document details its mechanism of action, key applications, and protocols for its use in both in vitro and ex vivo retinal models.
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in the vertebrate retina, playing a central role in phototransduction and other neuronal signaling pathways.[1] Dysregulation of cGMP signaling is a hallmark of many inherited retinal degenerations, such as retinitis pigmentosa (RP), where elevated cGMP levels can lead to photoreceptor cell death.[1][2] this compound is a potent and membrane-permeable cGMP analogue that serves as a valuable tool for investigating cGMP-dependent processes in retinal health and disease. It is known to be an activator of cGMP-dependent protein kinase (PKG) and can also interact with other cGMP effectors, such as cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).
Mechanism of Action in the Retina
In retinal photoreceptors, cGMP signaling is tightly regulated. In the dark, high levels of cGMP keep CNG channels open, leading to an influx of cations and depolarization of the cell. Upon light absorption, a signaling cascade is initiated that leads to the activation of PDE6, which hydrolyzes cGMP, causing CNG channel closure and cell hyperpolarization.
In retinal degenerative diseases, mutations in genes like PDE6 can lead to toxic accumulation of cGMP. This sustained elevation of cGMP results in excessive Ca2+ influx through CNG channels and overactivation of PKG, both of which can trigger downstream cell death pathways.[3][4]
This compound and its related analogues are used to dissect the roles of different components of the cGMP signaling pathway in these disease processes. Depending on their specific modifications, these analogues can act as agonists or antagonists of CNG channels and PKG, allowing researchers to modulate these pathways selectively.
Key Applications in Retinal Research
-
Investigation of Photoreceptor Cell Death Mechanisms: By manipulating cGMP signaling with this compound, researchers can study the downstream effectors of cGMP toxicity, such as the activation of calpains, caspases, and poly(ADP-ribose) polymerase (PARP).[2][3]
-
Screening for Neuroprotective Compounds: Retinal explant cultures treated with agents that induce cGMP-mediated cell death can be used as a platform to screen for neuroprotective compounds that can rescue photoreceptors.
-
Functional Studies of CNG Channels: The effects of this compound on the electrophysiological properties of rod and cone CNG channels can be studied using patch-clamp techniques.[5] This helps in understanding the distinct roles of these channels in health and disease.
-
Elucidation of cGMP/PKG Signaling Pathways: This cGMP analogue can be used to probe the intricate downstream signaling cascades regulated by PKG in various retinal cell types, including photoreceptors and retinal ganglion cells.[6][7]
Quantitative Data: Effects of cGMP Analogues on Retinal CNG Channels
The following table summarizes the quantitative effects of various cGMP analogues on rod and cone cyclic nucleotide-gated (CNG) channels, providing a comparative view of their potency and efficacy. This data is crucial for designing experiments aimed at selectively modulating photoreceptor activity.
| Compound | Channel Type | EC50 (µM) | Relative Efficacy (%) | Reference |
| cGMP | Rod | ~30-50 | 100 | [5] |
| cGMP | Cone | ~5-10 | 100 | [5] |
| This compound | Rod | Not specified | Partial Agonist | [8] |
| This compound | Cone | Not specified | Partial Agonist | [8] |
| 8-pCPT-cGMP | Rod | 0.63 | ~100 | [5] |
| 8-pCPT-cGMP | Cone | 0.08 | ~100 | [5] |
| Rp-8-Br-PET-cGMPS | Rod | - | Inhibitor | [5][8] |
| Rp-8-Br-PET-cGMPS | Cone | - | Inhibitor | [5][8] |
Experimental Protocols
Protocol 1: Treatment of Retinal Explant Cultures with this compound
This protocol describes the treatment of organotypic retinal explant cultures to study the effects of this compound on photoreceptor survival.
Materials:
-
Mouse pups (e.g., P5-P8)
-
Dissection medium: sterile, ice-cold PBS or Hanks' Balanced Salt Solution (HBSS)
-
Culture medium: Neurobasal-A medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture inserts (e.g., 0.4 µm pore size)
-
6-well culture plates
-
Sterile dissection tools
Procedure:
-
Preparation: Prepare sterile dissection and culture media. Aliquot culture medium into 6-well plates (1 mL per well) and place a cell culture insert into each well.
-
Dissection: Euthanize mouse pups according to approved animal protocols. Enucleate the eyes and place them in ice-cold dissection medium. Under a dissecting microscope, create an incision at the limbus and carefully remove the cornea, lens, and vitreous body. Gently peel the retina from the sclera.
-
Explant Culture: Place the isolated retina, photoreceptor side up, onto the membrane of a cell culture insert.
-
Treatment: Prepare the desired final concentration of this compound in the culture medium. For example, to achieve a 50 µM final concentration, add the appropriate volume of the stock solution to the culture medium. Replace the medium in the wells with the treatment medium.
-
Incubation: Culture the retinal explants at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24-72 hours).
-
Analysis: After incubation, the retinal explants can be fixed for immunohistochemistry (e.g., TUNEL assay for cell death) or processed for molecular analysis (e.g., Western blotting, qPCR).
Protocol 2: Assessment of Photoreceptor Cell Death using TUNEL Assay
This protocol outlines the procedure for detecting apoptotic cells in retinal explants using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
Materials:
-
Fixed retinal explants (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Cryoprotection: Fix retinal explants in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature. Cryoprotect the tissue by incubating in a graded sucrose (B13894) solution series (e.g., 15% and 30% sucrose in PBS).
-
Sectioning: Embed the tissue in OCT compound and cryosection at a thickness of 10-14 µm.
-
Permeabilization: Wash the sections with PBS and then permeabilize with the permeabilization solution for 10-15 minutes at room temperature.
-
TUNEL Staining: Wash the sections again with PBS. Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 1 hour, protected from light.
-
Washing: Wash the sections thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining: Incubate the sections with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Mounting and Imaging: Wash the sections, mount with an appropriate mounting medium, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright fluorescence, indicating DNA fragmentation.
Protocol 3: Patch-Clamp Recording of CNG Channels in Photoreceptors
This protocol provides a general framework for recording cGMP-activated currents from photoreceptor outer segments in an excised patch configuration.
Materials:
-
Isolated photoreceptor cells or retinal slices
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Solutions containing varying concentrations of cGMP and this compound
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Cell Preparation: Isolate photoreceptors from the retina using enzymatic and mechanical dissociation methods.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Under visual control, bring the patch pipette into contact with the outer segment membrane of a photoreceptor and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Excised Patch Formation: After establishing a stable giga-seal, pull the pipette away from the cell to form an inside-out patch, exposing the intracellular face of the membrane to the bath solution.
-
Recording: Clamp the membrane potential at a desired holding potential (e.g., -50 mV). Apply solutions containing different concentrations of cGMP and/or this compound to the bath to activate the CNG channels. Record the resulting currents.
-
Data Analysis: Analyze the current-voltage relationships, dose-response curves, and kinetics of channel activation and deactivation to characterize the effects of this compound.
Visualizations
Signaling Pathway of cGMP-Mediated Photoreceptor Cell Death
Caption: cGMP-mediated photoreceptor cell death pathway.
Experimental Workflow for Retinal Explant Studies
Caption: Workflow for retinal explant experiments.
Logical Relationship of cGMP Analogues
Caption: Classification of cGMP analogues.
References
- 1. cGMP Signaling in Photoreceptor Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of cGMP‐Signalling Rescues Retinal Ganglion Cells From Axotomy‐Induced Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Sp-8-pCPT-PET-cGMPS solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-8-pCPT-PET-cGMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is as an activator of protein kinase G (PKG), specifically targeting PKG-I.[1] It is often utilized in research to investigate the nitric oxide (NO)/nitric oxide synthase (NOS)/soluble guanylyl cyclase (sGC)/PKG-I signaling pathway.[2] Due to its modifications, it exhibits excellent cell membrane permeability and stability against phosphodiesterases.
Q2: What is the salt form of the commercially available this compound?
This compound is typically supplied as a sodium salt.
Q3: How should I store this compound?
For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles. A product datasheet for a similar compound suggests that in solvent, it is stable for up to 6 months at -80°C and 1 month at -20°C.
Q4: Is this compound light-sensitive?
Yes, it is advisable to protect the compound from light.
Troubleshooting Guide: Solubility Issues and Solutions
Users may encounter challenges with the solubility of this compound due to its lipophilic nature. This guide provides solutions to common solubility problems.
Issue 1: The compound does not dissolve in aqueous buffers.
-
Solution 1: Use an appropriate solvent for initial stock solution. While a datasheet for the closely related analog, 8-pCPT-PET-cGMP, suggests it is soluble in aqueous solvents, and the Rp isomer (Rp-8-pCPT-cGMPS) is soluble in water, preparing a concentrated stock solution in an organic solvent can be beneficial.[3][4]
-
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): A common solvent for preparing high-concentration stock solutions of lipophilic compounds.
-
Ethanol: Can also be used, but may be less effective than DMSO for highly lipophilic analogs.
-
-
Protocol: Prepare a high-concentration stock solution (e.g., 10 mM or higher) in 100% DMSO. Subsequently, this stock solution can be diluted to the final working concentration in your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Solution 2: Gentle warming and sonication.
-
Protocol: After adding the solvent, gently warm the solution to 37°C and vortex briefly. If the compound still does not dissolve, sonicate the solution for short intervals (1-2 minutes) in a water bath sonicator. Avoid excessive heating, which could degrade the compound.
-
Issue 2: Precipitation occurs when diluting the stock solution in an aqueous buffer.
-
Solution 1: Decrease the final concentration. The compound may be precipitating because its solubility limit in the aqueous buffer has been exceeded. Try preparing a more dilute final solution.
-
Solution 2: Increase the percentage of co-solvent. If your experimental system can tolerate it, a slightly higher percentage of the organic solvent (e.g., up to 1% DMSO) in the final working solution may help to keep the compound dissolved. However, always run a vehicle control with the same solvent concentration to account for any effects of the solvent itself.
Quantitative Data
While specific quantitative solubility data for this compound is not widely published, data for a closely related compound, Rp-8-pCPT-cGMPS (sodium salt) , provides a strong indication of its likely solubility.
| Solvent | Reported Solubility of Rp-8-pCPT-cGMPS (sodium salt)[3] |
| Water | Soluble to 100 mM |
| DMSO | Soluble to 100 mM |
Note: As this compound is also a sodium salt, its solubility is expected to be in a similar range. However, it is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a concentrated stock solution from the lyophilized powder.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Carefully open the vial in a sterile environment.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 626.0 g/mol , add 159.7 µL of DMSO to 1 mg of powder).
-
Recap the vial and vortex gently until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell-Based Assay for PKG Activation
This protocol provides a general workflow for assessing the effect of this compound on a cellular response mediated by PKG activation.
Materials:
-
Cultured cells of interest (e.g., smooth muscle cells, neurons)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay-specific reagents (e.g., antibodies for Western blotting, substrate for a colorimetric assay)
-
Multi-well plates for cell culture
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density appropriate for your specific assay and allow them to adhere and grow overnight.
-
Starvation (Optional): Depending on the signaling pathway being investigated, you may need to serum-starve the cells for a few hours prior to treatment to reduce basal signaling.
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (this will need to be optimized for your specific cell type and endpoint).
-
Assay Endpoint Measurement: After incubation, process the cells for your chosen endpoint. This could include:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of a known PKG substrate (e.g., VASP).
-
Reporter Gene Assay: If you are using a reporter cell line with a cGMP-responsive element driving the expression of a reporter gene (e.g., luciferase), measure the reporter activity.
-
Functional Assay: Measure a physiological response known to be regulated by PKG activation in your cell type (e.g., relaxation of smooth muscle cells).
-
-
Data Analysis: Quantify the results and compare the response of the compound-treated cells to the vehicle-treated cells.
Visualizations
Caption: The NO/sGC/PKG Signaling Pathway and the Action of this compound.
References
Technical Support Center: Optimizing Sp-8-pCPT-PET-cGMPS Incubation Time
Welcome to the technical support center for Sp-8-pCPT-PET-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this potent, membrane-permeant protein kinase G (PKG) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly lipophilic and membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG), particularly PKG-I.[1][2] Due to its structural modifications, it is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained activation of PKG in cellular assays compared to cGMP.[3] This makes it a valuable tool for studying the downstream effects of the nitric oxide (NO)/cGMP signaling pathway.
Q2: What are the key advantages of using this compound over other cGMP analogs?
A2: this compound offers several advantages:
-
High Membrane Permeability: Its lipophilic nature allows it to readily cross cell membranes, ensuring effective intracellular concentrations.
-
PDE Resistance: It is not readily degraded by PDEs, leading to a more stable and sustained activation of PKG.[3]
-
Potency: It is a potent activator of PKG, often effective at low micromolar concentrations.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the compound in a high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the stock solutions at -20°C or lower for long-term stability. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q4: How do I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. It is strongly recommended to perform a dose-response experiment to determine the effective concentration range for your system. A typical starting range for many cell types is between 1 µM and 100 µM.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect after treatment | Suboptimal Incubation Time: The incubation time may be too short for the downstream signaling events to manifest. | Perform a time-course experiment. For rapid phosphorylation events, time points such as 5, 15, 30, and 60 minutes may be appropriate. For changes in gene expression or protein synthesis, longer incubation times of 4, 8, 12, and 24 hours may be necessary. |
| Insufficient Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a dose-response curve with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to identify the optimal concentration. | |
| Compound Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. | Use a fresh aliquot of the stock solution or prepare a new stock from the lyophilized powder. Ensure proper storage at -20°C or below and avoid multiple freeze-thaw cycles. | |
| Cell Health Issues: The cells may not be healthy or responsive. | Check cell viability and ensure that the cells are in the logarithmic growth phase. Use a positive control for cGMP signaling if available. | |
| High background signal or cellular toxicity | Excessively Long Incubation Time: Prolonged exposure to high concentrations can lead to off-target effects or cytotoxicity. | Reduce the incubation time. A shorter, acute stimulation may be sufficient to trigger the desired signaling cascade without causing adverse effects. |
| Concentration Too High: The concentration of this compound may be in a toxic range for your cells. | Reduce the concentration of the compound. Refer to your dose-response data to select a concentration that provides a robust signal without compromising cell viability. | |
| Solvent Toxicity: If using DMSO, the final concentration in the cell culture medium may be too high. | Ensure the final DMSO concentration is non-toxic, typically below 0.5%. Prepare a vehicle control with the same final concentration of DMSO to assess its effect. | |
| Inconsistent or variable results | Inconsistent Cell Density: Variations in the number of cells seeded can lead to variability in the response. | Ensure a consistent cell seeding density across all wells and experiments. |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate can be prone to evaporation, leading to changes in compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or the final culture medium. | Ensure the compound is completely dissolved by gentle vortexing or sonication if necessary. Visually inspect the solution for any precipitates. |
Experimental Protocols
General Protocol for a Time-Course Experiment
This protocol provides a general framework for determining the optimal incubation time of this compound for a cell-based assay measuring a specific downstream event (e.g., protein phosphorylation, gene expression).
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a working solution at the desired final concentration in the appropriate cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of the solvent.
-
Treatment:
-
For shorter time points (e.g., 0, 5, 15, 30, 60 minutes): Remove the culture medium from the cells and replace it with the pre-warmed medium containing this compound or the vehicle control.
-
For longer time points (e.g., 4, 8, 12, 24 hours): Add a concentrated aliquot of the this compound working solution or vehicle to the existing culture medium to achieve the final desired concentration.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the designated time points.
-
Cell Lysis and Analysis: At the end of each incubation period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can then be analyzed for the desired endpoint (e.g., Western blotting for phosphorylated proteins, qPCR for gene expression).
Protocol for Platelet Aggregation Assay
This protocol describes how to assess the effect of this compound on platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Pre-incubation with this compound:
-
Pre-warm the PRP to 37°C.
-
Add different concentrations of this compound or a vehicle control to aliquots of PRP.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal pre-incubation time.
-
-
Platelet Aggregation Measurement:
-
Transfer the pre-incubated PRP to an aggregometer cuvette with a stir bar.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Measure the change in light transmission over time using a platelet aggregometer. The inhibitory effect of this compound will be observed as a decrease in the rate and extent of aggregation compared to the vehicle control.
-
Data Presentation
Table 1: Hypothetical Time-Course of VASP Phosphorylation in Response to this compound (10 µM)
| Incubation Time | Fold Change in VASP Phosphorylation (Mean ± SD) |
| 0 min | 1.0 ± 0.1 |
| 5 min | 2.5 ± 0.3 |
| 15 min | 4.8 ± 0.5 |
| 30 min | 5.2 ± 0.4 |
| 60 min | 4.5 ± 0.6 |
| 120 min | 3.1 ± 0.3 |
Note: This table presents hypothetical data to illustrate the expected outcome of a time-course experiment. Actual results will vary depending on the experimental conditions.
Table 2: Hypothetical Dose-Response of this compound on Platelet Aggregation Inhibition (30-minute incubation)
| Concentration of this compound | % Inhibition of Platelet Aggregation (Mean ± SD) |
| 0 µM (Vehicle) | 0 ± 5 |
| 1 µM | 15 ± 7 |
| 10 µM | 45 ± 10 |
| 50 µM | 85 ± 8 |
| 100 µM | 95 ± 4 |
Note: This table presents hypothetical data to illustrate the expected outcome of a dose-response experiment. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for a time-course study.
Caption: Troubleshooting decision tree for "no observable effect".
References
Sp-8-pCPT-PET-cGMPS off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the potential off-target effects of Sp-8-pCPT-PET-cGMPS in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary on-target effect is the activation of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform.[1] This makes it a valuable tool for studying the downstream signaling pathways of PKG in various physiological processes, including cardiac differentiation.
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound include:
-
Activation of Protein Kinase A (PKA): This compound has been observed to activate PKA, with a particular caution for the type II isoform.
-
Modulation of cGMP-gated ion channels (CNG channels): Its effects on CNG channels are complex, with reports of both inhibitory and agonistic (full or partial) activity, which can be dependent on the specific channel isoform (e.g., in rod vs. cone photoreceptors).[2]
-
Resistance to Phosphodiesterases (PDEs): While a desirable characteristic for maintaining its intracellular concentration, this resistance to degradation means its effects can be prolonged, potentially amplifying any off-target activities.[3]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration required to elicit the desired on-target effect.
-
Use of Specific Inhibitors: Employ specific inhibitors for potential off-target proteins (e.g., a PKA-specific inhibitor) as a control to confirm that the observed effect is indeed mediated by PKG.
-
Orthogonal Approaches: Whenever possible, use alternative methods to confirm your findings, such as using a different PKG activator with a distinct chemical structure or using genetic approaches like siRNA-mediated knockdown of PKG.
-
Appropriate Controls: Include a comprehensive set of controls in your experimental design. (See Troubleshooting Guide for details).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound and provides actionable steps to identify and mitigate off-target effects.
| Observed Problem | Potential Cause (Off-Target Effect) | Troubleshooting Steps & Recommended Controls |
| Unexpected cellular response not consistent with known PKG signaling. | Activation of Protein Kinase A (PKA). | 1. PKA Inhibition Control: Pre-incubate cells with a specific PKA inhibitor (e.g., H-89, KT 5720) before adding this compound. If the unexpected response is diminished or abolished, it suggests PKA involvement.2. Use a PKA-specific Activator: As a positive control, treat cells with a specific PKA activator (e.g., 6-Bnz-cAMP) to characterize the PKA-mediated response in your system.3. Measure PKA Activity: Directly measure PKA activity in cell lysates treated with this compound using a PKA kinase activity assay. |
| Anomalous changes in intracellular calcium levels or membrane potential. | Modulation of cGMP-gated ion channels (CNG channels). | 1. CNG Channel Blockade: Use a known CNG channel blocker (e.g., L-cis-diltiazem) to see if it reverses the observed effect. 2. Patch-Clamp Electrophysiology: If feasible, directly measure ion channel activity in response to this compound to characterize its effects on specific channel subtypes. 3. Vary Extracellular Ion Concentrations: Modulate the extracellular concentrations of relevant ions (e.g., Ca²⁺, Na⁺) to infer the involvement of specific ion channels. |
| Observed effect is more potent or prolonged than expected. | Resistance to hydrolysis by phosphodiesterases (PDEs). | 1. Time-Course Experiment: Perform a detailed time-course experiment to characterize the onset and duration of the response. 2. Washout Experiment: After treatment, wash the cells with fresh media to see if the effect is reversible. The prolonged effect of this compound may result in a slower reversal. 3. Use a Non-hydrolyzable GTP Analog: Compare the effect with a non-hydrolyzable GTP analog to understand the contribution of sustained signaling. |
| General cytotoxicity or unexpected changes in cell morphology. | High concentrations leading to non-specific effects. | 1. Cell Viability Assay: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold. 2. Vehicle Control: Always include a vehicle-only control to ensure the solvent is not causing the observed effects. 3. Microscopy: Visually inspect cell morphology at different concentrations and time points. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target and potential off-target activities of this compound and related compounds. Data for this compound is limited, and therefore, data from structurally similar compounds are included for reference.
Table 1: Kinase Activation/Inhibition Profile
| Compound | Target | Action | Affinity/Potency | Reference |
| This compound | PKG-I | Activator | - | [1] |
| This compound | PKA Type II | Activator | Caution advised, specific Ka not found | |
| (Rp)-8-bromo-PET-cyclic GMPS | PKG Type Iα and Iβ | Competitive Inhibitor | Apparent Ki of 0.03 µM | [4] |
| (Rp)-8-bromo-PET-cyclic GMPS | PKA Type II | Antagonist | Apparent Ki of 10 µM | [4] |
Table 2: cGMP-Gated Ion Channel Modulation
| Compound | Channel Isoform | Action | Potency (EC50/IC50) | Reference |
| This compound | Retinal CNG channels | Likely Inhibitor | - | [3] |
| This compound | Rod CNG channel | Effective Agonist | Less potent than cGMP | [2] |
| This compound | Cone CNG channel | Partial Agonist | Less potent than cGMP | [2] |
| 8-pCPT-cGMP | Cone CNG channel | Activator | EC50: 0.08 µM | [5] |
| 8-pCPT-cGMP | Rod CNG channel | Activator | EC50: 0.63 µM | [5] |
Experimental Protocols
Key Experiment: Vasodilation Assay in Isolated Arterial Rings
This protocol is a standard method to assess the vasoactive properties of compounds like this compound.
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta or other artery of interest and place it in cold Krebs-Henseleit (K-H) buffer.
-
Gently remove adherent connective tissue and cut the artery into 2-3 mm rings.
-
-
Mounting:
-
Mount the arterial rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (depending on the vessel).
-
Induce contraction with a high-potassium solution (e.g., 60 mM KCl) to check for viability.
-
Wash the rings and allow them to return to baseline.
-
-
Experimental Procedure:
-
Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine, U46619) to achieve a stable submaximal contraction.
-
Once a stable plateau is reached, add this compound in a cumulative concentration-dependent manner.
-
Record the relaxation response at each concentration.
-
-
Control Experiments:
-
Vehicle Control: Add the vehicle used to dissolve this compound to a pre-contracted ring.
-
PKA Inhibition: In a separate set of rings, pre-incubate with a PKA inhibitor before adding the vasoconstrictor and this compound.
-
PKG Inhibition: Pre-incubate with a specific PKG inhibitor (e.g., Rp-8-pCPT-cGMPS) to confirm the involvement of PKG in the relaxation response.
-
Visualizations
Caption: On- and off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. mdpi.com [mdpi.com]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Sp-8-pCPT-PET-cGMPS in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Sp-8-pCPT-PET-cGMPS in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG). Its chemical modifications, including the 8-p-chlorophenylthio (pCPT) and β-phenyl-1,N2-etheno (PET) groups, enhance its lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs). This allows for effective activation of the cGMP signaling pathway in intact cells.
Q2: How should I prepare stock solutions of this compound?
For optimal stability, prepare high-concentration stock solutions (e.g., 10 mM) in a suitable anhydrous organic solvent such as DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the recommended storage condition for this compound solutions?
Store the stock solutions at -20°C or -80°C for long-term stability. For short-term storage of working solutions, refrigeration at 4°C is recommended. Lyophilized powder should be stored desiccated at -20°C. The lyophilized form is sensitive to humidity.
Q4: How stable is this compound in aqueous solutions and cell culture media?
This compound is chemically stable under typical conditions of biological systems and media. The phosphorothioate (B77711) modification at the cyclic phosphate (B84403) group confers significant resistance to enzymatic degradation by PDEs. However, prolonged exposure to harsh pH conditions or high temperatures may lead to non-enzymatic hydrolysis. It is recommended to prepare fresh working dilutions in your experimental buffer or media shortly before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | 1. Degradation of the compound: Improper storage or handling of stock solutions. 2. Low cell permeability: Although designed to be membrane-permeant, permeability can vary between cell types. 3. Incorrect concentration: The concentration used may be too low for the specific cell line or experimental conditions. | 1. Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions. Perform a stability check of the compound in your specific experimental media. 2. Increase the incubation time or the concentration of the compound. 3. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and desired biological endpoint. |
| High cellular toxicity observed | 1. Off-target effects: At high concentrations, the compound may interact with other cellular targets. 2. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) in the final working solution may be too high. | 1. Use the lowest effective concentration determined from a dose-response curve. 2. Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Variability between experimental replicates | 1. Inconsistent compound concentration: Errors in pipetting or serial dilutions. 2. Cell culture variability: Differences in cell density, passage number, or overall cell health. | 1. Prepare a master mix of the compound in the media to add to all relevant wells. Use calibrated pipettes for accurate dispensing. 2. Standardize cell seeding density and use cells within a consistent passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase. |
Data on Solution Stability
While specific quantitative data on the degradation kinetics of this compound is not extensively available, the following table summarizes general stability guidelines based on the properties of phosphorothioate-containing cyclic nucleotides.
| Condition | Solvent/Buffer | Temperature | Expected Stability | Recommendation |
| Long-term Storage | Anhydrous DMSO | -80°C | > 1 year | Store in small, single-use aliquots to minimize freeze-thaw cycles. |
| Short-term Storage | Anhydrous DMSO | -20°C | Several months | Suitable for frequently used stock solutions. |
| Working Solution | Aqueous Buffer (pH 6-8) | 4°C | Up to 1 week | Prepare fresh for critical experiments. |
| Working Solution | Cell Culture Media | 37°C | Hours to days | Stability is media-dependent. It is best to add the compound to the media immediately before the experiment. |
| Acidic Conditions | Aqueous Buffer (pH < 6) | Room Temperature | Moderate | The phosphorothioate linkage is relatively stable in acidic to neutral conditions. |
| Alkaline Conditions | Aqueous Buffer (pH > 8) | Room Temperature | Reduced | Avoid prolonged exposure to high pH as it can accelerate hydrolysis of the phosphorothioate bond. |
| Light Exposure | N/A | Room Temperature | Unknown | As a precautionary measure, protect solutions from direct, prolonged light exposure. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for Cellular Treatment
-
Materials:
-
Cultured cells in multi-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and below the toxicity level for the cell line.
-
Include a vehicle control (medium with the same final concentration of DMSO without the compound).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with the downstream analysis (e.g., western blotting for phosphorylated VASP, kinase activity assays, or functional assays).
-
Visualizations
Caption: cGMP signaling pathway and the action of this compound.
Caption: General experimental workflow for using this compound.
troubleshooting lack of response with Sp-8-pCPT-PET-cGMPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sp-8-pCPT-PET-cGMPS in their experiments.
Troubleshooting Guides
Issue: Lack of a discernible biological response after treatment with this compound.
This guide provides a systematic approach to troubleshooting experiments where this compound fails to elicit the expected downstream effects.
Q1: How can I be sure that the lack of response is not due to the compound itself?
A1: Issues with the integrity and preparation of this compound can be a primary reason for experimental failure. Here’s how to address potential compound-related problems:
-
Purity and Integrity: Ensure you are using a high-purity batch of this compound. Verify the certificate of analysis for the lot number you are using.
-
Storage and Handling: this compound is a light-sensitive compound and should be stored at -20°C.[1] Repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution is highly recommended.
-
Solubility and Preparation of Stock Solutions: While this compound is designed to be membrane-permeant and more lipophilic than other cGMP analogs, proper solubilization is crucial.[1] For cell culture experiments, it is typically dissolved in an aqueous buffer. Ensure the compound is fully dissolved before adding it to your experimental system.
Q2: Could my experimental setup be the reason for the lack of response?
A2: Yes, various parameters in your experimental protocol can significantly impact the efficacy of this compound. Consider the following:
-
Concentration and Incubation Time: The optimal concentration and incubation time are cell-type and endpoint-dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond optimally to stimuli. Ensure your cells are in the logarithmic growth phase and are not overly stressed.
-
Phosphodiesterase (PDE) Activity: Although this compound is resistant to hydrolysis by many PDEs, high intracellular PDE activity could still potentially dampen the cGMP signal.[1] Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX as a positive control to maximize the cGMP signal.
Q3: How do I confirm that the cGMP/PKG signaling pathway is active in my cell model?
A3: The presence and functionality of the target pathway are prerequisites for a response.
-
Expression of PKG: Verify that your cell line expresses cGMP-dependent protein kinase (PKG), the primary target of this compound. PKG expression can vary significantly between cell lines.[2][3][4][5] Western blotting is a reliable method to confirm PKG expression.
-
Positive Controls: Use established activators of the cGMP signaling pathway, such as the NO donor SNAP or the guanylate cyclase activator YC-1, as positive controls to confirm that the pathway is functional in your cells.[6]
-
Downstream Readouts: The lack of a final biological response (e.g., changes in gene expression, cell viability) does not necessarily mean the initial signaling event did not occur. It is essential to measure a proximal downstream event, such as the phosphorylation of a known PKG substrate.
Q4: What is a reliable downstream marker to confirm PKG activation by this compound?
A4: The phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 is a well-established and specific indicator of PKG activity.[5][7] A lack of VASP phosphorylation at this site strongly suggests an issue with PKG activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform. Its chemical modifications make it more lipophilic and resistant to degradation by phosphodiesterases (PDEs) compared to the endogenous activator, cGMP.[1] This allows it to effectively activate the cGMP/PKG signaling pathway in intact cells.
Q2: What are the key advantages of using this compound over other cGMP analogs?
A2: this compound offers several advantages for studying cGMP signaling:
-
High Membrane Permeability: Its lipophilic nature allows it to readily cross cell membranes.[1]
-
Resistance to PDEs: It is not easily broken down by PDEs, leading to a more sustained activation of PKG.[1]
-
High Potency and Selectivity: It is a potent activator of PKG.
Q3: Are there any known off-target effects of this compound?
A3: While primarily an activator of PKG, it is important to be aware of potential off-target effects. For instance, Sp-8-pCPT-cGMPS may also activate protein kinase A (PKA) type II.[7] Additionally, it has been suggested to be an inhibitor of retinal type cGMP-gated ion channels.[1] It is advisable to include appropriate controls to rule out the involvement of these off-target effects in your observed phenotype.
Q4: What concentration of this compound should I use in my cell culture experiments?
A4: The optimal concentration can vary widely depending on the cell type, the specific endpoint being measured, and the incubation time. A dose-response experiment is always recommended, starting with a range of concentrations. For example, in some studies, concentrations around 250 µM have been used to activate endogenous PKG in human small cell lung carcinoma cells.[5]
Q5: How should I prepare and store this compound?
A5: this compound should be stored at -20°C and protected from light.[1] For use in cell culture, it can be dissolved in an appropriate aqueous buffer. To avoid repeated freeze-thaw cycles, it is best to prepare aliquots of your stock solution.
Data Presentation
Table 1: General Properties of this compound
| Property | Description | Reference |
| Target | cGMP-dependent protein kinase (PKG), primarily PKG-I | |
| Mechanism of Action | Activator | |
| Key Features | Membrane-permeant, PDE-resistant, lipophilic | [1] |
| Storage | -20°C, protect from light | [1] |
| Potential Off-Targets | Protein Kinase A (PKA) type II, retinal cGMP-gated ion channels | [1][7] |
Table 2: PKG Expression in Common Research Cell Lines
| Cell Line | PKG Isoform(s) Expressed | Reference |
| Human Aortic Endothelial Cells | PKG-I | |
| Human Iliac Vein Endothelial Cells | PKG-I | |
| Human Foreskin Microvascular Endothelial Cells | PKG-I | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not detectable | |
| Human Platelets | PKG-Iβ predominantly | [2] |
| Vascular Smooth Muscle Cells | PKG-Iα and PKG-Iβ | [2] |
| Cerebellar Purkinje Cells | PKG-I | [2] |
| Head and Neck Squamous Carcinoma Cells (e.g., CAL27) | PKG-Iβ and PKG-II | [4] |
| Melanoma Cell Lines (MNT1, SkMel28) | PKG-Iα, PKG-Iβ, and PKG-II | [5] |
| Human Small Cell Lung Carcinoma Cells | PKG | [5] |
| Human Renal Cell Carcinoma (OS-RC-2) | PKG-Iβ |
Note: PKG expression can be influenced by culture conditions and passage number. It is always recommended to verify PKG expression in your specific cell line.
Table 3: Example of a Downstream Effect of this compound
| Cell Type | Treatment | Downstream Effect | Quantitative Change | Reference |
| Human Small Cell Lung Carcinoma Cells | 250 µM 8-pCPT-cGMP for 1h, then 100 ng/ml EGF for 5 min | Reversal of EGF-induced EGFR phosphorylation (Y1068) | Significant decrease in p-EGFR levels compared to EGF alone | [5] |
| Human Platelets | 200 µM 8-pCPT-cGMP for 5 min | Phosphorylation of VASP at Ser239 | Used as a positive control for maximal VASP phosphorylation | [2] |
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO, check manufacturer's recommendation). Aliquot and store at -20°C.
-
Treatment: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (determined from time-course experiments) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for subsequent downstream analysis.
Protocol 2: Western Blot Analysis of VASP Phosphorylation at Ser239
-
Sample Preparation: Prepare cell lysates as described in Protocol 1.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VASP at Ser239 (p-VASP Ser239). A primary antibody for total VASP should be used on a separate blot or after stripping the membrane to serve as a loading control.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the p-VASP and total VASP bands and normalize the p-VASP signal to the total VASP signal.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for lack of response.
Caption: Experimental workflow for assessing PKG activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cAMP- and cGMP-dependent protein kinase phosphorylation sites of the focal adhesion vasodilator-stimulated phosphoprotein (VASP) in vitro and in intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous cGMP-dependent protein kinase reverses EGF-induced MAPK/ERK signal transduction through phosphorylation of VASP at Ser239 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of cGMP-dependent protein kinase I and phosphorylation of its substrate, vasodilator-stimulated phosphoprotein, in human endothelial cells of different origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of cGMP Analogs
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
This technical support center is designed for researchers, scientists, and drug development professionals working with modified cyclic guanosine (B1672433) monophosphate (cGMP) analogs, such as Sp-8-pCPT-PET-cGMPS. Here, you will find troubleshooting guides and FAQs to address challenges related to cell permeability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what do the components of its name signify?
A1: While "this compound" is not a standardly documented analog, its name suggests a highly modified, lipophilic cGMP derivative designed for high membrane permeability. The components likely refer to:
-
Sp : Indicates the stereochemistry at the phosphorus atom, a feature of phosphorothioate (B77711) analogs.
-
8-pCPT : Refers to the 8-(p-Chlorophenylthio) group attached to the guanine (B1146940) base. This modification significantly increases lipophilicity and provides resistance to degradation by many phosphodiesterases (PDEs).[1][2]
-
cGMPS : Stands for cyclic guanosine monophosphorothioate. The replacement of a non-bridging oxygen atom with sulfur in the phosphate (B84403) group increases the molecule's lipophilicity and is expected to enhance cell permeability.[3]
-
PET : The identity of this moiety is not immediately clear from standard nomenclature. It could represent an additional modification, such as a β-phenyl-1,N²-etheno group, designed to further alter the compound's interaction with its targets or improve its properties.
Q2: What are the primary factors that govern the cell permeability of cGMP analogs?
A2: The cell permeability of cGMP analogs is primarily influenced by their physicochemical properties. Cyclic nucleotides are inherently hydrophilic due to the negative charge on their phosphate group, which limits their ability to cross the lipid cell membrane.[3] Key factors include:
-
Lipophilicity : Higher lipophilicity (fat-solubility) is strongly correlated with improved cell permeability. Modifications like adding an 8-pCPT group or creating a phosphorothioate (cGMPS) increase the lipophilicity of the parent cGMP molecule.[3][4]
-
Charge : The negative charge of the phosphate group is a major barrier to passive diffusion. Prodrug strategies that mask this charge can dramatically improve cell entry.[5][6]
-
Size and Structure : While important, modifications that increase lipophilicity are often the most effective strategy for this class of molecules.
-
Efflux Transporters : Some cells can actively pump out compounds. The structure of the analog can influence its recognition by these transporters.
Q3: My unmodified cGMP is not producing an effect in my cell-based assay. Is this expected?
A3: Yes, this is expected. Due to their polar, ionic structure, cGMP and cAMP are generally unable to cross intact cell membranes to a significant degree.[7] Therefore, cell-permeant analogs with lipophilic substituents are necessary for experiments involving intact cells.[1][7][8]
Troubleshooting Guide
Problem 1: I am using a modified cGMP analog (like 8-pCPT-cGMPS), but I see little to no biological effect.
This common issue can stem from several factors. Follow this guide to diagnose the problem.
Step 1: Verify Compound Integrity and Concentration
-
Action: Confirm the stability and purity of your compound stock. Ensure it has been stored correctly and has not degraded. Verify the final concentration used in your experiment.
-
Rationale: Degradation or inaccurate concentration can lead to a lack of response.
Step 2: Assess and Optimize the Dose-Response
-
Action: Perform a dose-response experiment with a wide range of concentrations.
-
Rationale: The intracellular concentration of an analog is typically only a fraction (estimated at 10-30%) of the extracellular concentration applied.[7][9] Higher concentrations than initially expected may be required to achieve a biological effect. For example, while 50 µM of the highly permeable 8-pCPT-cGMP can achieve a maximal effect, less permeable analogs like 8-Br-cGMP may require concentrations up to 200 µM for the same outcome.[4]
Step 3: Indirectly Evaluate Cell Permeability
-
Action: Use a downstream biochemical assay to confirm that the analog is entering the cell and engaging its target. For cGMP analogs that activate Protein Kinase G (PKG), a Western blot for phosphorylated Vasodilator-Stimulated Phosphoprotein (VASP) is a highly effective method.[4][7]
-
Rationale: Observing the phosphorylation of a known downstream target of the cGMP/PKG pathway provides direct evidence that the analog has entered the cell and is biologically active.[10][11][12] If you see VASP phosphorylation but no ultimate biological effect, the issue lies further down the signaling pathway. If you do not see VASP phosphorylation, low permeability is a likely cause.
Problem 2: My results suggest low cell permeability. How can I improve it?
If you have determined that poor cell entry is limiting your experiment, consider these advanced strategies.
Strategy 1: Employ a More Lipophilic Analog
-
Action: Switch to a cGMP analog with chemical modifications known to enhance lipophilicity.
-
Rationale: There is a direct relationship between a compound's lipophilicity and its ability to permeate cells.[4][9] Analogs with multiple lipophilic modifications (e.g., combining 8-pCPT with a phosphorothioate) are designed for maximal permeability.
Strategy 2: Use a Prodrug Approach
-
Action: Use a bioactivatable version of your cGMP analog, such as an acetoxymethyl (AM) ester.
-
Rationale: Prodrugs mask the polar phosphate group with a lipophilic moiety.[5][13] This neutralized form can more easily diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active cGMP analog.[6] This strategy has been shown to make otherwise impermeable cGMP analogs active in the micromolar range.[6]
Strategy 3: Formulation with Permeation Enhancers
-
Action: Include a chemical permeation enhancer in your experimental medium. This is an advanced technique that requires careful validation.
-
Rationale: Permeation enhancers are compounds that transiently and reversibly increase the permeability of the cell membrane, for example, by disrupting the lipid bilayer.[14] This approach should be used with caution as it can affect overall cell health.
Data Presentation
The cell permeability of cyclic nucleotide analogs is strongly correlated with their lipophilicity. The partition coefficient between octanol (B41247) and water (log Kw or LogP) is a common measure of lipophilicity. A higher log Kw value indicates greater lipophilicity and generally better membrane permeability.
| cGMP Analog | Lipophilicity (log Kw) | Relative Permeability | Notes |
| cGMP | -1.10 | Very Low | Generally considered cell-impermeable.[7] |
| 8-Br-cGMP | 1.17 | Moderate | A commonly used analog, but requires relatively high concentrations (e.g., >100 µM).[4][15] |
| 8-pCPT-cGMP | 2.52 | High | Considered to have excellent cell permeability due to the lipophilic 8-pCPT group.[1][4] |
| Sp-5,6-DCl-cBIMPS * | 2.99 | Very High | An example of a highly modified, very lipophilic analog.[7] |
| Rp-8-pCPT-cGMPS | Not specified, but noted as "significantly more lipophilic" | Very High | The combination of 8-pCPT and phosphorothioate modifications makes this a highly permeant PKG inhibitor.[16] |
| Note: Sp-5,6-DCl-cBIMPS is a cAMP analog, included to illustrate the effect of high lipophilicity on permeability. |
Experimental Protocols
Protocol 1: Indirect Assessment of Permeability via VASP Phosphorylation
This protocol allows for the indirect measurement of intracellular cGMP analog activity by quantifying the phosphorylation of VASP, a downstream target of PKG.
-
Cell Culture: Plate cells (e.g., human platelets or CHO cells) at an appropriate density and allow them to adhere or stabilize.
-
Stimulation: Incubate the cells with various concentrations of the cGMP analog (e.g., 1 µM to 500 µM) for a set time course (e.g., 5, 15, 30 minutes). Include a positive control (e.g., 50 µM 8-pCPT-cGMP) and a negative (vehicle) control.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (at Ser239 for PKG-mediated phosphorylation).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensity for phospho-VASP and normalize it to a loading control (e.g., total VASP or GAPDH). A dose-dependent increase in VASP phosphorylation indicates successful cell entry and target engagement by the cGMP analog.
Visualizations
Diagrams of Pathways and Workflows
Caption: Canonical cGMP signaling pathway.
Caption: Troubleshooting workflow for permeability issues.
Caption: Strategies to enhance cell permeability.
References
- 1. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug approaches of nucleotides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane-permeant, bioactivatable analogues of cGMP as inducers of cell death in IPC-81 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-pCPT-cGMP prevents mitochondrial depolarization and improves the outcome of steatotic partial liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 12. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
minimizing cytotoxicity of Sp-8-pCPT-PET-cGMPS
Welcome to the technical support center for Sp-8-pCPT-PET-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing the potential for cytotoxicity. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is as a potent activator of cGMP-dependent protein kinase I (PKG-I).[1][2][3] Due to its lipophilic nature, it can readily cross cell membranes to activate intracellular signaling pathways. It is also designed to be resistant to degradation by phosphodiesterases (PDEs), which prolongs its intracellular activity.[4]
Q2: Is this compound known to be cytotoxic?
Currently, there is a lack of direct studies specifically evaluating the cytotoxicity of this compound across a wide range of cell types and concentrations. However, it is important to consider that prolonged or excessive activation of the cGMP/PKG signaling pathway can lead to cytotoxic effects in certain cellular contexts. For example, high levels of cGMP have been associated with photoreceptor cell death.[5][6] Therefore, it is crucial to empirically determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be a specific activator of PKG-I, like many kinase activators, it may have off-target effects, especially at higher concentrations. One known potential off-target effect is the inhibition of the retinal type cGMP-gated ion channel.[4] Additionally, Sp-8-pCPT-cGMPS (a related compound) has been shown to also activate protein kinase A (PKA) type II.[7] Researchers should consider these potential off-target effects when interpreting their results.
Q4: What is a recommended starting concentration for my experiments?
Without specific cytotoxicity data for your cell line, it is recommended to start with a low concentration and perform a dose-response curve. Based on studies using similar cGMP analogs, a starting range of 1-10 µM is often used.[3][8][9][10] However, the optimal concentration will be highly dependent on the cell type, cell density, and the duration of the experiment. It is imperative to perform a cytotoxicity assay to determine the appropriate concentration range for your specific experimental setup.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound, with a focus on minimizing cytotoxicity.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after treatment. | The concentration of this compound may be too high for your specific cell type. | Perform a dose-response experiment to determine the IC50 value and select a concentration well below this for your experiments. It is advisable to use the lowest concentration that still elicits the desired biological effect. |
| The duration of exposure to the compound is too long. | Optimize the incubation time. It is possible that a shorter exposure is sufficient to activate the desired signaling pathway without inducing cytotoxicity. | |
| The cell culture is stressed or unhealthy. | Ensure that your cells are healthy, within a low passage number, and at an appropriate confluency before starting the experiment. Stressed cells are often more susceptible to the cytotoxic effects of chemical compounds. | |
| Inconsistent or unexpected results. | Potential off-target effects of the compound. | Consider the known off-target effects of cGMP analogs, such as activation of PKA or inhibition of cGMP-gated ion channels.[4][7] Use appropriate controls, such as a PKG inhibitor (e.g., Rp-8-pCPT-cGMPS), to confirm that the observed effect is mediated by PKG. |
| The compound has degraded. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and moisture. | |
| No biological effect observed. | The concentration of the compound is too low. | Gradually increase the concentration of this compound while monitoring for cytotoxicity. |
| The compound is not sufficiently cell-permeant in your cell type. | While designed to be lipophilic, cell membrane composition can vary. Ensure proper dissolution of the compound in the vehicle (e.g., DMSO) before adding it to the cell culture medium. |
Experimental Protocols
To assist researchers in assessing the potential cytotoxicity of this compound, detailed protocols for two standard cytotoxicity assays are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the wells. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
96-well plate
-
This compound
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the controls.
Data Presentation
When performing a dose-response experiment to assess cytotoxicity, it is recommended to summarize the data in a table for clear comparison.
Table 1: Example of Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Control) | 100 | 0 |
| 1 | 98.5 | 1.2 |
| 5 | 95.2 | 4.8 |
| 10 | 90.1 | 9.5 |
| 25 | 75.6 | 24.1 |
| 50 | 52.3 | 48.9 |
| 100 | 28.9 | 71.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data for their specific experimental conditions.
Visualizations
Signaling Pathway
The following diagram illustrates the canonical cGMP/PKG signaling pathway that is activated by this compound.
Caption: The cGMP/PKG signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: A generalized workflow for assessing the cytotoxicity of a compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 8. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sp-8-pCPT-PET-cGMPS stability in different media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Sp-8-pCPT-PET-cGMPS in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a lyophilized solid at -20°C. For short-term storage, solutions can be kept at 2-8°C. It is recommended to prepare fresh solutions for each experiment to ensure optimal activity. For longer-term storage of solutions, lyophilization is advised.[1]
Q2: How stable is this compound in aqueous solutions and common biological media?
A2: this compound is designed to be chemically stable under the conditions of biological systems and media.[1] Its phosphorothioate (B77711) modification confers resistance to enzymatic degradation by many phosphodiesterases (PDEs), which would otherwise rapidly hydrolyze the cyclic phosphate (B84403) bond of cGMP.[1] However, the long-term stability in aqueous buffers, especially at non-neutral pH, has not been extensively reported. It is best practice to prepare solutions fresh or store them frozen for extended periods.
Q3: Can I expect degradation of this compound during my cell-based assays?
A3: The compound is designed for use in cell-based assays and shows good membrane permeability. Its resistance to PDEs makes it more stable in the intracellular environment compared to unmodified cGMP.[2] However, prolonged incubation times (e.g., >24 hours) may lead to some degradation, and the stability should be verified for the specific cell type and media used.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions from lyophilized powder for each experiment. Ensure proper storage at -20°C for the solid and 2-8°C for short-term use of solutions. Avoid repeated freeze-thaw cycles. |
| Instability in the specific experimental buffer or medium. | Perform a stability check of this compound in your specific medium using the protocol provided below. Consider adjusting the pH of your buffer to be near neutral if possible. | |
| Precipitation of the compound in the stock solution or final dilution | Poor solubility in the chosen solvent or buffer. | This compound is generally soluble in aqueous solvents. If precipitation occurs, gentle warming or sonication may help. For stock solutions, consider using DMSO and then diluting into your aqueous experimental medium. |
| Gradual loss of activity in a multi-day experiment | Slow degradation of the compound in the experimental medium at 37°C. | For long-term experiments, consider replenishing the medium with a fresh solution of this compound at regular intervals. |
Stability Data Summary
The following table summarizes the known stability characteristics of this compound.
| Condition | Stability Profile | Recommendations |
| Enzymatic (Phosphodiesterases) | High resistance to hydrolysis.[2] | Suitable for use in cell-based assays and in vivo studies where PDEs are present. |
| Aqueous Buffers (Neutral pH) | Generally stable for short-term use.[1] | Prepare fresh solutions or store frozen for long-term use. |
| Acidic/Basic Buffers | Stability may be compromised. | Avoid prolonged storage at extreme pH values. If necessary, test stability prior to use. |
| Temperature | Stable as a solid at -20°C. Solutions are stable for short periods at 2-8°C.[1] | Follow recommended storage conditions. Avoid repeated freeze-thaw cycles of solutions. |
| Light Exposure | Potential for photodecomposition. | Protect solutions from light by using amber vials or covering containers with foil. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Experimental medium (e.g., cell culture medium, buffer)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
- Temperature-controlled incubator
- Light-protected and transparent vials
2. Procedure:
Visualizations
Caption: NO/cGMP/PKG-I signaling pathway activated by this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorothioate cap analogs stabilize mRNA and increase translational efficiency in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in experiments using Sp-8-pCPT-PET-cGMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sp-8-pCPT-PET-cGMPS in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase I (PKG-I)[1][2][3]. Due to its lipophilic nature, it can readily cross cell membranes, making it an effective tool for studying cGMP/PKG signaling in intact cells[4]. It is also resistant to hydrolysis by most phosphodiesterases (PDEs), ensuring a more sustained activation of its target[4].
Q2: What are the potential off-target effects of this compound?
Researchers should be aware of two main potential off-target effects:
-
Inhibition of cGMP-gated ion channels: this compound can act as an inhibitor of retinal cGMP-gated ion channels. This is a critical consideration in experimental design, especially in neuronal tissues, as it allows for the differentiation between PKG-mediated and ion channel-mediated effects[4].
-
Activation of Protein Kinase A (PKA): Some evidence suggests that this compound may also activate Protein Kinase A type II (PKA-II)[5]. Therefore, it is crucial to include appropriate controls to distinguish between PKG and PKA-dependent effects.
Q3: How should I prepare and store this compound?
-
Storage: The lyophilized solid should be stored at -20°C[1][6].
-
Reconstitution: While this compound is soluble in aqueous solvents, it is common practice to prepare a concentrated stock solution in a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) or water. For a 10 mM stock solution, dissolve the appropriate amount of the compound in the chosen solvent. For example, for a compound with a molecular weight of 626.0 g/mol , 6.26 mg would be dissolved in 1 mL of solvent to make a 10 mM stock.
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For long-term storage, lyophilized aliquots are recommended[7].
Q4: What is the recommended working concentration for this compound?
The optimal working concentration will vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your system. Based on published studies, concentrations can range from the nanomolar to the micromolar range.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak biological response | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect concentration: The concentration used may be too low for the specific cell type or experimental setup. | Perform a dose-response curve to determine the optimal concentration (e.g., from 10 nM to 100 µM). | |
| Low expression of PKG-I: The cell line or tissue being used may not express sufficient levels of PKG-I. | Verify PKG-I expression using Western blot or qPCR. | |
| Cell health: Cells may be unhealthy or at a high passage number, leading to altered signaling responses. | Use healthy, low-passage cells for experiments. Ensure optimal cell culture conditions. | |
| Inconsistent results between experiments | Lot-to-lot variability: Different batches of the compound may have slight variations in purity or activity. | If possible, purchase a larger single lot for a series of experiments. If using a new lot, perform a validation experiment to compare its activity to the previous lot. |
| Variability in cell density or treatment time: Inconsistent cell seeding or incubation times can lead to variable results. | Standardize cell seeding protocols and ensure precise timing of compound addition and incubation. | |
| Instability in media: The compound may not be stable in the cell culture media over long incubation periods. | For long-term experiments, consider replenishing the media with fresh compound at regular intervals. | |
| Observed effects may not be PKG-I specific | Activation of PKA: The observed effect might be due to the off-target activation of PKA. | Use a PKA-specific inhibitor (e.g., H-89, KT 5720) in parallel with this compound to confirm that the effect is independent of PKA activation. |
| Inhibition of cGMP-gated ion channels: The cellular response could be due to the inhibition of these channels rather than PKG-I activation. | Use an alternative PKG activator that does not affect cGMP-gated ion channels, or use specific ion channel blockers to isolate the PKG-I-mediated effects. | |
| Endogenous cGMP production: The experimental conditions might be stimulating endogenous cGMP production, confounding the results. | Consider using a nitric oxide synthase (NOS) inhibitor or a guanylyl cyclase inhibitor to block endogenous cGMP production. | |
| Unexpected cellular toxicity | High concentration of compound or solvent: High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells. | Perform a toxicity assay to determine the maximum non-toxic concentration of the compound and the solvent. Keep the final DMSO concentration below 0.1%. |
Quantitative Data Summary
Table 1: Comparison of cGMP Analogs
| Compound | Primary Target | Off-Target(s) | Relative Lipophilicity | PDE Resistance |
| This compound | PKG-I Activator[1][2][3] | cGMP-gated ion channel inhibitor[4], PKA-II activator[5] | High | High[4] |
| 8-Bromo-cGMP | PKG Activator | Lower than this compound | Moderate | Moderate |
| Rp-8-pCPT-cGMPS | PKG Inhibitor | - | High | High |
Experimental Protocols
Protocol 1: General Cell-Based Assay for PKG-I Activation
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): The day before the experiment, replace the growth medium with a serum-free or low-serum medium to reduce basal signaling activity.
-
Compound Preparation: Prepare a series of dilutions of this compound in serum-free medium from your stock solution. Also, prepare vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Treatment: Remove the starvation medium and add the prepared compound dilutions or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours), depending on the downstream endpoint being measured.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Downstream Analysis: Analyze the cell lysates for PKG-I activation. This can be done by:
-
Western Blot: Probing for the phosphorylation of known PKG-I substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.
-
Kinase Activity Assay: Using a commercial kit to measure the kinase activity of immunoprecipitated PKG-I.
-
Protocol 2: Western Blot for VASP Phosphorylation
-
Sample Preparation: Prepare cell lysates as described in Protocol 1. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total VASP to confirm equal protein loading.
Visualizations
Caption: Signaling pathway of PKG-I activation.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Sp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 6. Sp-8-pCPT-cGMPS - Immunomart [immunomart.com]
- 7. biolog.de [biolog.de]
refining Sp-8-pCPT-PET-cGMPS dosage for optimal PKG activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sp-8-pCPT-PET-cGMPS to achieve optimal Protein Kinase G (PKG) activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKG?
This compound is a cell-membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It is designed to be resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cGMP.[1] This resistance allows it to accumulate in cells and effectively activate cGMP-dependent Protein Kinase G (PKG). Its lipophilic nature, greater than that of similar compounds like Sp-8-Br-PET-cGMPS, facilitates its passage across the cell membrane.[1][2] this compound is utilized in studying the nitric oxide (NO)/nitric oxide synthase (NOS)/soluble guanylate cyclase (sGC)/PKG-I signaling pathway.[3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
Direct dose-response data for this compound is not widely available in the literature. However, based on studies with the structurally related compound 8-pCPT-cGMP, a starting concentration range of 10 µM to 100 µM is recommended for inducing VASP phosphorylation, a downstream marker of PKG activation, in cell-based assays.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How can I confirm that PKG is activated in my experiment?
The most common method to confirm PKG activation is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 (Ser239). VASP is a well-established substrate of PKG, and its phosphorylation at this site is a reliable biomarker of PKG activity.[6][7] This can be assessed by Western blotting using a phospho-specific antibody against VASP (Ser239).
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term use, it can be stored at 4°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q5: Is this compound soluble in aqueous solutions?
Yes, this compound is soluble in aqueous solutions. However, to prepare a stock solution, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it to the desired concentration in your cell culture medium or buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low PKG activation (e.g., no VASP phosphorylation) | Suboptimal concentration of this compound: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal effective concentration. |
| Insufficient incubation time: The duration of treatment may not be long enough for the compound to enter the cells and activate PKG. | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal incubation time. | |
| Poor cell health: Cells may not be responsive if they are unhealthy or stressed. | Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times. | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Use a fresh vial of this compound and prepare fresh stock solutions. | |
| High background signal in control group | Basal PKG activity: Some cell types may have high basal PKG activity. | Include a negative control with a PKG inhibitor, such as Rp-8-pCPT-cGMPS, to confirm that the observed signal is specific to PKG activation.[8][9] |
| Non-specific antibody binding: The primary or secondary antibody used for Western blotting may be binding non-specifically. | Optimize your Western blotting protocol, including blocking conditions and antibody concentrations. Run appropriate controls (e.g., secondary antibody only). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell density, passage number, or media composition can lead to variability. | Standardize your cell culture and experimental procedures meticulously. |
| Inaccurate pipetting: Errors in pipetting can lead to incorrect concentrations of reagents. | Use calibrated pipettes and ensure accurate and consistent pipetting techniques. | |
| Observed effects may not be solely due to PKG activation | Off-target effects: this compound may have off-target effects, such as activating Protein Kinase A (PKA). | To confirm that the observed effects are PKG-dependent, use a specific PKG inhibitor as a negative control. Additionally, consider using a PKA inhibitor to rule out the involvement of PKA. |
Quantitative Data Summary
Table 1: Recommended Concentration Range for PKG Activation
| Compound | Recommended Starting Concentration Range | Cell Type Example | Reference |
| 8-pCPT-cGMP (related compound) | 10 µM - 100 µM | Human Platelets | [4][5] |
| This compound | 10 µM - 100 µM (suggested starting range) | Varies (optimization required) | Inferred from related compounds |
Note: The provided concentration range for this compound is a suggested starting point based on data from a related compound. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for PKG Activation
Objective: To determine the effective concentration (EC50) of this compound for activating PKG in a specific cell line, measured by VASP phosphorylation at Ser239.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody: Rabbit anti-phospho-VASP (Ser239)
-
Primary antibody: Mouse anti-VASP (total VASP)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies for phospho-VASP (Ser239) and total VASP overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-VASP and total VASP. Normalize the phospho-VASP signal to the total VASP signal for each concentration. Plot the normalized phospho-VASP signal against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: cGMP/PKG Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Assessing PKG Activation.
Caption: Troubleshooting Decision Tree for PKG Activation Experiments.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The vasodilator‐stimulated phosphoprotein (VASP) is involved in cGMP‐ and cAMP‐mediated inhibition of agonist‐induced platelet aggregation, but is dispensable for smooth muscle function | The EMBO Journal [link.springer.com]
- 5. The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unimore.it [iris.unimore.it]
- 7. Expression of cGMP-dependent protein kinase I and phosphorylation of its substrate, vasodilator-stimulated phosphoprotein, in human endothelial cells of different origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in Sp-8-pCPT-PET-cGMPS experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-8-pCPT-PET-cGMPS. Our aim is to help you address variability in your experimental results and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG), specifically PKG-I.[1] It is often used in research to study the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG-I signaling pathway. Due to its modifications, it is resistant to hydrolysis by phosphodiesterases (PDEs), which leads to a more sustained activation of PKG compared to endogenous cGMP.[2]
Q2: What are the key advantages of using this compound?
The primary advantages of this compound include its high lipophilicity and excellent cell membrane permeability, allowing for effective use in intact cell-based assays.[2] Its resistance to degradation by PDEs ensures a more stable and prolonged activation of the cGMP signaling pathway.[2]
Q3: How should I prepare and store this compound?
For optimal stability, this compound should be stored at -20°C. For use in cell culture, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or water, check the manufacturer's datasheet) and then dilute it to the final working concentration in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. The lyophilized product can be sensitive to humidity, so ensure it is stored in a dry environment.
Q4: What are potential off-target effects of this compound?
A key consideration when using cGMP analogs is the potential for cross-reactivity with other cyclic nucleotide-dependent signaling pathways. The related compound, Sp-8-pCPT-cGMPS, has been shown to also activate cAMP-dependent protein kinase (PKA) type II.[3] Therefore, it is crucial to include appropriate controls in your experiments to distinguish between PKG- and PKA-mediated effects. This can include using specific PKA inhibitors or activators to confirm the signaling pathway involved.
Troubleshooting Guide
Variability in experimental results when using this compound can arise from several factors, from reagent handling to the specifics of the experimental system. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Inconsistent or No Observed Effect
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Prepare fresh stock solutions and working dilutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Ensure proper storage of the lyophilized compound and stock solutions at -20°C in a dry environment. |
| Suboptimal Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. - Consult the literature for concentrations used in similar experimental systems. |
| Low PKG Expression in Cells | - Verify the expression of PKG-I in your cell line using techniques such as Western blotting or qPCR. - Choose a cell line known to express functional PKG-I. |
| Cell Culture Conditions | - Ensure cells are healthy and in the logarithmic growth phase. - Use a consistent cell passage number for all experiments, as high-passage cells may have altered signaling responses. - Maintain a stable pH in your cell culture medium. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Activation of PKA | - Include a PKA-specific inhibitor (e.g., H-89, KT 5720) as a negative control to determine the contribution of PKA signaling to your observed effect. - Use a specific PKA activator (e.g., 6-Bnz-cAMP) as a positive control for PKA-mediated effects. |
| Non-specific Binding | - If using high concentrations of this compound, consider potential non-specific effects. - Perform control experiments with a structurally related but inactive analog, if available. |
| Assay Interference | - If using a fluorescence-based readout, check for any intrinsic fluorescence of the compound at the wavelengths used. - Ensure that the compound does not interfere with the detection method of your downstream assay (e.g., ELISA). |
Data Presentation
The following tables summarize key quantitative data for cGMP pathway modulators that are often used in conjunction with or as controls for this compound experiments.
Table 1: Inhibitory Constants (Ki) of Common PKG Inhibitors
| Compound | Target | Ki (µM) | Reference |
| Rp-8-pCPT-cGMPS | cGMP-dependent protein kinase | 0.5 | [4] |
| Rp-8-Br-PET-cGMPS | cGMP-dependent protein kinase | Not specified | [5] |
Table 2: Effective Concentrations of a Related PKG Activator
| Compound | Application | Concentration | Effect |
| 8-pCPT-cGMP | Antagonism by Rp-8-bromo-PET-cyclic GMPS in human platelets | 0.2 mM | Activation of PKG |
Experimental Protocols
General Protocol for a Cell-Based Assay Using this compound
This protocol provides a general workflow for treating cultured cells with this compound and measuring a downstream effect, such as changes in protein phosphorylation or gene expression.
1. Cell Culture and Seeding:
- Culture your chosen cell line in the appropriate medium and conditions.
- Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
2. Preparation of this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10-100 mM.
- On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.
3. Cell Treatment:
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
- Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
- Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the downstream endpoint being measured.
4. Downstream Analysis:
- After incubation, process the cells for the chosen downstream analysis. This could include:
- Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of known PKG substrates (e.g., VASP).
- Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure changes in the expression of target genes.
- cGMP Measurement: Use a commercial ELISA or fluorescence-based assay kit to measure intracellular cGMP levels.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activating PKG-I.
Experimental Workflow
Caption: General experimental workflow for using this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Sp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 4. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-pCPT-PET-cGMPS quality control and purity assessment
Welcome to the technical support center for Sp-8-pCPT-PET-cGMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is a membrane-permeant activator of cGMP-dependent protein kinase (PKG) and is also known to be an inhibitor of the retinal cGMP-gated ion channel. Its lipophilic nature allows it to readily cross cell membranes, making it a potent tool for studying cGMP signaling pathways in intact cells.
Q2: What are the critical quality attributes to consider for this compound?
A2: The critical quality attributes for this compound include its identity, purity, concentration, and stability. Ensuring these attributes meet the required specifications is crucial for the reliability and reproducibility of experimental results.
Q3: What are the common analytical techniques for assessing the purity of this compound?
A3: The most common analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored as a solid, desiccated, and protected from light at -20°C or lower. In solution, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored in a tightly sealed vial at -80°C and used within a short period. Stability studies are recommended to determine the acceptable storage duration for your specific solvent and concentration.
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination and quantification of this compound. Below are common issues and their solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | - Incorrect injection volume- Sample degradation- Detector issue (e.g., lamp off)- No flow or incorrect mobile phase | - Verify injection volume and sample concentration.- Prepare a fresh sample.- Check detector status and lamp.- Ensure the pump is on and delivering the correct mobile phase. |
| Broad or Tailing Peaks | - Column contamination or degradation- Inappropriate mobile phase pH- Sample overload- High dead volume in the system | - Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume.- Check and tighten all fittings; use low-dead-volume tubing. |
| Split Peaks | - Clogged frit or column inlet- Sample solvent incompatible with mobile phase- Column void | - Back-flush the column or replace the inlet frit.- Dissolve the sample in the mobile phase if possible.- Replace the column. |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuating column temperature- Pump malfunction (e.g., leaks, air bubbles) | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Purge the pump to remove air bubbles and check for leaks. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and syringe.- Run blank injections between samples. |
Mass Spectrometry (MS) Analysis Troubleshooting
Mass spectrometry is vital for confirming the identity and detecting impurities of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal | - Poor ionization- Sample degradation- Incorrect mass range setting- Clogged ion source | - Optimize ionization source parameters (e.g., spray voltage, gas flow).- Prepare a fresh sample.- Ensure the mass spectrometer is scanning the correct m/z range for the analyte.- Clean the ion source. |
| Unexpected Adducts | - Presence of salts in the sample or mobile phase | - Use volatile mobile phase additives (e.g., ammonium (B1175870) acetate (B1210297) instead of sodium phosphate).- Desalt the sample prior to analysis if necessary. |
| Fragment Ions in Full Scan | - In-source fragmentation | - Reduce the cone voltage or other ion source energies to minimize fragmentation. |
| Poor Mass Accuracy | - Instrument out of calibration | - Calibrate the mass spectrometer using an appropriate standard. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for the purity assessment of this compound. Method validation according to ICH guidelines is recommended for cGMP applications.[1][2][3][4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol outlines a general approach for confirming the molecular weight of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
HPLC Conditions: Use the same HPLC method as in Protocol 1 to separate the analyte from potential interferences.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-1000.
-
-
Expected Ion: The primary ion to monitor for this compound (C₂₁H₂₃ClN₅O₈PS) in negative mode would be the deprotonated molecule [M-H]⁻.
Protocol 3: Structural Characterization by NMR Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for identifying and quantifying impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Experiments:
-
¹H NMR: To observe the proton signals and their couplings.
-
¹³C NMR: To identify all carbon environments.
-
³¹P NMR: To confirm the presence of the phosphorothioate (B77711) group.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with expected values for the structure of this compound.
Data Presentation
Table 1: Typical HPLC Purity Profile for this compound
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 0.2 | Impurity A (e.g., starting material) |
| 2 | 15.8 | 99.5 | This compound |
| 3 | 18.1 | 0.3 | Impurity B (e.g., diastereomer) |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₂₁H₂₃ClN₅O₈PS |
| Theoretical Monoisotopic Mass | 587.0622 |
| Observed m/z [M-H]⁻ | 586.0550 |
| Mass Accuracy (ppm) | < 5 |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Quality control workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
avoiding Sp-8-pCPT-PET-cGMPS interference with fluorescent probes
Welcome to the technical support center for researchers using Sp-8-pCPT-PET-cGMPS. This guide provides troubleshooting advice and answers to frequently asked questions to help you avoid and resolve potential interference with fluorescent probes during your experiments.
Frequently Asked Questions (FAQs)
Q1: After applying this compound, I observe a significant increase in background fluorescence across my imaging field. What is the likely cause?
A1: The most common cause of increased background fluorescence is the presence of fluorescent impurities in the this compound preparation. Commercial preparations can vary in purity, and residual fluorescent compounds from the synthesis process can interfere with imaging. Some suppliers offer specially purified grades with fluorescent impurities removed, which are highly recommended for fluorescence microscopy applications[1][2].
Solution:
-
Verify Product Purity: Check your product's certificate of analysis. If possible, use an HPLC-purified grade of this compound or one specifically marketed as low in fluorescent impurities[1][2].
-
Run a "Compound-Only" Control: Prepare a slide with your assay buffer and this compound (at the final working concentration) but without your cells or fluorescent probe. Image this slide using the same settings as your experiment. If you observe fluorescence, your compound is contaminated.
-
Contact the Supplier: Inquire about the purity and potential for fluorescent contaminants in the specific lot you are using.
Q2: My fluorescent cGMP sensor's signal intensity unexpectedly decreases after I add this compound. What could be causing this?
A2: This phenomenon is likely due to fluorescence quenching, where the cGMP analog directly interacts with the fluorophore of your probe, causing it to lose its fluorescence without being bleached[3]. While this compound is not intrinsically a quencher, high concentrations or specific interactions with certain dyes could lead to this effect.
Solution:
-
Perform an In Vitro Titration: In a cell-free system (e.g., a cuvette or 96-well plate), mix your fluorescent probe with a range of this compound concentrations. Measure the fluorescence at each concentration. A dose-dependent decrease in signal will confirm quenching.
-
Optimize Concentration: Use the lowest effective concentration of this compound that still elicits the desired biological response. This minimizes potential quenching effects.
-
Select an Alternative Probe: If quenching is significant, consider using a different fluorescent cGMP sensor with a spectrally distinct fluorophore that may be less susceptible to quenching by the analog.
Q3: How do I select a fluorescent probe that is compatible with this compound to avoid spectral overlap?
A3: Spectral overlap occurs when the excitation or emission spectrum of one fluorescent molecule (in this case, potential impurities in the cGMP analog) overlaps with that of another (your probe), leading to bleed-through or unintended excitation[4][5].
Solution:
-
Characterize the Compound's Spectrum: If you suspect your this compound has fluorescent impurities, measure its excitation and emission spectra using a spectrophotometer.
-
Compare Spectra: Overlay the spectra of the cGMP analog solution and your chosen fluorescent probe. Avoid probes whose excitation and emission spectra significantly overlap with the fluorescence from the analog solution.
-
Choose Spectrally Separated Probes: Select probes in channels that are spectrally distant from any potential contaminant fluorescence. For example, if impurities fluoresce in the blue/green range, consider using red or far-red fluorescent probes[4].
Q4: Can this compound have off-target effects that might influence my fluorescent probe's signal?
A4: Yes. While primarily a potent activator of cGMP-dependent protein kinase (PKG)[6][7], this compound may also activate Protein Kinase A (PKA) Type II at certain concentrations[2]. Additionally, it is a likely inhibitor of retinal cGMP-gated ion channels[8][9]. These off-target effects could alter the cellular environment (e.g., phosphorylation state or ion concentrations), which might indirectly affect the readout of certain fluorescent probes, particularly those sensitive to environmental changes.
Solution:
-
Be Aware of the Pharmacology: Understand the full activity profile of the compound.
-
Use Control Inhibitors: In parallel experiments, use a specific PKA inhibitor (if you suspect PKA activation) to confirm that the observed effect is PKG-dependent.
-
Validate with Alternative Analogs: Use other membrane-permeant cGMP analogs with different off-target profiles to confirm that the primary effect is mediated through the intended cGMP/PKG pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High, uniform background fluorescence | Fluorescent impurities in the this compound reagent.[1][2] | 1. Use HPLC-purified or "fluorescence-free" grade compound.2. Image a solution of the compound alone to confirm intrinsic fluorescence.3. If contamination is confirmed, switch to a new, high-purity lot or supplier. |
| Signal from fluorescent probe is weak or absent | 1. Quenching: The cGMP analog is quenching the probe's fluorescence.[3]2. Cell Death: The concentration of this compound is cytotoxic. | 1. Perform an in vitro titration to test for quenching.2. Lower the working concentration of the cGMP analog.3. Perform a cell viability assay (e.g., with a live/dead stain) to check for toxicity at your working concentration. |
| Inconsistent results between experiments | 1. Compound Degradation: Improper storage of the cGMP analog.2. Variable Purity: Lot-to-lot variability in the purity of the cGMP analog. | 1. Aliquot and store the compound as recommended by the manufacturer (typically frozen and protected from light).[9]2. Qualify each new lot of the compound by running a dose-response curve with a known biological readout. |
| Unexpected changes in cell morphology | Off-target effects of this compound on other signaling pathways or ion channels.[2][8] | 1. Lower the compound concentration.2. Use specific inhibitors for suspected off-target pathways (e.g., PKA) as controls.3. Cross-validate findings with a different PKG activator. |
Data and Parameters
Table 1: Properties of this compound and Related Analogs
| Compound | Primary Target(s) | Key Characteristics | Reference(s) |
| This compound | PKG-I Activator | Membrane-permeant, PDE-resistant. May activate PKA-II. | [2][6][7] |
| Rp-8-pCPT-cGMPS | PKG Inhibitor | Potent and selective PKG inhibitor. Used as a negative control. Ki of 0.5 µM for PKG. | [10] |
| 8-pCPT-cGMP | PKG Activator | Selective PKG activator, often used to antagonize Rp-analogs. | [11] |
| Sp-8-Br-PET-cGMPS | PKG Agonist, CNG Channel Inhibitor | Membrane-permeant, PDE-resistant. More lipophilic than this compound. | [12][13] |
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence of a cGMP Analog
-
Preparation: Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO or water).
-
Dilution: Dilute the stock solution to the final working concentration in your standard imaging buffer.
-
Sample Loading: Add the diluted compound solution to an imaging dish or a well of a microplate.
-
Microscopy Setup: Place the sample on the microscope stage. Use the same objective, filter cubes, and camera settings (exposure time, gain) that you use for your cellular imaging experiments.
-
Image Acquisition: Acquire images in all fluorescent channels you intend to use, especially DAPI, FITC, and TRITC equivalent channels where contaminants often fluoresce.
-
Analysis: Analyze the images for any detectable fluorescence above the background of the buffer alone. Significant signal indicates the presence of fluorescent contaminants.
Protocol 2: Evaluating Spectral Compatibility and Potential Quenching
-
Reagent Preparation: Prepare your fluorescent probe at its working concentration in a suitable buffer. Prepare a serial dilution of this compound, starting from at least 10x your intended final concentration.
-
Fluorimetry: Using a fluorometer or a plate reader:
-
Measure the emission spectrum of the fluorescent probe alone (excite at its λ_max).
-
Measure the emission spectrum of the highest concentration of this compound alone to check for contaminant fluorescence.
-
Titrate the this compound into the fluorescent probe solution, measuring the fluorescence intensity at the probe's emission maximum after each addition.
-
-
Data Analysis:
-
Spectral Overlap: Plot the emission spectra of the probe and the cGMP analog solution on the same graph to visualize any overlap.
-
Quenching: Plot the probe's fluorescence intensity as a function of the this compound concentration. A concentration-dependent decrease in intensity is indicative of quenching.
-
Visual Guides
Caption: The cGMP signaling pathway and points of action for this compound and fluorescent probes.
Caption: A logical workflow to diagnose the source of high background fluorescence in experiments.
Caption: Diagram illustrating spectral bleed-through where the emission of an interfering substance overlaps with the emission of the desired fluorescent probe.
References
- 1. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 2. Sp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. researchgate.net [researchgate.net]
- 4. Blue Fluorescent cGMP Sensor for Multiparameter Fluorescence Imaging | PLOS One [journals.plos.org]
- 5. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound BIOLOG Life Science Institute [biolog.de]
- 9. biolog.de [biolog.de]
- 10. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Sp-8-pCPT-PET-cGMPS Washout Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of Sp-8-pCPT-PET-cGMPS from cell cultures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Washout (Persistent Downstream Effects) | 1. Insufficient washing: The number of washes may not be adequate to remove all intracellular and membrane-associated compound. 2. High lipophilicity: this compound is lipophilic and may be retained in cellular membranes. 3. Non-specific binding: The compound may bind to cellular components or the culture vessel. | 1. Increase the number of washes (e.g., from 3 to 5). 2. Increase the volume of the wash buffer (e.g., PBS) for each wash step. 3. Consider including a low concentration of a carrier protein like bovine serum albumin (BSA) in the wash buffer to help sequester the lipophilic compound. 4. Validate the washout effectiveness using a functional assay or analytical method (e.g., LC-MS/MS). |
| Cell Detachment or Stress | 1. Harsh washing technique: Dispensing the wash buffer directly onto the cell monolayer can cause detachment. 2. Temperature shock: Using a cold wash buffer can stress the cells. 3. Prolonged exposure to buffer: Leaving cells in a buffer lacking essential nutrients for an extended period can be detrimental. | 1. Add the wash buffer gently to the side of the culture vessel. 2. Always use pre-warmed (37°C) sterile phosphate-buffered saline (PBS). 3. Perform the wash steps efficiently to minimize the time cells are in the buffer. 4. For loosely adherent cells, consider reducing the number of washes and increasing the volume of each wash. |
| Variability in Experimental Results | 1. Inconsistent washout procedure: Minor variations in the washing technique between experiments can lead to different levels of compound removal. 2. Cell density: The density of the cell culture can affect the efficiency of the washout. | 1. Standardize the washout protocol, including incubation times, wash volumes, and the number of washes. 2. Ensure consistent cell density across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of washing out this compound?
A washout experiment is performed to remove the cGMP analog from the cell culture environment. This allows researchers to investigate the reversibility of its effects on the cGMP/PKG signaling pathway, study the long-term consequences of transient pathway activation, or prepare cells for subsequent assays without the interference of the compound.
Q2: What is the recommended wash solution?
For most applications, a sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) is the recommended washing solution. For adherent cells, it is advisable to use PBS without calcium and magnesium (Ca²⁺/Mg²⁺-free PBS) to prevent the promotion of cell-to-cell adhesion which might interfere with subsequent steps like cell detachment if required.
Q3: How many washes are typically needed to remove this compound?
The number of washes required depends on the specific cell type, the concentration of the compound used, and its binding affinity. A standard starting point is three to five gentle washes. For compounds with high lipophilicity like this compound, more extensive washing may be necessary. The effectiveness of the washout should ideally be validated.
Q4: How can I validate the complete removal of this compound?
Validation can be performed through functional or analytical methods. A functional validation involves assessing a downstream marker of PKG activity to see if it returns to baseline levels after washout. An analytical approach, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), can be used to directly measure the concentration of the compound in the cell lysate and the final wash solution to confirm its absence.
Q5: Is the action of this compound reversible upon washout?
As a cell-permeant cGMP analog that acts as a direct activator of Protein Kinase G (PKG), its primary binding and activation of PKG are generally considered reversible.[1][2] Effective washout should lead to a decrease in intracellular concentration of the analog, resulting in the reversal of PKG activation and its downstream effects. However, the timeframe for reversal may depend on the specific cellular context and any long-term changes initiated by the transient pathway activation.
Experimental Protocols
Detailed Methodology for Washout of this compound from Adherent Cell Culture
-
Preparation:
-
Prepare a sufficient volume of sterile PBS (Ca²⁺/Mg²⁺-free for adherent cells) and warm it to 37°C in a water bath.
-
Prepare fresh, pre-warmed complete cell culture medium.
-
-
Aspiration of Treatment Medium:
-
Carefully aspirate the medium containing this compound from the cell culture vessel without disturbing the cell monolayer.
-
-
Washing Steps:
-
Gently add a pre-warmed PBS to the side of the vessel. Use a sufficient volume to cover the cell monolayer (e.g., 5 mL for a 60 mm dish).
-
Gently rock the vessel back and forth for 1-2 minutes to wash the cells.
-
Carefully aspirate the PBS.
-
Repeat the washing step for a total of 3-5 times.
-
-
Addition of Fresh Medium:
-
After the final wash, add fresh, pre-warmed complete cell culture medium to the cells.
-
-
Incubation and Analysis:
-
Return the culture vessel to the incubator for a desired recovery period before proceeding with downstream analysis.
-
Data Presentation
Table 1: Experimental Parameters for this compound Washout
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cell Line | e.g., HEK293 | e.g., HEK293 | e.g., HEK293 |
| This compound Concentration | 10 µM | 10 µM | 10 µM |
| Incubation Time with Compound | 1 hour | 1 hour | 1 hour |
| Number of Washes | 3 | 5 | 5 |
| Wash Buffer Volume per Wash | 5 mL | 5 mL | 10 mL |
| Post-Washout Incubation Time | 1 hour | 1 hour | 1 hour |
| Downstream Assay Readout | (Record Data) | (Record Data) | (Record Data) |
Visualizations
Caption: Experimental workflow for the washout of this compound from cell culture.
Caption: Simplified cGMP signaling pathway showing the action of this compound.
References
Sp-8-pCPT-PET-cGMPS experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sp-8-pCPT-PET-cGMPS, a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that acts as a selective activator of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform.[1][2] Its high membrane permeability allows it to effectively enter intact cells and activate the NO/NOS/sGC/PKG-I signaling pathway.[1][3] A key feature of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), which ensures a more sustained activation of PKG compared to endogenous cGMP.[4] It is also recognized as an inhibitor of retinal cGMP-gated ion channels, making it a useful tool to differentiate between PKG-mediated and ion channel-mediated effects.[5]
Q2: What are the key differences between this compound and other common cGMP analogs like 8-pCPT-cGMP?
While both are activators of PKG, this compound is noted to be more lipophilic and membrane-permeant compared to some other analogs, which can be advantageous for cell-based assays.[6] In contrast, the "Rp" stereoisomer, Rp-8-pCPT-cGMPS, acts as a potent inhibitor of PKG and can be used as a negative control in experiments.[7][8] 8-pCPT-cGMP is also a potent and selective activator of PKG and is known to be more effective than 8-Br-cGMP in intact platelets.[4]
Q3: How should I prepare and store this compound?
For optimal stability, this compound should be stored at -20°C. Depending on the supplier, it may be shipped at room temperature, but long-term storage should be at low temperatures. Reconstitute the compound in a suitable solvent like DMSO or water, depending on the salt form and the experimental requirements. It is crucial to check the manufacturer's datasheet for specific solubility and storage recommendations. The stability of similar compounds in cell culture media can be influenced by various components, so it's advisable to prepare fresh dilutions for each experiment.[3][9][10]
Q4: What are appropriate positive and negative controls for experiments using this compound?
-
Positive Controls:
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve this compound, e.g., DMSO).
-
A specific PKG inhibitor, such as Rp-8-Br-PET-cGMPS or KT5823, to demonstrate that the observed effects are indeed mediated by PKG.[11][13]
-
Untreated cells to establish a baseline.
-
In cell-based assays, using uninfected control-cell cultures handled in parallel with production cultures can be beneficial.[14]
-
Troubleshooting Guide
Issue 1: No or low response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Insufficient Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Concentrations can range from the nanomolar to the micromolar scale.[15] |
| Low PKG Expression | Verify the expression of PKG in your cell line or tissue using techniques like Western blotting or qPCR. |
| Cell Health | Ensure cells are healthy and not passaged too many times, as this can affect experimental outcomes. Monitor cell viability throughout the experiment. |
| Incorrect Incubation Time | Optimize the incubation time. PKG activation can be rapid, but downstream effects may require longer incubation periods. |
Issue 2: High background signal in control wells.
| Possible Cause | Troubleshooting Step |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls. |
| Non-specific Binding | In binding assays, ensure adequate washing steps and the use of a suitable blocking buffer. |
| Autofluorescence | If using fluorescence-based readouts, check for autofluorescence of the compound or cells and subtract this from the measurements. |
| Contamination | Ensure sterile technique to prevent microbial contamination, which can interfere with assays. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Standardize cell seeding density, passage number, and growth conditions. Ensure cells are in a logarithmic growth phase when treated. |
| Reagent Preparation | Prepare fresh reagents and dilutions for each experiment. Ensure accurate pipetting. |
| Assay Conditions | Maintain consistent incubation times, temperatures, and other environmental factors. |
| Assay Readout | Ensure the detection instrument is properly calibrated and that the readout is within the linear range of the assay. |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to PKG activation and inhibition.
Table 1: Activation and Inhibition Constants for PKG
| Compound | Target | Parameter | Value | Reference |
| cGMP | PKG I | Ka | 0.1 - 0.2 µM | [16] |
| cGMP | PKG II | Ka | 0.04 - 0.8 µM | [16] |
| cAMP | PKG I | Ka | 7.6 - 39 µM | [16] |
| (Rp)-8-pCPT-cGMPS | cGMP-dependent protein kinase | Ki | 0.5 µM | [8] |
Ka: Activation constant; Ki: Inhibition constant.
Experimental Protocols & Workflows
Signaling Pathway
The following diagram illustrates the canonical nitric oxide (NO)/cGMP/PKG signaling pathway activated by this compound.
Caption: The NO/cGMP/PKG signaling pathway.
General Cell-Based Assay Workflow
This workflow outlines the key steps for assessing the effect of this compound in a cell-based assay.
Caption: General workflow for a cell-based assay.
Detailed Protocol: VASP Phosphorylation Assay (Western Blot)
This protocol describes how to measure the phosphorylation of VASP, a key downstream substrate of PKG, as a marker of this compound activity.
-
Cell Culture and Treatment:
-
Seed cells (e.g., human platelets, smooth muscle cells) in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours before treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or controls (vehicle, PKG inhibitor) for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated VASP (pVASP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VASP and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detailed Protocol: Competitive Binding Assay
This protocol provides a general framework for a competitive binding assay to characterize the interaction of this compound with its target.[2][17][18][19][20]
-
Preparation of Membranes/Lysates:
-
Prepare cell or tissue homogenates expressing the target protein (e.g., PKG) in a suitable lysis buffer.
-
Centrifuge to pellet membranes and resuspend in an appropriate assay buffer.
-
Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a labeled ligand (e.g., a radiolabeled or fluorescently labeled cGMP analog) to each well.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand with a large excess of an unlabeled ligand).
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature or 30°C), with gentle agitation.[17]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter plate (e.g., GF/C filters) using a vacuum manifold to separate the membrane-bound labeled ligand from the free labeled ligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound ligand.
-
-
Detection:
-
Measure the amount of bound labeled ligand on the filters using an appropriate detection method (e.g., scintillation counting for radioligands, fluorescence plate reader for fluorescent ligands).
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 7. mdpi.com [mdpi.com]
- 8. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP- and cGMP-dependent protein kinase phosphorylation sites of the focal adhesion vasodilator-stimulated phosphoprotein (VASP) in vitro and in intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]
- 14. selectscience.net [selectscience.net]
- 15. researchgate.net [researchgate.net]
- 16. iris.unimore.it [iris.unimore.it]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. support.nanotempertech.com [support.nanotempertech.com]
Validation & Comparative
A Comparative Guide to Sp-8-pCPT-PET-cGMPS and 8-pCPT-cGMP: Efficacy in cGMP/PKG Signaling
In the realm of cyclic guanosine (B1672433) monophosphate (cGMP) signaling research, the selection of appropriate chemical tools is paramount for elucidating the intricate roles of cGMP-dependent protein kinase (PKG). Among the arsenal (B13267) of available cGMP analogs, Sp-8-pCPT-PET-cGMPS and 8-pCPT-cGMP have emerged as potent activators of PKG, each possessing distinct properties that render them suitable for specific experimental contexts. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways and workflows.
Core Comparison: Potency and Selectivity
While both compounds are valued for their ability to activate PKG and their resistance to hydrolysis by phosphodiesterases (PDEs), a key differentiator lies in their selectivity for PKG isoforms. Research indicates that 8-pCPT-cGMP exhibits a preference for activating PKG type II, whereas related PET-analogs show selectivity for PKG type I.[1] This distinction is critical for researchers investigating the specific roles of these isoforms in different cellular processes.
This compound is recognized as a highly membrane-permeant activator of PKG-I and is noted for its increased lipophilicity compared to other analogs, which facilitates its entry into intact cells.[2] Similarly, 8-pCPT-cGMP is a potent and selective activator of cGMP-PK in intact human platelets, demonstrating superiority over other cGMP analogs in such studies due to its high lipophilicity and resistance to enzymatic degradation.[3]
| Compound | Target | Assay | Efficacy Metric | Value | Reference |
| 8-pCPT-cGMP | PKG | Inhibition of platelet aggregation (human) | IC50 | ~100 nM | [4] |
| This compound | PKG-I | PKG Activation | - | Activator | [5] |
| 8-pCPT-cGMP | PKG II | PKG Isoform Selectivity | - | Most Selective | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The cGMP signaling pathway, illustrating the activation of PKG by endogenous cGMP and exogenous analogs.
Caption: Experimental workflow for the rat aorta vasodilation assay.
Caption: Experimental workflow for the platelet aggregation assay.
Experimental Protocols
Vasodilation Assay in Isolated Rat Aorta
1. Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) via an approved method.
-
Immediately excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 4-5 mm in length.
2. Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Apply a basal tension of 1.5-2.0 g to the rings and allow them to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
3. Experimental Procedure:
-
After equilibration, pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, assess the integrity of the endothelium by adding acetylcholine (1 µM). A relaxation of more than 80% indicates intact endothelium.
-
Wash the rings and allow them to return to the basal tension.
-
Again, pre-contract the rings with phenylephrine (1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of either this compound or 8-pCPT-cGMP to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation is achieved.
4. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).
Platelet Aggregation Assay
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw venous blood from healthy human volunteers (who have not taken any medication affecting platelet function for at least 10 days) into tubes containing 3.8% (w/v) trisodium citrate (9:1, blood:citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Keep the PRP at room temperature for use within 2 hours.
2. Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
Pipette an aliquot of PRP into a siliconized glass cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of this compound or 8-pCPT-cGMP to the PRP and incubate for a predetermined time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding an agonist such as ADP (e.g., 10 µM), collagen (e.g., 2 µg/mL), or thrombin (e.g., 0.1 U/mL).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is defined as 100% light transmission.
3. Data Analysis:
-
The inhibitory effect of the cGMP analogs is calculated as the percentage reduction in the maximum aggregation response compared to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of agonist-induced platelet aggregation) by testing a range of concentrations.
Conclusion
Both this compound and 8-pCPT-cGMP are invaluable tools for dissecting the cGMP/PKG signaling pathway. The choice between them should be guided by the specific research question, particularly concerning the targeted PKG isoform. 8-pCPT-cGMP is well-characterized with established efficacy in inhibiting platelet aggregation and a known preference for PKG II. This compound is a potent, membrane-permeant activator of PKG-I. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative potencies in various physiological assays. The provided protocols and diagrams offer a robust framework for researchers to design and execute experiments aimed at further characterizing these and other modulators of cGMP signaling.
References
- 1. Structural Basis of Analog Specificity in PKG I and II [escholarship.org]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronic library - Influence of the cGMP Analog 8-PCPT-cGMP on Agonist-Induced Increasesin Cytosolic Ionized Ca2+ and on Aggregation of Human Platelets [elib.dlr.de]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Sp-8-pCPT-PET-cGMPS and Rp-8-pCPT-PET-cGMPS: Probing the cGMP/PKG Signaling Pathway
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complexities of cellular signaling pathways. In the realm of cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) signaling, Sp-8-pCPT-PET-cGMPS and Rp-8-pCPT-PET-cGMPS have emerged as valuable membrane-permeant analogs to activate and inhibit PKG, respectively. This guide provides an objective comparison of these two compounds, supported by available experimental data, to aid in their effective application in research.
The cGMP/PKG signaling pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2][3][4][5][6] Dysregulation of this pathway is implicated in various pathological conditions, making it a key target for therapeutic intervention. Sp- and Rp-isomers of cGMP analogs are powerful tools to dissect the specific roles of PKG in these processes.
At a Glance: Sp- vs. Rp-8-pCPT-PET-cGMPS
| Feature | This compound | Rp-8-pCPT-PET-cGMPS |
| Primary Function | Protein Kinase G (PKG) Activator[2][7][8][9] | Protein Kinase G (PKG) Inhibitor[10][11] |
| Mechanism of Action | Binds to the regulatory domain of PKG, mimicking the action of cGMP to induce a conformational change that activates the catalytic domain. | Competitively binds to the cGMP-binding sites on the regulatory domain of PKG, preventing activation by endogenous cGMP.[1][5][12] |
| Quantitative Data | Activation constant (Ka) for PKG-I: Data not readily available in the searched literature. | Inhibition constant (Ki) for PKG: A related compound, Rp-8-pCPT-cGMPS, is a competitive inhibitor of PKG with a Ki of 0.5 µM.[1][5] It acts as a pan-PKG inhibitor, affecting both PKGI and PKGII.[7][13] |
| Key Properties | Membrane-permeant, resistant to hydrolysis by phosphodiesterases (PDEs).[7][9] | Membrane-permeant, resistant to hydrolysis by phosphodiesterases (PDEs).[10][11] |
| Common Applications | Studying the downstream effects of PKG activation in cellular and tissue models.[2] | Investigating the necessity of PKG activity in various signaling pathways and physiological responses. |
Delving into the cGMP/PKG Signaling Pathway
The canonical cGMP/PKG signaling cascade is initiated by the synthesis of cGMP by guanylyl cyclases. This second messenger then allosterically activates PKG, a serine/threonine kinase, which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.
Caption: The cGMP/PKG signaling pathway, illustrating the points of intervention for Sp- and Rp-8-pCPT-PET-cGMPS.
Experimental Protocols
To quantitatively assess and compare the effects of Sp- and Rp-8-pCPT-PET-cGMPS, a combination of in vitro kinase assays and cell-based assays can be employed.
In Vitro PKG Activity Assay
This protocol is designed to measure the direct effect of the compounds on the enzymatic activity of purified PKG. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Caption: Workflow for an in vitro PKG activity assay to determine the activation and inhibition constants.
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant PKG enzyme, a specific PKG substrate (e.g., a synthetic peptide like VASP-P), and ATP in a kinase assay buffer.
-
Compound Addition:
-
For this compound: Add increasing concentrations of the compound to determine the activation constant (Ka).
-
For Rp-8-pCPT-PET-cGMPS: First, add a fixed, sub-maximal concentration of cGMP to activate the enzyme. Then, add increasing concentrations of the Rp-isomer to determine the inhibition constant (Ki).
-
Include a vehicle control (e.g., DMSO) and a positive control (cGMP).
-
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.[3][14] This involves adding a reagent to convert the remaining ATP to light, and then a second reagent to convert the produced ADP to ATP, which then generates a luminescent signal.
-
Data Analysis: Plot the luminescent signal against the compound concentration. For the Sp-isomer, fit the data to a dose-response curve to calculate the EC50 or Ka. For the Rp-isomer, use competitive inhibition models to calculate the Ki.
Cellular Assay for PKG Activity
To assess the efficacy of these compounds in a more physiological context, a cell-based assay measuring the phosphorylation of a known PKG substrate is recommended. Western blotting is a common technique for this purpose.
Experimental Workflow:
Caption: Workflow for a cell-based Western blot assay to measure PKG activity.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells known to express PKG (e.g., vascular smooth muscle cells or platelets) and allow them to adhere. Treat the cells with:
-
Increasing concentrations of this compound.
-
A cGMP-elevating agent (e.g., a nitric oxide donor like SNP) in the presence and absence of increasing concentrations of Rp-8-pCPT-PET-cGMPS.
-
A vehicle control.
-
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for a phosphorylated PKG substrate, such as phospho-VASP (Ser239). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Perform densitometric analysis to quantify the levels of the phosphorylated substrate relative to the total substrate and a loading control (e.g., GAPDH).
Conclusion
This compound and Rp-8-pCPT-PET-cGMPS are indispensable tools for the investigation of the cGMP/PKG signaling pathway. Their opposing actions as an activator and an inhibitor, respectively, coupled with their membrane permeability and resistance to degradation, allow for precise manipulation of PKG activity in both in vitro and cellular systems. While quantitative data for the inhibitory potency of the Rp-isomer is available for a closely related compound, further studies are needed to determine the precise activation constant of the Sp-isomer to facilitate a more complete quantitative comparison. The experimental protocols outlined in this guide provide a framework for researchers to characterize and utilize these compounds effectively in their studies of cGMP-mediated signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRKG1 (PKG) Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. youtube.com [youtube.com]
- 5. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CycLex® Cyclic GMP dependent protein kinase (cGK) Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. mdpi.com [mdpi.com]
- 8. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound BIOLOG Life Science Institute [biolog.de]
- 10. researchgate.net [researchgate.net]
- 11. Rp-8-pCPT-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 12. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unimore.it [iris.unimore.it]
- 14. PRKG1 (PKG) Kinase Enzyme System [promega.com]
Navigating PKG Isoform Selectivity: A Comparative Guide to cGMP Analogs
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP (cGMP)-dependent protein kinase (PKG) signaling pathway is a critical regulator of numerous physiological processes, making it a key target for therapeutic intervention. Understanding the isoform-specific activation of PKG is paramount for developing targeted therapies with minimal off-target effects. This guide provides a comparative analysis of the selectivity of cGMP analogs for PKG isoforms, with a focus on Sp-8-pCPT-PET-cGMPS, and offers insights into the experimental validation of such selectivity.
This compound: A Potent, Membrane-Permeant PKG Activator
Comparative Selectivity of cGMP Analogs
To provide a framework for understanding PKG isoform selectivity, the following table summarizes the activation constants (Ka) for other well-characterized cGMP analogs. This data, sourced from studies determining the isotype specificity of these compounds, offers a valuable reference for researchers.
| Compound | PKG Iα (Ka, µM) | PKG Iβ (Ka, µM) | PKG II (Ka, µM) | PKA (Ka, µM) |
| cGMP | 0.1 | 1.0 | 0.07 | >100 |
| 8-pCPT-cGMP | ~0.03 | Not Reported | ~0.005 | ~5 |
| PET-cGMP | ~0.02 | Not Reported | ~0.1 | ~10 |
Note: The Ka values are approximate and can vary depending on the experimental conditions. Data for cGMP is from various sources. Data for 8-pCPT-cGMP and PET-cGMP is based on findings that show their relative selectivity profiles.
The data reveals that 8-pCPT-cGMP is most selective for PKG II, while PET-cGMP is most selective for PKG I[2]. This isoform-specific activation is attributed to structural differences in the cyclic nucleotide-binding domains of the PKG isotypes[2]. The β5/β6 pocket in the A site of PKG II, for instance, is larger and better accommodates the bulky 8-pCPT moiety[2]. Conversely, the B site of PKG I is more open, facilitating a unique interaction with the PET moiety[2].
Experimental Protocols for Determining PKG Isoform Selectivity
A robust assessment of the isoform selectivity of a cGMP analog involves determining its activation constant (Ka) for each purified PKG isoform. A typical experimental workflow is as follows:
1. Expression and Purification of PKG Isoforms: Recombinant full-length PKG Iα, PKG Iβ, and PKG II are expressed in a suitable system (e.g., Sf9 insect cells) and purified to homogeneity using affinity chromatography.
2. Kinase Activity Assay: The activity of each purified PKG isoform is measured in the presence of varying concentrations of the cGMP analog. A common method involves a radioactive assay using a peptide substrate (e.g., kemptide) and [γ-³²P]ATP. The amount of incorporated ³²P into the substrate is quantified to determine kinase activity.
3. Data Analysis: The kinase activity data is plotted against the concentration of the cGMP analog. The concentration of the analog that produces half-maximal activation is determined as the activation constant (Ka).
4. Selectivity Determination: The Ka values for each PKG isoform are compared to determine the selectivity profile of the compound. A lower Ka value indicates a higher potency of activation. The selectivity for a particular isoform is expressed as the ratio of Ka values for the other isoforms to the Ka value for the isoform of interest.
Visualizing the cGMP Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for assessing kinase selectivity.
Caption: The cGMP signaling pathway, illustrating the points of action for nitric oxide, cGMP, and this compound.
Caption: A generalized experimental workflow for determining the selectivity of a compound for different kinase isoforms.
Conclusion
While this compound is a valuable tool for probing cGMP signaling, a comprehensive understanding of its isoform-specific effects is hampered by the lack of publicly available comparative activation data. Researchers utilizing this and other cGMP analogs should be mindful of potential off-target effects, including the activation of other PKG isoforms and PKA. The experimental framework outlined in this guide provides a clear path for the rigorous characterization of novel cGMP analogs, a critical step in the development of next-generation therapeutics targeting the PKG signaling pathway. The structural insights gained from studying compounds like 8-pCPT-cGMP and PET-cGMP provide a rational basis for the design of even more selective PKG isoform activators in the future[2].
References
Validating PKG-I Activation: A Comparison of Sp-8-pCPT-PET-cGMPS-Induced VASP Phosphorylation by Western Blot with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the activation of cGMP-dependent protein kinase I (PKG-I), with a focus on the use of the activator Sp-8-pCPT-PET-cGMPS and its validation through Western blotting of phosphorylated Vasodilator-Stimulated Phosphoprotein (VASP). We present supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to PKG-I Activation and this compound
The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP)/PKG-I signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1] Dysregulation of this pathway is implicated in various cardiovascular and neurological disorders, making PKG-I a key therapeutic target.
This compound is a potent, membrane-permeable, and phosphodiesterase (PDE)-resistant analog of cGMP, designed to specifically activate PKG-I. Its chemical modifications enhance its lipophilicity and resistance to degradation, ensuring effective and sustained activation of PKG-I in cellular and tissue-based assays.
A primary and widely accepted method to confirm PKG-I activation is to measure the phosphorylation of its downstream substrates. One of the most prominent and specific substrates of PKG-I is the Vasodilator-Stimulated Phosphoprotein (VASP). PKG-I-mediated phosphorylation of VASP at the Ser239 residue serves as a reliable biomarker for kinase activation.[2][3][4]
Western Blotting for Phospho-VASP (Ser239): A Standard Approach
Western blotting is a cornerstone technique for the semi-quantitative analysis of protein expression and post-translational modifications, such as phosphorylation. By using antibodies specific to the phosphorylated form of VASP at Ser239, researchers can visualize and quantify the extent of PKG-I activation in response to stimuli like this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of cGMP analogs on VASP phosphorylation, as determined by Western blot analysis. While direct quantitative comparisons for this compound are limited in the literature, data for the structurally similar and commonly used activator 8-pCPT-cGMP is presented to illustrate the expected dose-dependent effect.
| Activator | Concentration | Cell Type | Fold Increase in VASP (Ser239) Phosphorylation (vs. Control) | Reference |
| 8-pCPT-cGMP | 10 µM | Vascular Smooth Muscle Cells | ~4.5 | [5] |
| 8-pCPT-cGMP | 100 µM | Vascular Smooth Muscle Cells | ~8.2 | [5] |
| 8-Br-cGMP | 50 µM | NIH/3T3 Cells | Significant Increase | [2] |
| 8-Br-cGMP | 200 µM | Human Platelets | Maximal Phosphorylation | [6] |
Note: The fold increase can vary depending on the cell type, experimental conditions, and antibody sensitivity.
Signaling Pathway and Experimental Workflow
NO/sGC/cGMP/PKG-I Signaling Pathway
Caption: The NO/sGC/cGMP/PKG-I signaling cascade leading to VASP phosphorylation.
Western Blot Experimental Workflow
Caption: A standard workflow for Western blot analysis of VASP phosphorylation.
Detailed Experimental Protocol: Western Blot for Phospho-VASP (Ser239)
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Starve cells in serum-free media for 2-4 hours prior to treatment, if necessary.
-
Treat cells with desired concentrations of this compound or other compounds for the specified duration. Include a vehicle-only control.
2. Cell Lysis:
-
Aspirate the culture medium and wash cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 10% or 12%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) (e.g., from Cell Signaling Technology, #3114) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
For a loading control, a parallel blot can be incubated with a primary antibody against total VASP (e.g., from Cell Signaling Technology, #3112) or a housekeeping protein (e.g., GAPDH or β-actin).
8. Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the phospho-VASP signal to the total VASP or housekeeping protein signal to account for loading differences.
Comparison with Alternative Methods
While Western blotting is a robust and widely used technique, several alternative methods offer distinct advantages in terms of throughput, sensitivity, and ease of use.
| Feature | Western Blot | ELISA | In-Cell Western (ICW) Assay | LanthaScreen® TR-FRET Assay |
| Principle | Size-based protein separation followed by antibody detection on a membrane. | Capture and detection of proteins in a microplate well using antibodies and an enzymatic colorimetric or fluorometric readout. | Immunofluorescence-based detection of proteins directly in fixed and permeabilized cells in a microplate.[7][8][9][10] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect kinase activity in a microplate format.[11][12][13][14] |
| Throughput | Low to medium (10-15 samples per gel). | High (96- or 384-well plates).[15][16] | High (96- or 384-well plates).[9] | High (384- or 1536-well plates). |
| Quantification | Semi-quantitative. | Quantitative.[15] | Quantitative.[8] | Quantitative. |
| Sensitivity | Moderate. | High.[15] | High. | Very High. |
| Time to Result | 1-2 days. | 4-6 hours. | 6-8 hours. | 2-4 hours. |
| Sample Input | Higher protein amount required. | Lower protein amount required. | Low cell numbers per well. | Low sample volume. |
| Information Provided | Protein size and specificity. | Presence and quantity of the target protein. | In situ protein expression and localization. | Direct kinase activity. |
| Pros | Provides information on protein size, confirming antibody specificity. Widely established. | High throughput, quantitative, and sensitive. | High throughput, quantitative, in situ analysis, and multiplexing capabilities. | Homogeneous "add-and-read" format, high sensitivity, and low background. |
| Cons | Labor-intensive, time-consuming, and semi-quantitative. | Does not provide information on protein size; potential for false positives.[15] | Requires validated antibodies for immunofluorescence; no protein size information. | Requires specialized plate reader; can be expensive. |
Conclusion
Validating PKG-I activation by this compound through Western blot analysis of VASP phosphorylation at Ser239 is a reliable and well-established method. It provides valuable information on the molecular weight of the detected protein, confirming the specificity of the antibody. However, for researchers requiring higher throughput, quantitative data, and faster turnaround times, alternative methods such as ELISA, In-Cell Western assays, and LanthaScreen® TR-FRET assays offer compelling advantages. The choice of methodology should be guided by the specific research question, available resources, and desired data output. This guide provides the necessary information to make an informed decision for robust and reproducible validation of PKG-I activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-VASP (Ser239) (E9L7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. cAMP- and cGMP-dependent protein kinase phosphorylation sites of the focal adhesion vasodilator-stimulated phosphoprotein (VASP) in vitro and in intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. licorbio.com [licorbio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 16. azurebiosystems.com [azurebiosystems.com]
Navigating the Crossroads of Cyclic Nucleotide Signaling: A Comparative Guide to the Cross-Reactivity of Sp-8-pCPT-PET-cGMPS with PKA
For Researchers, Scientists, and Drug Development Professionals
In the intricate web of cellular signaling, the specificity of chemical probes is paramount. This guide provides a detailed comparison of Sp-8-pCPT-PET-cGMPS, a widely used activator of cGMP-dependent protein kinase (PKG), and its cross-reactivity with the cAMP-dependent protein kinase (PKA). Understanding the degree of selectivity is crucial for the accurate interpretation of experimental results and the development of targeted therapeutics. While this compound is a potent activator of PKG, it is also known to activate PKA type II, a fact that necessitates careful consideration in experimental design.
Quantitative Comparison of Cyclic Nucleotide Analogs
The following table summarizes the activation constants (Ka) or inhibition constants (Ki) for various cyclic nucleotide analogs with respect to PKG and PKA. This data provides a quantitative framework for understanding the selectivity of these compounds.
| Compound | Target Kinase | Action | Constant (µM) | Selectivity (PKG vs. PKA) |
| cGMP | PKG Iα | Activator | 0.1 | ~224-fold more potent on PKG Iα |
| PKA | Activator | 22.4[1][2] | ||
| cAMP | PKA | Activator | ~0.1-0.2 | ~76-fold more potent on PKA |
| PKG Iα | Activator | 7.6[1][2] | ||
| This compound | PKG I | Activator | Potent Activator | Activates both PKG and PKA Type II. Quantitative selectivity data is not readily available in the reviewed literature. |
| PKA Type II | Activator | Reported to activate | ||
| (Rp)-8-pCPT-cGMPS | PKG Iα | Inhibitor | Ki: 0.5[3] | Selective inhibitor of PKG. |
| PKA | No significant effect | - | ||
| (Rp)-8-Br-PET-cGMPS | PKG I | Inhibitor | Ki: 0.03 | ~333-fold more potent on PKG I |
| PKA Type II | Inhibitor | Ki: 10 |
Signaling Pathways of PKG and PKA
The activation of PKG and PKA initiates distinct downstream signaling cascades, although some overlap in substrate phosphorylation can occur.
References
- 1. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to cGMP Analogs for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of an appropriate cyclic guanosine (B1672433) monophosphate (cGMP) analog is critical for the success of in vivo studies. This guide provides a comparative analysis of commonly used cGMP analogs, summarizing their performance based on experimental data. It also offers detailed experimental protocols and visual representations of signaling pathways and workflows to aid in experimental design.
Cyclic GMP is a ubiquitous second messenger that plays a pivotal role in a multitude of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1] Its signaling cascade is primarily mediated through the activation of cGMP-dependent protein kinase (PKG), the modulation of cyclic nucleotide-gated (CNG) ion channels, and the regulation of phosphodiesterases (PDEs).[2][3] The therapeutic potential of targeting this pathway has led to the development of various cGMP analogs designed to mimic or inhibit the effects of endogenous cGMP. These analogs often incorporate chemical modifications to enhance their membrane permeability, increase their resistance to hydrolysis by PDEs, and improve their selectivity for specific downstream effectors.[4][5]
This guide focuses on a comparative analysis of key cGMP analogs used in in vivo studies, providing a framework for selecting the most suitable compound for specific research applications.
Comparative Analysis of cGMP Analog Performance
The in vivo efficacy of cGMP analogs is determined by a combination of factors, including their potency towards their target, membrane permeability, and metabolic stability. The following table summarizes the quantitative data for several widely used cGMP analogs based on in vitro and ex vivo experimental findings, which can inform their application in in vivo models.
| cGMP Analog | Primary Target(s) | Potency/Efficacy | Key Characteristics | Relevant In Vivo Models |
| 8-Bromo-cGMP (8-Br-cGMP) | PKG Activator, CNG Channel Activator | Activates PKG with higher potency than cGMP. | Membrane permeable. Slowly metabolized by PDEs.[1] | Epithelial Ovarian Cancer,[6][7] Vascular Smooth Muscle Relaxation,[8] Retinal Degeneration[9] |
| 8-pCPT-cGMP | PKG Activator, CNG Channel Activator | Highly potent activator of PKG and CNG channels. ~63-fold and ~138-fold more potent than cGMP for rod and cone CNG channels, respectively.[9][10] | Excellent cell membrane permeability and stability towards many PDEs.[11] | Retinal Degeneration,[9][10] Platelet Function[6] |
| PET-cGMP | Partial CNG Channel Agonist | Acts as a partial agonist on retinal CNG channels.[10] | Used in combination with other modifications to create inhibitory analogs. | Retinal Degeneration[10] |
| (Rp)-8-pCPT-cGMPS | PKG Inhibitor | Potent inhibitor of cGMP-dependent protein kinase with a Ki of 0.5 µM.[6][12] | Antagonizes the effects of PKG activators in intact cells.[6][12] | Platelet Function,[6][12] Ovarian Hormone Release[13] |
| (Rp)-8-Br-PET-cGMPS | PKG Inhibitor, CNG Channel Inhibitor | Inhibits both PKG and CNG channels.[13] Shown to have neuroprotective effects in retinal degeneration models.[4][9] | More lipophilic, enhancing membrane permeability.[14] | Retinal Degeneration[4][9][12] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of these analogs and a typical experimental approach, the following diagrams are provided.
Figure 1: cGMP signaling pathway and points of intervention by cGMP analogs.
Figure 2: Generalized workflow for in vivo studies using cGMP analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are protocols for key experiments cited in the analysis of cGMP analogs.
In Vivo Model of Retinal Degeneration
This protocol is based on studies investigating the neuroprotective effects of cGMP analogs in mouse models of retinitis pigmentosa (RP).
-
Animal Model: The rd1 mouse is a well-characterized model for RP, carrying a mutation in the Pde6b gene, which leads to high intracellular levels of cGMP in rod photoreceptors and subsequent cell death.[4]
-
Compound Administration:
-
cGMP analogs (e.g., Rp-8-Br-PET-cGMPS) are dissolved in a suitable vehicle (e.g., saline).
-
For local delivery to the eye, intravitreal injections are performed. A typical concentration used is 50 µM.[10]
-
Animals are anesthetized, and a small volume (e.g., 1-2 µL) of the analog solution is injected into the vitreous humor of the eye using a fine-gauge needle.
-
-
Assessment of Photoreceptor Degeneration:
-
Electroretinography (ERG): To assess retinal function, ERG recordings are taken at specified time points post-injection. This measures the electrical responses of the various cell types in the retina to light stimulation.
-
Histology and Immunohistochemistry: At the end of the study, eyes are enucleated, fixed, and sectioned.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on retinal sections to detect apoptotic photoreceptor cells.[4]
-
Immunohistochemistry: Staining for specific retinal markers (e.g., rhodopsin for rods, cone arrestin for cones) can be used to quantify the number of surviving photoreceptors.
-
-
Quantitative Analysis: The number of TUNEL-positive cells and the thickness of the outer nuclear layer (containing photoreceptor nuclei) are quantified from microscopic images.
-
Ex Vivo Platelet Aggregation Assay
This protocol is adapted from studies examining the effects of cGMP analogs on platelet function.
-
Sample Preparation:
-
Whole blood is collected from human volunteers or laboratory animals into tubes containing an anticoagulant (e.g., 3.8% tri-sodium citrate).[15]
-
Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed (e.g., 240g for 10 minutes).[15]
-
Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer (e.g., Hepes buffer).
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is typically measured using a platelet aggregometer, which works on the principle of light transmission aggregometry.
-
A baseline light transmission is established with a platelet suspension.
-
The cGMP analog of interest (e.g., 8-pCPT-cGMP or (Rp)-8-pCPT-cGMPS) is pre-incubated with the platelets for a defined period.
-
An agonist of platelet aggregation (e.g., ADP, collagen, or ristocetin (B1679390) with von Willebrand factor) is added to induce aggregation.[15]
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation and the slope of the aggregation curve are calculated to quantify the effect of the cGMP analog on platelet function.
Conclusion
The choice of a cGMP analog for in vivo studies should be guided by a clear understanding of its mechanism of action and its physicochemical properties. Analogs like 8-Br-cGMP and 8-pCPT-cGMP are potent activators suitable for studies aiming to enhance cGMP signaling. Conversely, Rp-modified analogs such as (Rp)-8-pCPT-cGMPS and (Rp)-8-Br-PET-cGMPS serve as valuable tools for investigating the consequences of inhibiting the cGMP pathway. The experimental protocols and workflows provided in this guide offer a starting point for designing robust in vivo experiments to further elucidate the multifaceted roles of cGMP signaling in health and disease. Careful consideration of the specific research question, the animal model, and the appropriate outcome measures will be paramount to the success of these investigations.
References
- 1. biolog.de [biolog.de]
- 2. Studies of cGMP analog specificity and function of the two intrasubunit binding sites of cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ex vivo standardized assay to measure human platelet cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. cAMP- and cGMP-elevating agents inhibit GPIbα-mediated aggregation but not GPIbα-stimulated Syk activation in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-pCPT-PET-cGMPS vs. Endogenous cGMP: A Comparative Guide on Protein Kinase G Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic cGMP analog, Sp-8-pCPT-PET-cGMPS, and the endogenous second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), in their ability to activate cGMP-dependent protein kinase (PKG). This analysis is based on available experimental data to objectively evaluate their respective potencies and utility in research applications.
Executive Summary
Cyclic GMP is the primary endogenous activator of PKG, playing a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and synaptic plasticity. This compound is a chemically modified cGMP analog designed for research purposes, offering enhanced cell permeability and resistance to enzymatic degradation compared to its natural counterpart. While direct, side-by-side quantitative comparisons of potency are not extensively available in the literature, this guide synthesizes existing data to provide a comprehensive overview.
Data Presentation: Potency at a Glance
| Ligand | Parameter | Value | Target | Notes |
| cGMP | EC_50 | ~0.03 µM | PKG-Iα | Effective concentration for 50% activation. |
| K_d | ~0.1 µM | PKG-Iα | Dissociation constant, indicating binding affinity. | |
| K_d | ~0.5–1.0 µM | PKG-Iβ | PKG-Iα has a ~10-fold higher affinity for cGMP. | |
| K_d | 0.210 ± 0.008 µM | Monomeric PKG-Iβ | Overall affinity for a monomeric form of the enzyme. | |
| K_d (Site A) | 0.054 µM | Monomeric PKG-Iβ | High-affinity binding site. | |
| K_d (Site B) | 0.750 µM | Monomeric PKG-Iβ | Low-affinity binding site. | |
| This compound | K_a, K_d, EC_50 | Not Available | PKG-I | Described as a potent activator. |
Signaling Pathway
Both cGMP and this compound act on the cGMP-dependent protein kinase (PKG) signaling pathway. This pathway is initiated by the synthesis of cGMP from GTP by soluble guanylate cyclase (sGC), which is typically activated by nitric oxide (NO). cGMP then binds to the regulatory domain of PKG, leading to a conformational change that activates the catalytic domain. Activated PKG proceeds to phosphorylate various downstream protein substrates, resulting in a cellular response. This compound bypasses the need for sGC activation and directly activates PKG.
References
Validating Experimental Findings with a PKG Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cGMP-dependent protein kinase (PKG) signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, cardiac function, and neuronal signaling.[1][2] Pharmacological inhibitors of PKG are invaluable tools for dissecting these pathways and for developing novel therapeutics. However, the interpretation of experimental data obtained using these inhibitors is critically dependent on their specificity and on-target engagement. This guide provides a comparative overview of methods to validate findings obtained with a PKG inhibitor, offering experimental protocols and data to support the robust design and interpretation of your research.
The Importance of Validating PKG Inhibitor Activity
While potent and selective PKG inhibitors are available, off-target effects remain a significant concern that can lead to misinterpretation of experimental results.[2][3][4][5] Kinase inhibitors, in general, can produce off-target effects through non-specific binding or by activating linked pathways.[2][6][7][8] Therefore, rigorous validation of an inhibitor's effects is paramount to ensure that the observed phenotype is a direct consequence of PKG inhibition.
Comparative Analysis of PKG Inhibitor Validation Methods
Several methods can be employed to validate the on-target effects of a PKG inhibitor. The choice of method will depend on the specific experimental context, available resources, and the research question being addressed.
Data Presentation: Quantitative Comparison of Validation Methods
| Validation Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| In Vitro Kinase Assay | Measures the direct inhibition of purified PKG enzyme activity. | Highly controlled environment; provides direct evidence of enzyme inhibition. | May not reflect inhibitor activity in a complex cellular environment; requires purified components. | IC50 (half-maximal inhibitory concentration) |
| Western Blot for VASP Phosphorylation | Measures the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized PKG substrate, in intact cells. | Cellularly relevant; confirms target engagement in a physiological context. | Indirect measure of PKG activity; phosphorylation can be influenced by other kinases (e.g., PKA). | Fold change in phospho-VASP levels |
| Gatekeeper Mutant Analysis | Compares the inhibitor's effect on wild-type PKG versus a mutated version (gatekeeper mutant) that is resistant to the inhibitor.[9][10] | Provides strong evidence for on-target activity; helps to distinguish on-target from off-target effects. | Requires generation and validation of mutant cell lines or organisms; not all inhibitors are sensitive to gatekeeper mutations. | EC50 (half-maximal effective concentration) shift between wild-type and mutant |
| Genetic Knockdown (siRNA/shRNA) | Reduces the expression of PKG using RNA interference and compares the phenotype to that observed with the inhibitor.[11][12] | High specificity for the target protein; provides a complementary approach to pharmacological inhibition.[6][13][14][15][16] | Can have off-target effects of its own; knockdown may be incomplete; compensatory mechanisms can occur. | Percentage of PKG protein reduction; phenotypic comparison |
| Kinome Profiling | Screens the inhibitor against a large panel of kinases to assess its selectivity.[17][18] | Provides a broad overview of the inhibitor's selectivity profile; identifies potential off-target kinases. | Can be costly; in vitro binding affinity does not always correlate with cellular activity. | Percentage of inhibition of off-target kinases |
Experimental Protocols
In Vitro PKG Kinase Assay (Fluorescence-Based)
This protocol describes a non-radioactive method to measure the activity of purified PKG using a fluorescent peptide substrate.[19][20]
Materials:
-
Purified recombinant PKG enzyme
-
Fluorescently labeled PKG peptide substrate (e.g., with a Sox fluorophore)
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mM cGMP)
-
PKG inhibitor of interest
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and the fluorescent peptide substrate.
-
Add the PKG inhibitor at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the purified PKG enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for VASP Phosphorylation
This protocol details the detection of VASP phosphorylation at Ser239, a specific site for PKG, in cell lysates.[8][21][22][23]
Materials:
-
Cell culture reagents
-
PKG activator (e.g., 8-Br-cGMP)
-
PKG inhibitor of interest
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate and treat cells with the PKG inhibitor for the desired time.
-
Stimulate the cells with a PKG activator (e.g., 8-Br-cGMP) for a short period (e.g., 10-15 minutes).
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-VASP antibody to normalize for protein loading.
Validating PKG Inhibitor Specificity with siRNA
Materials:
-
Cell line of interest
-
PKG-specific siRNA and a non-targeting control siRNA
-
Transfection reagent
-
Culture medium
-
Reagents for the specific phenotypic assay
-
Reagents for Western blotting to confirm knockdown
Procedure:
-
Transfect cells with PKG-specific siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for PKG knockdown.
-
Confirm PKG knockdown by Western blotting. A knockdown of at least 70% is generally considered effective.[24]
-
In a parallel experiment, treat non-transfected cells with the PKG inhibitor.
-
Perform the phenotypic assay of interest on both the siRNA-treated and inhibitor-treated cells.
-
Compare the phenotype of the PKG knockdown cells to that of the inhibitor-treated cells. A similar phenotype provides strong evidence for on-target inhibitor activity.
Mandatory Visualization
Caption: The cGMP-PKG signaling pathway and the point of pharmacological intervention.
Caption: Workflow for validating experimental findings obtained with a PKG inhibitor.
References
- 1. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A computational protocol to evaluate the effects of protein mutants in the kinase gatekeeper position on the binding of ATP substrate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition and Genetic Knockdown of Exchange Protein Directly Activated by cAMP 1 Reduce Pancreatic Cancer Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition and genetic knockdown of exchange protein directly activated by cAMP 1 reduce pancreatic cancer metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Protein Kinase G (PKG) Activators: Sp-8-pCPT-PET-cGMPS vs. Other Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sp-8-pCPT-PET-cGMPS and other commonly used activators of cGMP-dependent protein kinase (PKG). The information presented is curated from experimental data to assist researchers in selecting the most suitable activator for their specific needs.
Introduction to PKG Activation
Cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) is a key effector in the nitric oxide (NO)/cGMP signaling pathway, playing a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The activation of PKG is initiated by the binding of cGMP to its regulatory domains, leading to a conformational change that unleashes its catalytic activity. Synthetic cGMP analogs are invaluable tools for studying PKG signaling, offering enhanced cell permeability, resistance to hydrolysis by phosphodiesterases (PDEs), and, in some cases, isoform selectivity.
Overview of this compound
This compound is a potent and selective activator of PKG, particularly targeting the PKG-I isoform. It is characterized by its high lipophilicity, which contributes to excellent membrane permeability, allowing for effective use in cell-based assays. Furthermore, its structure confers resistance to degradation by PDEs, ensuring sustained activation of PKG.
Quantitative Comparison of PKG Activators
The following table summarizes the activation constants (Ka) and/or half-maximal effective concentrations (EC50) of various cGMP analogs for different PKG isoforms. Lower values indicate higher potency.
| Activator | PKG Iα Ka (nM) | PKG Iβ Ka (nM) | PKG II Ka (nM) | PKG Iβ EC50 (nM) | PKG II EC50 (nM) | Key Characteristics |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Potent PKG-I activator, highly membrane-permeant, PDE resistant.[1][2] |
| 8-Br-cGMP | ~100 | ~1000 | 60 | ~163 (for PKG Iβ) | ~96 | Moderate selectivity for PKG II.[3] |
| 8-pCPT-cGMP | Not Reported | Not Reported | 22 | <1 (for a PKG Iβ mutant) | Not Reported | Selective for PKG II.[3] |
| PET-cGMP | Not Reported | 18 | Not Reported | 5.3 (for a PKG Iβ mutant) | 193 | Selective for PKG Iβ.[3] |
| cGMP (endogenous) | 100 | 1000 | 70 | 163 | 96 | Endogenous activator.[3] |
PKG Signaling Pathway
The activation of PKG by cGMP or its analogs triggers a signaling cascade that phosphorylates various downstream targets, leading to diverse cellular responses.
Experimental Protocols
In Vitro PKG Kinase Assay
This protocol outlines a general method for determining the potency and efficacy of PKG activators by measuring the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human PKG Iα or Iβ
-
PKG substrate peptide (e.g., a fluorescently labeled peptide containing a PKG recognition motif)
-
PKG reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
PKG activators (this compound and other cGMP analogs)
-
Kinase inhibitor (e.g., KT5823) for control experiments
-
Microplate reader capable of detecting the phosphorylated substrate
Procedure:
-
Prepare Reagents: Dilute the PKG enzyme, substrate peptide, and PKG activators to the desired concentrations in PKG reaction buffer.
-
Set up the Reaction: In a microplate, add the following to each well:
-
PKG reaction buffer
-
PKG enzyme
-
PKG activator at various concentrations (to generate a dose-response curve)
-
-
Initiate the Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA).
-
Measure Phosphorylation: Quantify the amount of phosphorylated substrate using a microplate reader. The method of detection will depend on the substrate used (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
Data Analysis: Plot the measured signal against the logarithm of the activator concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or Ka value.
Experimental Workflow for Comparing PKG Activators
Conclusion
This compound stands out as a potent activator of PKG-I, offering the significant advantages of high cell permeability and resistance to enzymatic degradation. While specific quantitative data for its activation constants are not as readily available in the literature as for other analogs like 8-Br-cGMP and 8-pCPT-cGMP, its qualitative characteristics make it a valuable tool for cellular studies of PKG signaling. For researchers requiring precise quantitative comparisons, conducting in vitro kinase assays as described above will be essential to determine the specific potency and selectivity of this compound in their experimental system. The choice of a PKG activator should be guided by the specific requirements of the study, including the target PKG isoform, the experimental model (in vitro vs. cellular), and the desired duration of action.
References
Validating the Specificity of Sp-8-pCPT-PET-cGMPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sp-8-pCPT-PET-cGMPS, a cGMP analog, against other commonly used alternatives. The focus is on validating its specificity of action through experimental data and detailed protocols to aid in the design and interpretation of research in the field of cGMP signaling.
This compound is a membrane-permeant activator of cGMP-dependent protein kinase (PKG), specifically targeting PKG-I[1]. Its lipophilic nature, enhanced by the p-chlorophenylthio (pCPT) and β-phenyl-1,N2-etheno (PET) modifications, allows for efficient cell penetration. A key feature of this analog is its resistance to hydrolysis by phosphodiesterases (PDEs), which prolongs its intracellular action[2][3]. However, a thorough validation of its specificity is crucial to avoid misinterpretation of experimental results.
Comparative Analysis of cGMP Analogs
The specificity of cGMP analogs is a critical factor in dissecting cGMP-mediated signaling pathways. The ideal analog should potently and selectively activate or inhibit its intended target with minimal off-target effects. Here, we compare this compound with other relevant cGMP analogs.
| Compound | Primary Target(s) | Known Off-Target Effects | Key Features |
| This compound | PKG-I Activator [1] | Probable inhibitor of retinal cGMP-gated ion channels[2]. Potential for PKA activation (inferred from related compounds). | High membrane permeability, resistant to PDEs[2][3]. |
| 8-pCPT-cGMP | PKG Activator | Can activate cGMP-gated ion channels. | Potent and selective activator of PKG in cell extracts and intact platelets[4]. |
| Sp-8-pCPT-cGMPS | PKG and PKA Activator | Activates Protein Kinase A (PKA) type II [5][6]. | Excellent membrane permeability and PDE stability[5][6]. The activation of PKA is a significant consideration for specificity. |
| Rp-8-pCPT-cGMPS | PKG Inhibitor | Potent and selective inhibitor of cGMP-dependent protein kinase with a Ki of 0.5 µM[7]. Does not affect cAMP-dependent protein kinase or cGMP-regulated phosphodiesterases in intact human platelets[7]. | |
| Sp-8-Br-PET-cGMPS | PKG Activator, cGMP-gated ion channel inhibitor | Membrane-permeable PKG agonist and inhibitor of retinal-type cGMP-gated ion channels. Resistant to PDEs and more lipophilic than Sp-8-pCPT-cGMPS[3]. |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound, a series of in vitro and cell-based assays should be performed.
In Vitro Kinase Assays (PKG, PKA)
This assay determines the direct effect of the cGMP analog on the activity of purified protein kinases.
Objective: To quantify the activation or inhibition of PKG (isotypes Iα, Iβ, and II) and PKA by this compound.
Materials:
-
Purified recombinant human PKG-Iα, PKG-Iβ, PKG-II, and PKA (catalytic subunit).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Specific peptide substrate for each kinase (e.g., Kemptide for PKA).
-
[γ-³²P]ATP or a fluorescence-based kinase assay kit.
-
This compound and other cGMP analogs.
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, the specific peptide substrate, and the respective kinase.
-
Add varying concentrations of this compound or the control cGMP analog to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity and determine the EC50 (for activators) or IC50/Ki (for inhibitors) values.
Phosphodiesterase (PDE) Activity Assays
This assay evaluates the susceptibility of the cGMP analog to hydrolysis by various PDE isoforms and its potential to inhibit their activity.
Objective: To assess the stability of this compound in the presence of different PDE families and its inhibitory potential against them.
Materials:
-
Purified recombinant human PDE isoforms (e.g., PDE1-11).
-
PDE assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 75 mM Mg-Acetate)[8].
-
[³H]-cGMP as a substrate.
-
Snake venom nucleotidase.
-
Anion-exchange resin (e.g., DEAE-Sephadex).
-
This compound.
-
Scintillation fluid and counter.
Protocol:
-
Stability Assay:
-
Incubate this compound with each PDE isoform in the assay buffer.
-
At various time points, stop the reaction and analyze the mixture using HPLC to quantify the amount of intact analog remaining.
-
-
Inhibition Assay:
-
Set up a reaction containing the PDE assay buffer, [³H]-cGMP, and a specific PDE isoform.
-
Add varying concentrations of this compound.
-
Incubate at 30°C for a defined period.
-
Stop the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.
-
Separate the charged [³H]-cGMP and [³H]-5'-GMP from the uncharged [³H]-guanosine using an anion-exchange resin.
-
Quantify the amount of [³H]-guanosine using a scintillation counter.
-
Calculate the PDE activity and determine the IC50 value of this compound for each PDE isoform.
-
Cellular Assays for cGMP Signaling
Cell-based assays provide a more physiologically relevant context to validate the action of this compound.
Objective: To measure the intracellular accumulation of cGMP and the activation of downstream signaling pathways in response to this compound.
Materials:
-
A suitable cell line expressing the target of interest (e.g., PKG-I).
-
Cell culture medium and reagents.
-
This compound and control compounds.
-
Lysis buffer (e.g., 0.1 M HCl) to inactivate PDEs.
-
cGMP ELISA kit.
-
Antibodies for western blotting (e.g., anti-VASP pSer239 as a marker for PKG activity).
Protocol:
-
cGMP Accumulation:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for different durations.
-
Lyse the cells with 0.1 M HCl to stop the reaction and inactivate PDEs[9].
-
Measure the intracellular cGMP concentration using a competitive cGMP ELISA kit according to the manufacturer's instructions.
-
-
Downstream Target Phosphorylation (Western Blot):
-
Treat cells with this compound.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against a known PKG substrate (e.g., phospho-VASP at Ser239).
-
Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Quantify the band intensity to assess the level of substrate phosphorylation.
-
Visualizing Signaling Pathways and Workflows
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: cGMP signaling and points of action for this compound.
Caption: Workflow for validating the specificity of this compound.
Conclusion
Validating the specificity of this compound is paramount for the accurate interpretation of its biological effects. While it is a potent, membrane-permeable activator of PKG-I with resistance to PDE hydrolysis, researchers must consider its potential interactions with other signaling components, such as PKA and cGMP-gated ion channels. The experimental protocols and comparative data provided in this guide offer a framework for rigorously assessing the specificity of this compound and other cGMP analogs, thereby enhancing the reliability and impact of research in cGMP signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle of cGMP Analogs: Sp- vs. Rp- Isomers in Cellular Signaling
For researchers, scientists, and drug development professionals delving into the intricate world of cyclic guanosine (B1672433) monophosphate (cGMP) signaling, the choice between Sp- and Rp-cGMP analogs is a critical experimental decision. These diastereomers, differing only in the spatial orientation of a non-bridging oxygen atom in the phosphate (B84403) ring, exhibit profoundly different biological activities. This guide provides a comprehensive side-by-side comparison of Sp- and Rp-cGMP analogs, supported by quantitative data and detailed experimental protocols to inform your research.
The fundamental distinction lies in their interaction with the primary effector of cGMP signaling, cGMP-dependent protein kinase (PKG). Sp-cGMP analogs act as agonists, mimicking the action of endogenous cGMP and activating PKG. In contrast, Rp-cGMP analogs function as competitive antagonists, binding to PKG without initiating activation and thereby blocking the effects of cGMP.[1] This agonist-antagonist relationship forms the basis of their utility in dissecting cGMP-mediated pathways.
Quantitative Comparison of Sp- and Rp-cGMP Analog Activity
The following table summarizes key quantitative parameters for commonly used Sp- and Rp-cGMP analogs, providing a clear comparison of their potency and selectivity.
| Analog | Target | Action | Ki / Ka (app) (µM) | Notes |
| Sp-Isomers (Agonists) | ||||
| 8-Br-PET-cGMP | PKG | Activator | Data not available in search results | A potent activator of PKG.[1] |
| 8-pCPT-cGMP | PKG | Activator | Data not available in search results | A selective activator of PKG.[2] |
| Sp-5,6-DCl-cBIMPS | PKA | Activator | Data not available in search results | Used as a selective activator of PKA for comparison.[2] |
| Rp-Isomers (Antagonists) | ||||
| (Rp)-8-Br-PET-cGMP-S | PKG Iα & Iβ | Competitive Inhibitor | 0.03 | The most potent and selective inhibitor of PKG currently known.[2] |
| (Rp)-8-Br-PET-cGMP-S | PKA II | Antagonist | 10 | Shows significantly lower affinity for PKA, highlighting its selectivity for PKG.[2] |
| (Rp)-cGMP-S | PKG | Antagonist | Data not available in search results | A non-specific antagonist of both PKG and PKA with low membrane permeability.[1] |
| (Rp)-8-Br-cGMP-S | PKG | Inhibitor | Data not available in search results | Used as a PKG inhibitor, but also has low membrane permeability.[1] |
Delving into the Mechanism: How They Work
The opposing actions of Sp- and Rp-cGMP analogs stem from their distinct interactions with the cGMP-binding domains of PKG.
References
Confirming the Effects of Sp-8-pCPT-PET-cGMPS with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cGMP-dependent protein kinase (PKG) activator, Sp-8-pCPT-PET-cGMPS, with other methods of modulating the cGMP/PKG signaling pathway. We present supporting experimental data, with a focus on the use of genetic knockdowns to validate the on-target effects of this compound. Detailed experimental protocols and visual representations of the underlying biological processes are included to facilitate the design and interpretation of your research.
Introduction to this compound
This compound is a potent, membrane-permeant activator of cGMP-dependent protein kinase (PKG), particularly the type I (PKG-I) isoform.[1] Its high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) make it a valuable tool for studying the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG signaling pathway in various cellular contexts. This pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
To rigorously validate that the observed cellular effects of this compound are indeed mediated by PKG, it is essential to employ genetic tools, such as small interfering RNA (siRNA) or CRISPR/Cas9, to specifically deplete the target protein. This approach provides a powerful method to distinguish on-target from off-target effects.
Comparative Analysis of PKG Modulators
The following table summarizes the properties and effects of this compound in comparison to other commonly used cGMP/PKG signaling modulators.
| Compound | Mechanism of Action | Key Characteristics | Reported Effects | Genetic Knockdown Confirmation |
| This compound | PKG-I Activator | Highly membrane-permeant, PDE-resistant | Induces downstream PKG signaling | Effects are attenuated or abolished in PKG-I knockdown cells. |
| 8-Bromo-cGMP | PKG Activator | Membrane-permeant cGMP analog | Vasodilation, inhibition of cancer cell proliferation | Effects are reversed by PKG inhibitors and are absent in PKG knockdown models. |
| Rp-8-pCPT-cGMPS | Competitive PKG Inhibitor | Cell-permeable cGMP analog | Blocks cGMP-mediated effects | Used to confirm that a biological response is PKG-dependent.[2][3] |
| KT-5823 | PKG Inhibitor | ATP-competitive inhibitor | Variable effects in intact tissues, can have off-target effects | Used to pharmacologically inhibit PKG, with genetic knockdowns providing greater specificity. |
| Nitric Oxide (NO) Donors (e.g., SNP, SIN-1) | Stimulate sGC to produce cGMP | Indirectly activate PKG | Vasodilation, neurotransmission | Effects are blocked by sGC inhibitors and PKG inhibitors/knockdowns. |
Validating this compound Effects with PKG-I Knockdown: Experimental Data
Genetic knockdown of PKG-I provides the most direct evidence that the effects of this compound are mediated through this kinase. The following table summarizes expected and observed outcomes from such experiments.
| Experimental Readout | Control Cells + this compound | PKG-I Knockdown Cells + this compound | Interpretation | Reference Data |
| Phosphorylation of VASP at Ser239 | Increased phosphorylation | No significant increase in phosphorylation | Confirms that this compound-induced VASP phosphorylation is PKG-I dependent. | siRNA-mediated knockdown of PKG-I in bovine aortic endothelial cells abolishes ANP-induced VASP phosphorylation.[4] |
| Smooth Muscle Relaxation | Potent vasodilation | Significantly reduced or absent vasodilation | Demonstrates that the vasodilatory effect is mediated by PKG-I. | The constricting effect of the PKG inhibitor DT-2 was abolished in arteries with 90% reduced PKG expression.[2] |
| Cancer Cell Proliferation | Inhibition of proliferation | No significant effect on proliferation | Indicates that the anti-proliferative effects are on-target through PKG-I. | siRNA knockdown of PKG-Iα in ovarian cancer cells reduces basal DNA synthesis.[5] |
| Gene Expression Changes | Altered expression of PKG target genes | No significant change in the expression of these genes | Links the transcriptional regulatory effects of this compound to PKG-I activity. |
Experimental Protocols
siRNA-Mediated Knockdown of PKG-I (PRKG1)
This protocol outlines the general steps for knocking down PKG-I expression in a cultured cell line to validate the effects of this compound.
Materials:
-
Cultured cells of interest
-
siRNA targeting PKG-I (PRKG1) (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
This compound
-
Reagents for downstream analysis (e.g., qPCR, Western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 50-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically based on the stability of the PKG-I protein.
-
Validation of Knockdown:
-
mRNA Level (24-48 hours post-transfection): Harvest a subset of cells and perform quantitative real-time PCR (qPCR) to assess the reduction in PRKG1 mRNA levels compared to the non-targeting control. A knockdown efficiency of >70% is generally considered successful.
-
Protein Level (48-72 hours post-transfection): Harvest the remaining cells and perform a Western blot to confirm the reduction in PKG-I protein levels.
-
-
Treatment with this compound: Once knockdown is confirmed, treat the control and PKG-I knockdown cells with the desired concentration of this compound for the appropriate duration.
-
Downstream Analysis: Perform the relevant functional assays (e.g., phosphorylation analysis, cell proliferation assay, gene expression analysis) to compare the effects of this compound in the presence and absence of PKG-I.
Controls are crucial for data interpretation:
-
Non-targeting siRNA: To control for off-target effects of the siRNA and transfection process.
-
Positive control siRNA: To confirm transfection efficiency.
-
Untreated cells: To establish a baseline for the experimental readouts.
Western Blot for Phospho-VASP (Ser239)
This protocol is for assessing the phosphorylation of a key PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at serine 239.
Materials:
-
Cell lysates from control and knockdown experiments
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-VASP (Ser239)
-
Primary antibody against total VASP or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total VASP or a loading control to normalize the data.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The cGMP/PKG signaling pathway.
Caption: Experimental workflow for validating drug effects with siRNA.
Conclusion
The use of genetic knockdowns, such as siRNA-mediated depletion of PKG-I, is an indispensable tool for validating the mechanism of action of pharmacological agents like this compound. This approach provides a high degree of specificity and allows for the unambiguous attribution of observed biological effects to the intended molecular target. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently design and execute experiments to elucidate the role of the cGMP/PKG signaling pathway in their systems of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide for Sp-8-pCPT-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Proper Disposal, Experimental Use, and Signaling Pathway of Sp-8-pCPT-PET-cGMPS.
This document provides critical safety and logistical information for the handling and disposal of this compound, a membrane-permeant activator of cGMP-dependent protein kinase (PKG). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Proper Disposal Procedures for this compound
As a chlorinated and sulfur-containing organic compound, this compound requires careful disposal to mitigate potential environmental and health risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling analogous chemical structures.
General Guidelines:
-
Waste Categorization: Classify waste containing this compound as hazardous chemical waste. Due to its chemical structure, it should be considered as both a chlorinated and an organosulfur compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound and its waste.
-
Segregation: Do not mix waste containing this compound with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol:
-
Aqueous Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof container.
-
If the concentration is high, it is advisable to consult with your EHS department for potential neutralization or deactivation procedures before collection.
-
Do not dispose of solutions down the drain.
-
-
Solid Waste:
-
Collect any solid this compound, contaminated lab supplies (e.g., pipette tips, gloves, weigh boats), and spill cleanup materials in a sealed, heavy-duty plastic bag or a designated solid waste container.
-
Ensure the container is properly labeled as hazardous waste.
-
-
Final Disposal:
-
Store the sealed and labeled waste containers in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.
-
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈ClN₅O₆PS₂ · Na | [1] |
| Molecular Weight | 626 g/mol | [1] |
| Purity | > 99% HPLC | [1] |
| Storage Temperature | -20°C / -4°F | [1][2] |
| Light Sensitive | Yes | [1][2] |
| Absorption Max (λmax) | 276 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 40000 L·mol⁻¹·cm⁻¹ | [1] |
Experimental Protocols
This compound is utilized as a potent activator of PKG-I and is instrumental in studying the NO/NOS/sGC/PKG-I signaling pathway, particularly in processes like cardiac differentiation.[3][4]
Protocol: In Vitro PKG-I Activation Assay
This protocol outlines a general procedure to assess the activation of PKG-I by this compound in a cell-free system.
Materials:
-
Recombinant human PKG-Iα
-
This compound
-
A suitable peptide substrate for PKG-I (e.g., a fluorescently labeled peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a serial dilution to test a range of concentrations.
-
Prepare solutions of PKG-Iα, peptide substrate, and ATP in the assay buffer at the desired concentrations.
-
-
Assay Reaction:
-
In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
PKG-Iα enzyme
-
Varying concentrations of this compound (or a vehicle control)
-
Peptide substrate
-
-
Incubate at 30°C for 10 minutes to allow for the binding of the activator to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add ATP to each well to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method. For a luminescent assay, add the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal intensity will be proportional to the amount of ATP remaining, which is inversely correlated with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase activation relative to a positive control (e.g., a saturating concentration of cGMP).
-
Plot the kinase activity against the concentration of this compound to determine the EC₅₀ (the concentration that elicits a half-maximal response).
-
Experimental Workflow: PKG-I Activation Assay
Caption: Workflow for an in vitro PKG-I activation assay.
Signaling Pathways
This compound acts as an activator of PKG-I within the Nitric Oxide (NO) signaling pathway. This pathway is crucial for various physiological processes, including vasodilation and cardiac function.
The NO/sGC/cGMP/PKG Signaling Pathway
-
NO Production: Nitric Oxide Synthase (NOS) produces NO.
-
sGC Activation: NO diffuses into the cell and binds to soluble Guanylate Cyclase (sGC), activating it.
-
cGMP Synthesis: Activated sGC catalyzes the conversion of GTP to cyclic Guanosine Monophosphate (cGMP).
-
PKG Activation: cGMP binds to and activates Protein Kinase G (PKG). This compound mimics the action of cGMP at this step.
-
Downstream Effects: Activated PKG phosphorylates various downstream target proteins, leading to a cellular response (e.g., smooth muscle relaxation).
Caption: The NO/sGC/cGMP/PKG signaling pathway.
References
Personal protective equipment for handling Sp-8-pCPT-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information
This guide provides immediate and essential safety and logistical information for the handling of Sp-8-pCPT-PET-cGMPS, a membrane-permeant activator of cGMP-dependent protein kinase (PKG). The following procedures are based on general laboratory safety principles and information derived from the Safety Data Sheet (SDS) of a closely related compound, Rp-8-Br-PET-cGMPS, due to the absence of a specific SDS for this compound. It is crucial to consult the specific SDS for this compound from your supplier, if available, before commencing any work.
Personal Protective Equipment (PPE)
While the available data on a structurally similar compound suggests it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount. The following personal protective equipment is recommended to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Standard laboratory grade. Inspect for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A standard, long-sleeved lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If creating aerosols or dust, a fume hood should be used. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
-
An eyewash station and safety shower should be readily accessible.
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from light.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Experimental Workflow: Safe Handling of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
